L-Leucine-d10
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-ZWFPVXGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584053 | |
| Record name | Deuterated L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106972-44-5 | |
| Record name | Deuterated L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-Leucine-d10: A Technical Guide for Researchers and Drug Development Professionals
Introduction
L-Leucine-d10 is the deuterated, isotopically labeled form of L-Leucine, an essential branched-chain amino acid (BCAA).[1][2] In this stable isotope, ten hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift of +10 atomic mass units, making it an invaluable tool in mass spectrometry-based analytical methods.[3] Its primary applications are as an internal standard for the precise quantification of its unlabeled counterpart, L-leucine, and as a metabolic tracer to investigate biochemical pathways, protein synthesis, and metabolic flux.[1][4][5] L-Leucine itself is a critical regulator of protein metabolism and activates the mTOR signaling pathway, which is fundamental to cell growth and proliferation.[1][4] This guide provides an in-depth overview of the chemical properties, key applications, and experimental protocols involving this compound.
Core Chemical Properties
This compound is a white to off-white solid.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 106972-44-5 | [1][4][6][7] |
| Molecular Formula | C₆H₃D₁₀NO₂ | [1][4][6] |
| Molecular Weight | 141.23 g/mol | [1][2][6] |
| Synonyms | Leu-d10, L-Leucine-2,3,3,4,5,5,5,5′,5′,5′-d₁₀ | [4][6] |
| Isotopic Purity | ≥99% deuterated forms | [4][6] |
| Melting Point | 293-296 °C (sublimates) | [3] |
| Solubility | H₂O: 16.67 mg/mL (requires sonication); PBS (pH 7.2): 1 mg/mL | [1][4] |
| Appearance | White to off-white solid | [1] |
| Storage | Powder: 4°C, sealed, away from moisture. In Solvent: -80°C (6 months) | [1] |
Key Applications in Research and Development
-
Internal Standard for Mass Spectrometry: The most common application of this compound is as an internal standard for the quantification of endogenous L-leucine in biological samples (e.g., plasma, serum, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[4][][9] Its chemical similarity to the analyte ensures comparable extraction efficiency and ionization response, correcting for sample loss during preparation and analysis.
-
Metabolic Tracer Studies: As a metabolic label, this compound is used to trace the metabolic fate of leucine (B10760876) in biological systems.[1][] By tracking the incorporation of the deuterium-labeled leucine into proteins and other metabolites, researchers can study protein turnover rates, metabolic fluxes, and pathway dynamics in cells and tissues.[][10]
-
Quantitative Proteomics (SILAC): this compound is utilized in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics.[10] Cells are cultured in a medium containing this compound ("heavy" medium), leading to its incorporation into all newly synthesized proteins. This allows for the direct comparison of protein abundance between different cell populations (e.g., treated vs. untreated) in a single mass spectrometry experiment.[10]
-
Pharmacokinetic Studies: In drug development, deuterated compounds are used to study the pharmacokinetic profiles of drugs.[1] this compound can serve as an internal standard in studies quantifying drug candidates that are amino acid-based or that affect amino acid metabolism.[9]
Experimental Protocols
Protocol 1: Quantification of L-Leucine in Human Plasma using LC-MS/MS
This protocol describes a high-throughput method for analyzing this compound (as an internal standard) and endogenous L-Leucine in human plasma. The primary challenge is the removal of high concentrations of proteins that interfere with analysis.[9] Two common sample preparation techniques are presented.
Method A: Protein Precipitation (PPT)
-
Sample Preparation:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing this compound at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Analysis:
-
Inject the sample into the LC-MS/MS system. The ratio of the peak area of endogenous L-Leucine to the peak area of the this compound internal standard is used for quantification.
-
Method B: Solid-Phase Extraction (SPE)
-
Sample Preparation:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add the this compound internal standard.
-
Add 200 µL of a weak acid (e.g., 1% formic acid in water) and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a cation exchange SPE cartridge by washing sequentially with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the prepared plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol, to remove interfering substances.
-
-
Elution:
-
Elute the analytes (L-Leucine and this compound) with 1 mL of a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Turnover Analysis using Pulse-Chase SILAC
This protocol outlines a typical pulse-chase experiment using this compound to measure protein degradation rates.
-
Full Labeling (Pulse):
-
Culture cells in a "heavy" SILAC medium where standard L-leucine is completely replaced with this compound.
-
Continue cell culture for a sufficient number of cell divisions (typically >5) to ensure that the entire proteome is labeled with the "heavy" isotope.[10] This can be verified by mass spectrometry.
-
-
Chase:
-
Replace the "heavy" medium with a "light" medium containing unlabeled L-leucine.[10] This marks time zero (t=0) of the chase.
-
-
Time-Course Sampling:
-
Harvest cell samples at various time points after the switch to the "light" medium (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Protein Extraction and Digestion:
-
Extract total protein from the harvested cells at each time point.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Quantify the relative abundance of "heavy" (containing this compound) and "light" (unlabeled) peptides for each protein at every time point.
-
The rate of decrease in the "heavy" to "light" peptide ratio over time reflects the degradation rate (half-life) of the specific protein.[10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated L-leucine | C6H13NO2 | CID 16213587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DL -Leucine-d10 D 98atom 29909-01-1 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. keyorganics.net [keyorganics.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
L-Leucine-d10: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the applications and methodologies related to L-Leucine-d10, a deuterated stable isotope of the essential amino acid L-Leucine.
This compound is a non-radioactive, stable isotope-labeled form of L-Leucine where ten hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift that is readily detectable by mass spectrometry, making it an invaluable tool in quantitative proteomics, metabolomics, and the study of protein kinetics. Its chemical properties are nearly identical to its natural counterpart, ensuring it is processed similarly by cellular machinery. This guide provides a comprehensive overview of this compound, including its physicochemical properties, key experimental protocols, and its role in significant biological pathways.
Core Data Presentation
The following table summarizes the key quantitative and qualitative data for this compound.
| Property | Value |
| CAS Number | 106972-44-5[1][2] |
| Molecular Formula | C₆H₃D₁₀NO₂[1][2] |
| Molecular Weight | 141.23 g/mol [2][3] |
| Synonyms | L-Leucine-2,3,3,4,5,5,5,5′,5′,5′-d10, Leu-d10[1] |
| Purity | ≥98-99%[2][3] |
| Primary Applications | Internal standard for LC-MS/GC-MS, Metabolic labeling (e.g., SILAC), Protein turnover studies, Metabolomics[1][4] |
| Unlabeled CAS Number | 61-90-5[3] |
Experimental Protocols
This compound is instrumental in a variety of experimental contexts. Below are detailed methodologies for its principal applications.
Use as an Internal Standard for LC-MS Quantification
This compound is frequently used as an internal standard for the accurate quantification of L-Leucine in biological samples by liquid chromatography-mass spectrometry (LC-MS).[1] The principle of isotopic dilution, where a known amount of the labeled standard is added to the sample, corrects for variability during sample preparation and analysis.[1]
Methodology:
-
Preparation of Standard Solutions:
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.[1]
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with ultrapure water.[1]
-
L-Leucine Stock Solution (1 mg/mL): Prepare a stock solution of unlabeled L-Leucine in ultrapure water.[1]
-
Calibration Standards: Prepare a series of calibration standards by spiking the unlabeled L-Leucine stock solution into a surrogate matrix (e.g., phosphate-buffered saline).[5]
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[1]
-
Add 10 µL of the this compound IS working solution (10 µg/mL) to each tube.[1]
-
To precipitate proteins, add 400 µL of ice-cold methanol (B129727) or 10 µL of 30% sulfosalicylic acid.[1][6]
-
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube for LC-MS analysis.[6]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a suitable HPLC column, such as a chiral column if distinguishing between D- and L-isomers is necessary, for separation.[5]
-
Mobile Phase: A common mobile phase combination is 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[1]
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[6] Monitor the specific precursor and product ion transitions for both L-Leucine and this compound.
-
Metabolic Labeling for Protein Turnover Analysis (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in quantitative proteomics that uses metabolic incorporation of labeled amino acids to measure relative protein abundance.[7][8]
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of cells in media that are identical except for the isotopic form of a specific amino acid (in this case, Leucine).[7][9]
-
"Light" Medium: Standard cell culture medium containing natural ("light") L-Leucine.
-
"Heavy" Medium: SILAC-specific medium deficient in L-Leucine, supplemented with this compound.[4]
-
Grow the cells for at least 5-6 cell doublings to ensure complete incorporation (>95%) of the respective amino acids into the proteome.[7][10]
-
-
Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment) to one cell population, leaving the other as a control.[7]
-
-
Sample Preparation and Analysis:
-
Harvest and lyse the "light" and "heavy" cell populations.[4]
-
Determine the protein concentration of each lysate (e.g., using a BCA assay).[4][10]
-
Mix equal amounts of protein from the "light" and "heavy" lysates.[4][7]
-
Digest the combined protein mixture into peptides using an enzyme such as trypsin.[4][7]
-
Analyze the resulting peptide mixture by LC-MS/MS.[4][9] The mass difference between the "light" and "heavy" peptides allows for the relative quantification of proteins.
-
Signaling Pathways and Workflows
L-Leucine and the mTOR Signaling Pathway
L-Leucine is a key activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[3][11][12] The activation of mTORC1 by Leucine leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately promoting protein translation.[3]
Caption: L-Leucine activation of the mTORC1 signaling pathway.
Experimental Workflow for SILAC
The SILAC experimental workflow provides a robust method for comparative proteomics. The process involves metabolic labeling, sample mixing, and mass spectrometry analysis to determine relative protein abundance.[8][9]
Caption: A typical experimental workflow for SILAC-based quantitative proteomics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. ukisotope.com [ukisotope.com]
- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Deuterated Amino Acids in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of deuterated amino acids in scientific research and drug development. By replacing hydrogen with its heavier isotope, deuterium (B1214612), these powerful tools offer unique advantages in a range of analytical techniques, enabling deeper insights into protein structure, function, and metabolism.
Core Principles: The Power of the Deuterium Isotope Effect
The utility of deuterium-labeled amino acids stems from the kinetic isotope effect (KIE) , a phenomenon where the substitution of an atom with its heavier isotope alters the rate of a chemical reaction. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[1] Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step proceed more slowly.[2] This effect is a cornerstone of many applications of deuterated amino acids, from enhancing drug stability to elucidating enzymatic mechanisms.
Data Presentation: Quantitative Insights into Deuteration
The strategic incorporation of deuterium can have significant and measurable effects on reaction rates and molecular properties. The following tables summarize key quantitative data related to the use of deuterated amino acids.
Table 1: Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed Reactions with Deuterated Amino Acids
| Enzyme | Substrate | Isotope Position | kH/kD | Experimental Conditions |
| D-Amino Acid Oxidase | D-Alanine | α-deuterated | 5.7 | pH 9.5 |
| D-Amino Acid Oxidase | D-Serine | α-deuterated | 4.5 | pH-independent |
| D-Amino Acid Oxidase | Glycine | α-deuterated | 3.6 | pH 10.5 |
| Tryptophan Indole-lyase | L-Tryptophan | α-deuterated | 3.6 | Pre-steady-state kinetics |
| Tyrosine Phenol-lyase | L-Tyrosine | α-deuterated | 2.87 (on Vmax/KM) | pH not specified |
| Aspartate Aminotransferase | L-Aspartate | α-deuterated | 1.36 (on V/KAsp) | In H₂O |
| Aspartate Aminotransferase | L-Glutamate | α-deuterated | 3.80 (on V/KGlu) | In H₂O |
This table presents a selection of reported KIE values. The magnitude of the KIE can be influenced by various factors, including pH, temperature, and the specific enzyme and substrate involved.[3][4][5][6][7]
Table 2: Deuteration Efficiency of Amino Acids via Pt/C Catalysis
| Amino Acid | Main-Chain Deuteration Level |
| Alanine | >90% |
| Glycine | >90% |
| Leucine | >90% |
| Isoleucine | >90% |
| Valine | >90% |
| Proline | >90% |
| Phenylalanine | >90% |
| Tyrosine | >90% |
| Tryptophan | >90% |
Data from a study on direct deuteration of amino acids using a Pt/C catalyst.[8]
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for the successful application of deuterated amino acids in research. Below are methodologies for several key techniques.
Expression of Deuterated Proteins in E. coli
This protocol outlines a general method for producing highly deuterated proteins in E. coli using a D₂O-based minimal medium.
-
Adaptation to D₂O: Gradually adapt the E. coli strain (e.g., BL21(DE3)) to grow in D₂O by sequential transfer from LB-H₂O to LB-D₂O and finally to M9/D₂O minimal medium.[9]
-
Pre-culture: Inoculate a small volume of M9/D₂O medium with the adapted cells and grow overnight.
-
Main Culture: Use the pre-culture to inoculate a larger volume of M9/D₂O medium supplemented with a deuterated carbon source (e.g., d7-glucose) and ¹⁵NH₄Cl (for NMR applications). Grow the culture at 37°C with vigorous shaking.[10][11]
-
Induction: Once the culture reaches the desired optical density (e.g., OD₆₀₀ of ~0.7), induce protein expression with IPTG.[10]
-
Harvesting: After the induction period (typically 5-7 hours), harvest the cells by centrifugation.[10] The deuterated protein can then be purified using standard chromatography techniques.
Quantitative Proteomics using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
SILAC is a powerful technique for quantitative proteomics that utilizes amino acids with stable isotopes.[1][4][5][12][13]
-
Cell Culture: Grow two populations of cells in parallel. One population is cultured in "light" medium containing normal amino acids, while the other is grown in "heavy" medium where one or more essential amino acids (e.g., lysine, arginine) are replaced with their deuterated or ¹³C/¹⁵N-labeled counterparts.[1]
-
Adaptation: Ensure complete incorporation of the labeled amino acids by growing the cells for at least five to six doublings in the respective media.[12]
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell populations.[1]
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.[12]
-
LC-MS/MS (B15284909) Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides from the "light" and "heavy" samples will appear as pairs with a characteristic mass difference, allowing for their relative quantification.[1]
NMR Spectroscopy of Deuterated Proteins
Deuteration is a key strategy for extending the size limit of proteins amenable to NMR studies by reducing spectral complexity and slowing relaxation. Transverse relaxation-optimized spectroscopy (TROSY) is a crucial NMR technique for studying large, deuterated proteins.[7][14][15][16][17]
-
Sample Preparation: Prepare a sample of the uniformly ¹⁵N- and perdeuterated protein in a suitable buffer containing 5-10% D₂O.
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 800 MHz or higher) equipped with a cryoprobe.
-
Data Acquisition: Acquire a 2D ¹H-¹⁵N TROSY-HSQC spectrum. Key parameters include:
-
Pulse Sequence: A TROSY-based pulse sequence (e.g., trosyetf3gpsi on Bruker spectrometers).
-
Acquisition Times: Typical acquisition times are around 40 ms in the direct dimension (¹H) and 12 ms in the indirect dimension (¹⁵N).[17]
-
Recycle Delay: Use a recycle delay of 1.5-2.5 seconds. For deuterated samples at high fields, longer delays (up to 10 seconds) may be necessary to minimize heating and ensure complete relaxation.[7]
-
Number of Scans: The number of scans will depend on the sample concentration and desired signal-to-noise ratio.
-
Mass Spectrometry for Quantification of Deuterated Peptides
Parallel Reaction Monitoring (PRM) is a targeted mass spectrometry technique that offers high selectivity and sensitivity for quantifying specific peptides, including those containing deuterated amino acids.[2][6][18][19][20][21][22]
-
Sample Preparation: Digest the protein sample and perform cleanup to remove contaminants.
-
LC-MS/MS System: Use a high-resolution mass spectrometer, such as a quadrupole-Orbitrap instrument.
-
Method Setup:
-
Target List: Create a list of precursor ions (m/z and charge state) for the peptides of interest.
-
Isolation Window: Set a narrow isolation window for the quadrupole (e.g., 1-2 m/z) to selectively isolate the target precursor ion.
-
Collision Energy: Optimize the higher-energy collisional dissociation (HCD) energy for each peptide to achieve efficient fragmentation.
-
Detection: Detect the fragment ions in the Orbitrap at high resolution (e.g., 35,000).
-
-
Data Analysis: Quantify the peptides by extracting the peak areas of specific, high-intensity fragment ions using narrow mass-to-charge windows (e.g., 5-10 ppm).[19]
Neutron Crystallography of Deuterated Proteins
Neutron crystallography is a powerful technique for directly visualizing hydrogen atoms in proteins, providing crucial information about protonation states and hydrogen bonding networks. Deuteration is often essential to improve the signal-to-noise ratio of the diffraction data.[3][23][24]
-
Crystal Growth: Grow large, high-quality crystals of the protein, typically with a volume of at least 0.1 mm³.[3]
-
Deuteration: If the protein is not perdeuterated, exchange the labile protons by soaking the crystal in a deuterated mother liquor for several weeks.
-
Data Collection:
-
Neutron Source: Use a dedicated neutron diffractometer at a reactor or spallation source.
-
Wavelength: Longer wavelength neutrons (2-5 Å) are typically used to maximize diffraction intensity.
-
Data Acquisition: Collect diffraction data using either a monochromatic or quasi-Laue method. The crystal is rotated to collect a complete dataset.
-
-
Data Processing and Refinement: Process the diffraction data to obtain reflection intensities. The structure is then refined against the neutron data, often in conjunction with a high-resolution X-ray diffraction dataset (X/N joint refinement), to accurately model the positions of all atoms, including deuterium.[23][24]
Mandatory Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the use of deuterated amino acids.
Caption: Energy profile illustrating the kinetic isotope effect.
Caption: Workflow for deuterated protein expression in E. coli.
Caption: General workflow for a SILAC experiment.
Caption: Simplified mTOR signaling pathway highlighting amino acid sensing.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. skyline.ms [skyline.ms]
- 3. academic.oup.com [academic.oup.com]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Mass Spectrometry PRM Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 7. 15N T1/T2/NOE HSQC/TROSY Relaxation Experiments | CoMD/NMR [comdnmr.nysbc.org]
- 8. A simple and robust protocol for high-yield expression of perdeuterated proteins in Escherichia coli grown in shaker flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. lucianosphere.medium.com [lucianosphere.medium.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Current status of neutron crystallography in structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 16. Nitrogen detected TROSY at high field yields high resolution and sensitivity for protein NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Parallel Reaction Monitoring (PRM): Principles, Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 18. UWPR [proteomicsresource.washington.edu]
- 19. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 20. Regulation of Epidermal Growth Factor Receptor Signaling by Endocytosis and Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. portlandpress.com [portlandpress.com]
- 23. osti.gov [osti.gov]
- 24. epj-conferences.org [epj-conferences.org]
The Role of L-Leucine-d10 in Unraveling Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled amino acids have become indispensable tools in modern biological and medical research, offering a window into the intricate dynamics of metabolic processes. Among these, L-Leucine-d10, a deuterated form of the essential branched-chain amino acid L-leucine, has emerged as a powerful tracer for elucidating metabolic pathways, quantifying protein turnover, and understanding disease mechanisms. This technical guide provides an in-depth overview of the applications of this compound in metabolic research, complete with experimental protocols, quantitative data, and pathway visualizations to support researchers in this field.
Core Principles and Applications
Stable isotope labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope. In the case of this compound, ten hydrogen atoms are replaced with deuterium (B1214612). This isotopic enrichment makes the molecule chemically identical to its natural counterpart but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][2] This fundamental principle allows researchers to trace the fate of L-leucine through various metabolic pathways in vivo and in vitro.[3]
The primary applications of this compound in metabolic studies include:
-
Quantitative Proteomics: this compound is extensively used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments to quantify changes in protein abundance between different cell populations.[4]
-
Protein Turnover Studies: By monitoring the incorporation of this compound into newly synthesized proteins and its dilution over time, researchers can accurately measure the rates of protein synthesis and degradation.[3][5]
-
Metabolic Flux Analysis: As a metabolic tracer, this compound helps to map the flow of metabolites through interconnected pathways, providing insights into cellular metabolism and energy production.[6]
-
Drug Development: In pharmaceutical research, this compound is employed in Absorption, Distribution, Metabolism, and Excretion (ADME) studies to trace the metabolic fate of drug candidates.[7]
-
Clinical Diagnostics: Labeled amino acids serve as metabolic tracers in imaging techniques like positron emission tomography (PET) and magnetic resonance spectroscopy (MRS) to detect metabolic abnormalities associated with various diseases.[3]
Quantitative Data Presentation
The use of this compound and other stable isotopes allows for precise quantification of metabolic processes. The following tables summarize key quantitative data from studies utilizing deuterated leucine (B10760876).
Table 1: Muscle Protein Fractional Synthesis Rate (FSR) with Leucine Supplementation
| Study Population | Condition | FSR (%/h) (Mean ± SEM) | Reference |
| Older Adults | Post-absorptive (Day 1) | 0.063 ± 0.004 | [8] |
| Older Adults | Post-prandial (Day 1) | 0.075 ± 0.006 | [8] |
| Older Adults | Post-absorptive (Day 15 with Leucine) | 0.074 ± 0.007 | [8] |
| Older Adults | Post-prandial (Day 15 with Leucine) | 0.10 ± 0.007 | [8] |
| Elderly Men | Control (Fed) | 0.053 ± 0.009 | [9] |
| Elderly Men | Leucine Supplemented (Fed) | 0.083 ± 0.008 | [9] |
Table 2: Apolipoprotein Absolute Production Rates using Deuterated Amino Acids
| Apolipoprotein | Tracer Amino Acid | Absolute Production Rate (mg/kg/day) (Mean ± SDM) | Reference |
| VLDL apoB-100 | [5,5,5,-2H3]leucine | 11.4 ± 5.8 | [10] |
| VLDL apoB-100 | [4,4,4,-2H3]valine | 11.2 ± 6.8 | [10] |
| VLDL apoB-100 | [6,6-2H2,1,2-13C2]lysine | 11.1 ± 5.4 | [10] |
| LDL apoB-100 | [5,5,5,-2H3]leucine | 8.0 ± 4.7 | [10] |
| LDL apoB-100 | [4,4,4,-2H3]valine | 7.5 ± 3.8 | [10] |
| LDL apoB-100 | [6,6-2H2,1,2-13C2]lysine | 7.5 ± 4.2 | [10] |
| HDL apoA-I | [5,5,5,-2H3]leucine | 9.7 ± 0.2 | [10] |
| HDL apoA-I | [4,4,4,-2H3]valine | 9.4 ± 1.7 | [10] |
| HDL apoA-I | [6,6-2H2,1,2-13C2]lysine | 9.1 ± 1.3 | [10] |
Table 3: LC-MS/MS Parameters for D-Leucine-d10 Analysis
| Parameter | Value | Reference |
| Instrumentation | Triple Quadrupole Mass Spectrometer | [11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [11] |
| Precursor Ion (m/z) | 142.1 | [11] |
| Product Ion (m/z) | 96.1 | [11] |
| Internal Standard | D/L-Leucine-d7 (m/z 139.2 > 93.0) | [11] |
| Calibration Range (for D-Leucine) | 0.001 - 1 µg/mL in plasma | [11] |
Key Metabolic Pathways and Experimental Workflows
Leucine Metabolism and mTOR Signaling
L-leucine plays a crucial role as a signaling molecule, most notably in the activation of the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis.[12][13][14] The metabolic fate of leucine begins with its transamination to α-ketoisocaproate (α-KIC).[13][15]
Metabolic fate of this compound and its role in mTORC1 signaling.
D-Leucine-d10 to L-Leucine-d9 Conversion for Muscle Protein Synthesis Measurement
A novel method to measure muscle protein synthesis involves the intravenous infusion of this compound.[16] In the muscle, this compound undergoes transamination, losing a deuterium atom from its α-carbon to form α-ketoisocaproate-d9 (KIC-d9). This intermediate is then reaminated to form L-leucine-d9, which is subsequently incorporated into muscle protein.[16] This endogenous formation of the tracer within the target tissue provides a more accurate measure of the precursor enrichment for protein synthesis calculations.[16]
Endogenous formation of L-Leucine-d9 for muscle protein synthesis studies.
General Workflow for LC-MS Quantification using a this compound Internal Standard
Accurate quantification of metabolites in complex biological samples is crucial. Isotopic dilution mass spectrometry, using a stable isotope-labeled internal standard like this compound, is the gold standard for this purpose.[17] A known amount of the internal standard is added to the sample at the beginning of the workflow, correcting for variations in sample preparation and instrument response.[17]
Workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocols
Protocol for SILAC using this compound
This protocol outlines the basic steps for a SILAC experiment to compare protein expression between two cell populations.
Objective: To achieve full incorporation of "heavy" this compound in one cell population for relative protein quantification against a "light" control.[4]
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-leucine, L-lysine, and L-arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-leucine
-
"Heavy" this compound
-
Standard cell culture reagents and equipment
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Trypsin for protein digestion
-
C18 spin columns for peptide cleanup
-
High-resolution LC-MS/MS system
Methodology:
-
Cell Adaptation: Culture cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acid. The "light" medium is supplemented with normal L-Leucine, while the "heavy" medium is supplemented with this compound.[4]
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.[4]
-
Cell Harvesting and Lysis: Wash the cells with ice-cold PBS and harvest. Lyse the "light" and "heavy" cell populations separately.[4]
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.[4]
-
Protein Digestion: Reduce and alkylate the protein mixture, followed by overnight digestion with trypsin at 37°C.[4]
-
Peptide Cleanup: Desalt the resulting peptide mixture using C18 spin columns.[4]
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system.[4]
-
Data Analysis: Use appropriate software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs, allowing for the determination of relative protein abundance between the two conditions.[4]
Protocol for Quantification of Leucine in Plasma using this compound as an Internal Standard
This protocol details the preparation of plasma samples for the quantification of L-leucine by LC-MS/MS.[17]
Objective: To accurately measure the concentration of L-leucine in plasma using isotopic dilution.
Materials:
-
Plasma samples, calibration standards, and quality control (QC) samples
-
This compound internal standard (IS) working solution (e.g., 10 µg/mL)
-
30% sulfosalicylic acid for protein precipitation[17]
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS/MS system
Methodology:
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[17]
-
Internal Standard Spiking: Add 10 µL of the this compound IS working solution to each tube and vortex briefly.[17]
-
Protein Precipitation: Add 10 µL of 30% sulfosalicylic acid to precipitate proteins and vortex the mixture for 30 seconds.[17]
-
Incubation: Incubate the samples at 4°C for 30 minutes.[17]
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 5 minutes.[17]
-
Supernatant Transfer: Transfer 50 µL of the clear supernatant to a new tube.[17]
-
Dilution: Dilute the supernatant with 450 µL of the initial mobile phase.[17]
-
Analysis: Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.[17]
Conclusion
This compound is a versatile and powerful tool for researchers in metabolism, proteomics, and drug development. Its application as a tracer and internal standard enables the precise quantification of dynamic biological processes that are unattainable with other methods.[7] The detailed protocols and pathways provided in this guide serve as a foundational resource for the effective implementation of this compound in metabolic pathway studies, ultimately contributing to a deeper understanding of human health and disease.
References
- 2. chempep.com [chempep.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. benchchem.com [benchchem.com]
- 8. Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of deuterated leucine, valine, and lysine in the measurement of human apolipoprotein A-I and B-100 kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An Introductory Guide to Stable Isotope Labeling with L-Leucine-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of stable isotope labeling using L-Leucine-d10, a powerful technique for quantitative proteomics and metabolomics. This method is instrumental in elucidating protein synthesis and degradation rates, understanding cellular signaling pathways, and assessing the effects of drug candidates on protein stability.
Core Principles of this compound Labeling
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a widely used mass spectrometry-based approach for quantitative proteomics.[1] This technique involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. This compound, a deuterated form of the essential amino acid L-Leucine, serves as an effective "heavy" label.[1][2] Due to its abundance in proteins, the +10 Dalton mass shift introduced by the ten deuterium (B1214612) atoms in this compound is readily detectable by mass spectrometry, allowing for accurate quantification of newly synthesized proteins.[1]
The core principle lies in distinguishing between pre-existing ("light") and newly synthesized ("heavy") proteins over time.[1] By comparing the mass spectra of heavy-labeled proteins with their light, unlabeled counterparts, researchers can accurately quantify differences in protein abundance and determine rates of protein turnover.[1] This is particularly useful in "pulse-chase" or "dynamic SILAC" experiments where cells are switched from a "light" to a "heavy" medium (or vice versa) to track the rates of protein synthesis and degradation.[1][3][4]
Applications in Research and Drug Development
The use of this compound as a metabolic tracer has several key applications:
-
Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation provides insights into cellular homeostasis and disease states.[1][5]
-
Drug Efficacy Studies: Assessing how a drug candidate alters the synthesis or degradation of its target protein or other proteins within the proteome.[1]
-
Mechanism of Action Studies: Investigating the cellular pathways affected by a particular treatment or condition.
-
Biomarker Discovery: Identifying proteins with altered turnover rates that may serve as indicators of disease or drug response.
Quantitative Data Summary
The selection of a stable isotope-labeled amino acid is critical for experimental success. The following tables provide a comparative overview of this compound and other common labeling reagents, as well as typical mass spectrometry parameters for this compound analysis.
Table 1: Comparison of Common Metabolic Labeling Reagents
| Reagent | Mass Shift (Da) | Key Features | Potential Considerations |
| This compound | +10 | High mass shift, essential amino acid, relatively cost-effective.[1] | Potential for metabolic conversion, though generally minimal in mammalian cells.[1] |
| L-Arginine-¹³C₆,¹⁵N₄ | +10 | Commonly used in SILAC, less prone to metabolic conversion.[1] | Higher cost.[1] |
| L-Lysine-¹³C₆,¹⁵N₂ | +8 | Commonly used in SILAC, essential for tryptic digestion.[1] | Higher cost.[1] |
| Heavy Water (D₂O) | Variable | Labels multiple amino acids, cost-effective for in vivo studies. | Complex data analysis due to labeling of multiple sites and amino acids.[1] |
Table 2: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Value | Reference |
| Instrumentation | Triple Quadrupole Mass Spectrometer | [6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |
| Precursor Ion (m/z) | 142.1 | [6] |
| Product Ion (m/z) | 96.1 (Fragment corresponding to loss of COOH and ND3) | [6] |
| Internal Standard | D/L-Leucine-d7 (m/z 139.2 > 93.0) | [6] |
| Calibration Range | 0.001 - 1 µg/mL in plasma | [6] |
Experimental Protocols
The following sections detail a generalized protocol for a dynamic SILAC experiment using this compound to measure protein turnover in a human cell line such as HEK293 or HeLa cells.
-
Media Preparation:
-
Heavy Medium: Prepare DMEM for SILAC (deficient in L-Leucine, L-Arginine, L-Lysine) supplemented with 10% dialyzed Fetal Bovine Serum (dFBS), 1% Penicillin-Streptomycin, L-Arginine, L-Lysine, and this compound.[1]
-
Light Medium: Prepare DMEM for SILAC with the same components as the heavy medium, but with unlabeled L-Leucine.[1]
-
-
Cell Adaptation and Full Labeling (for degradation studies):
-
Pulse-Chase Experiment:
-
Pulse (Synthesis): For protein synthesis studies, culture cells in "Light Medium" and then switch to "Heavy Medium".
-
Chase (Degradation): For protein degradation studies, after full labeling in "Heavy Medium," switch the cells to "Light Medium".[1]
-
Harvest cells at various time points after the medium switch.
-
-
Cell Lysis:
-
Protein Quantification and Digestion:
-
Determine the protein concentration of the supernatant using a BCA assay.[1][7]
-
For comparative studies, mix equal amounts of protein from "light" and "heavy" labeled samples.[7]
-
Reduce the protein mixture with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.[7]
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using C18 spin columns.[7]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.[7]
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the peak intensities of the "heavy" and "light" isotopic envelopes.[3][7]
-
Specify this compound (+10.0565 Da) as a variable modification.[1]
-
Calculate the ratio of heavy to light (H/L) peptide abundance.[1]
-
The degradation rate constant (k_deg) for each protein is determined by fitting the decay of the heavy form's fractional abundance over time to a single exponential decay model.[1]
-
The protein half-life (t_1/2) is calculated using the formula: t_1/2 = ln(2) / k_deg.[1]
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the mTOR signaling pathway, which is regulated by L-Leucine, and a typical experimental workflow for this compound labeling.
Caption: mTOR signaling pathway activated by L-Leucine.
Caption: General experimental workflow for this compound labeling.
Conclusion
Stable isotope labeling with this compound is a robust and versatile technique for the quantitative analysis of protein dynamics. Its application in dynamic SILAC experiments provides valuable insights into the regulation of the proteome in response to various stimuli, making it an indispensable tool for researchers, scientists, and drug development professionals. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Effects of leucine on in vitro protein synthesis and degradation in rat skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
L-Leucine-d10 in Biomedical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of L-Leucine-d10, a stable isotope-labeled amino acid, in biomedical research. We will delve into its core applications, present quantitative data, provide detailed experimental protocols, and visualize key processes to facilitate a deeper understanding of its utility in metabolic studies, proteomics, and clinical research.
Core Principles of Stable Isotope Labeling with this compound
Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to trace the metabolic fate of molecules within biological systems.[1] this compound is an isotopically labeled variant of the essential amino acid L-leucine, where ten hydrogen atoms have been replaced by deuterium (B1214612). This substitution results in a mass increase of 10 Daltons compared to its unlabeled counterpart.[2] This mass difference is readily detectable by mass spectrometry, allowing for the precise differentiation and quantification of labeled versus unlabeled leucine-containing molecules.[3]
The key advantages of using stable isotopes like this compound include their safety, as they are non-radioactive, and their stability, as they do not decay over time.[4] This makes them ideal for a wide range of in vitro and in vivo applications, from cell culture experiments to human clinical trials.[4]
Key Applications of this compound
The versatility of this compound has led to its widespread adoption in several key areas of biomedical research:
-
Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a prominent application where cells are grown in a medium containing "heavy" this compound.[2][5] This leads to the metabolic incorporation of the labeled amino acid into all newly synthesized proteins.[2] By comparing the mass spectra of proteins from cells grown in "heavy" media with those from cells grown in "light" (unlabeled) media, researchers can accurately quantify changes in protein abundance between different experimental conditions.[1][2]
-
Protein Turnover Analysis: this compound is instrumental in studying the dynamics of protein synthesis and degradation. In pulse-chase experiments, cells are first labeled with "heavy" this compound and then transferred to a "light" medium.[2] The rate of decrease in the "heavy" signal over time provides a direct measure of protein degradation.[2] Conversely, a "pulse" experiment, where cells are switched from "light" to "heavy" medium, allows for the measurement of protein synthesis rates.[2]
-
Metabolic Tracer Studies: As a metabolic tracer, this compound is used to investigate amino acid metabolism and its downstream pathways.[6][7] Researchers can track the incorporation of the deuterium label into various metabolites, providing insights into metabolic fluxes and pathway activities.[]
-
Internal Standard for LC-MS Quantification: In analytical chemistry, this compound serves as an excellent internal standard for the accurate quantification of L-leucine in complex biological samples like plasma and tissue extracts.[3][9] Since its chemical and physical properties are nearly identical to unlabeled leucine (B10760876), it co-elutes during liquid chromatography and experiences similar ionization efficiency in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.[3]
-
In Vivo Studies of Muscle Protein Synthesis: this compound is used in human and animal studies to measure the rate of muscle protein synthesis.[10] Following intravenous infusion of this compound, it is transported into the muscle and can be transaminated to d9-leucine.[10][11] By measuring the incorporation of these labeled leucines into muscle proteins over time, researchers can calculate the fractional synthesis rate of muscle proteins, providing valuable information in studies of exercise physiology, nutrition, and aging.[10][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound in biomedical research.
| Parameter | Value | Reference |
| Isotopic Purity | >98% | [13] |
| Mass Shift | +10 Da | [2] |
| Molecular Formula | C₆H₃D₁₀NO₂ | [14] |
| Molecular Weight | 141.23 g/mol | [14] |
| Application | Typical Concentration/Dosage | Reference |
| SILAC "Heavy" Medium | Same as standard L-Leucine (e.g., 105 mg/L) | [2] |
| LC-MS Internal Standard (Working Solution) | 10 µg/mL | [3] |
| In Vivo Infusion (Human Muscle Protein Synthesis) | Priming dose: 2.6 μmol/kg FFM; Infusion rate: 0.29 μmol/kg FFM/min | [10] |
| In Vivo Infusion (Rat Pharmacokinetic Studies) | 1-5 mg/kg | [15] |
| Oral Gavage (Rodents) | 10-50 mg/kg | [15] |
Experimental Protocols
Protocol for SILAC-based Quantitative Proteomics
This protocol outlines the general steps for a SILAC experiment using this compound to compare protein expression between two cell populations.
Materials:
-
Cell line of interest (auxotrophic for leucine is ideal)
-
SILAC-grade cell culture medium lacking L-Leucine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Leucine
-
"Heavy" this compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
Trypsin
-
C18 columns for peptide cleanup
-
LC-MS/MS system
Methodology:
-
Media Preparation: Prepare "light" and "heavy" SILAC media. The "light" medium is supplemented with normal L-Leucine, while the "heavy" medium is supplemented with this compound at the same concentration.[2]
-
Cell Adaptation and Labeling: Culture two populations of cells, one in the "light" medium and the other in the "heavy" medium. Passage the cells for at least five to six doublings to ensure complete incorporation (>97%) of the labeled amino acid.[2][13]
-
Experimental Treatment: Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.
-
Cell Harvesting and Lysis: Wash the cells with ice-cold PBS and harvest them. Lyse the "light" and "heavy" cell populations separately.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.[13]
-
Protein Digestion: Reduce, alkylate, and digest the protein mixture into peptides using trypsin.[13]
-
Peptide Cleanup: Desalt the peptide mixture using C18 columns.[13]
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system.[2]
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of "light" and "heavy" peptide pairs.
Protocol for LC-MS Quantification of L-Leucine using this compound as an Internal Standard
This protocol describes the quantification of L-leucine in human plasma.
Materials:
-
Human plasma samples
-
This compound (internal standard)
-
L-Leucine (analytical standard)
-
Sulfosalicylic acid (30% w/v)
-
Formic Acid
-
Acetonitrile
-
Water (LC-MS grade)
-
LC-MS/MS system
Methodology:
-
Preparation of Solutions:
-
Internal Standard (IS) Working Solution (10 µg/mL): Prepare a stock solution of this compound (1 mg/mL) in water and dilute it to the working concentration.[3]
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of L-Leucine into a surrogate matrix (e.g., water or stripped plasma) to cover the expected concentration range (e.g., 1-500 µmol/L).[3]
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the this compound IS working solution.[3]
-
Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[3]
-
Vortex and incubate at 4°C for 30 minutes.[3]
-
Centrifuge at 12,000 rpm for 5 minutes.[3]
-
Transfer 50 µL of the clear supernatant to a new tube and dilute with 450 µL of mobile phase A (0.1% formic acid in water).[3]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both L-Leucine and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of L-Leucine to this compound against the concentration of the calibration standards.
-
Determine the concentration of L-Leucine in the plasma samples from the calibration curve.
-
Visualizations of Pathways and Workflows
Caption: Workflow for a typical SILAC experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scbt.com [scbt.com]
- 15. benchchem.com [benchchem.com]
Exploring the mTOR Signaling Pathway with L-Leucine-d10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular growth, proliferation, metabolism, and survival. It integrates a variety of extracellular and intracellular signals, including growth factors, amino acids, and cellular energy levels, to control essential cellular processes. mTOR is a core component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] mTORC1 is acutely sensitive to nutrients, particularly amino acids, and its dysregulation is implicated in a wide range of human diseases, including cancer, diabetes, and neurodegenerative disorders, making it a critical target for drug development.[2]
Among the essential amino acids, L-leucine is a potent and well-established activator of the mTORC1 signaling pathway.[3][4][5] The influx of L-leucine is sensed by the cell, initiating a signaling cascade that promotes protein synthesis and cell growth by phosphorylating key downstream effectors, including p70 S6 Kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][7]
Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics.[2][8] This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[8] L-Leucine-d10, a deuterated form of L-leucine, serves as an effective "heavy" metabolic label.[8][9] Its use allows for the precise quantification of changes in protein expression and turnover, providing invaluable insights into the dynamic nature of the proteome in response to various stimuli, including the activation of the mTOR pathway itself.[2][8] This technical guide provides an in-depth exploration of the mTOR signaling pathway with a focus on leveraging this compound as a tool for quantitative proteomics and pathway analysis.
The mTOR Signaling Pathway and L-Leucine Activation
The activation of mTORC1 by L-leucine is a complex process that is primarily coordinated at the lysosomal membrane.[4][10] In the presence of sufficient L-leucine, mTORC1 is recruited to the lysosome, where it can be activated. This process involves a cascade of protein interactions, including the Rag GTPases, which are crucial for sensing amino acid availability.[4][10] Once activated, mTORC1 phosphorylates its downstream targets, S6K1 and 4E-BP1, to promote protein synthesis.[6][7]
Quantitative Analysis of mTORC1 Activation
The activation of the mTORC1 pathway can be quantitatively assessed by measuring the phosphorylation status of its downstream targets. The use of this compound in SILAC-based proteomics allows for the precise measurement of changes in the proteome following mTORC1 activation.
| Target Protein | Treatment | Fold Change in Phosphorylation (relative to control) | Cell Type/System |
| mTOR (Ser2448) | L-leucine | ~2.5-fold increase | L6 Myoblasts |
| p70S6K1 (Thr389) | L-leucine | ~2.0-fold increase | Human Myotubes |
| p70S6K1 (Thr389) | L-leucine + DMSO | ~1.98-fold increase | Neurons |
| Ribosomal Protein S6 (Ser235/236) | L-leucine | Variable increase | Breast Cancer Cell Lines |
| 4E-BP1 (Thr36/45) | Serum (activates mTOR) | Increased phosphorylation | HEK293 Cells |
Note: The data presented is a summary of findings from various studies and may not have utilized this compound directly but reflects the expected quantitative changes upon L-leucine stimulation.[11][12][13][14]
Experimental Protocols
Protocol 1: SILAC Labeling with this compound for Quantitative Proteomics
This protocol outlines the metabolic labeling of cells with "light" (unlabeled) and "heavy" (this compound) leucine for relative quantification of protein abundance by mass spectrometry.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Leucine
-
"Heavy" this compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
LC-MS/MS system
Procedure:
-
Cell Culture Adaptation: Culture cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acid.[15] The "light" medium is supplemented with normal L-Leucine, while the "heavy" medium contains this compound.[15]
-
Experimental Treatment: Apply the experimental treatment (e.g., drug treatment, growth factor stimulation) to one of the cell populations. The other population serves as a control.
-
Cell Harvesting and Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.[15][16]
-
Protein Quantification and Mixing: Determine the protein concentration of both "light" and "heavy" lysates. Mix equal amounts of protein from both lysates.
-
Sample Preparation for Mass Spectrometry: Proceed with standard protocols for protein digestion (e.g., in-gel or in-solution digestion with trypsin) and peptide cleanup.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Use appropriate software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs, allowing for the determination of relative protein abundance between the two experimental conditions.[15]
References
- 1. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. RAFT1 phosphorylation of the translational regulators p70 S6 kinase and 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
L-Leucine-d10 synthesis and isotopic purity
An In-depth Technical Guide to the Synthesis and Isotopic Purity of L-Leucine-d10
For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools. This compound, a deuterated form of the essential branched-chain amino acid L-leucine, serves as a crucial tracer in metabolic research and a standard in quantitative proteomics.[1][2] Its use allows for the precise tracking of leucine's metabolic fate and accurate quantification of proteins and their turnover rates without the complications of radioactive isotopes.[3] This guide provides a technical overview of the synthesis of this compound, methods for assessing its isotopic purity, and an example of its application in studying cellular signaling pathways.
Synthesis of this compound
A prevalent and efficient method for synthesizing this compound is through the reductive amination of its corresponding α-keto acid precursor, α-ketoisocaproate-d9.[4][5] This enzymatic or chemical process introduces the amino group stereoselectively to form the L-enantiomer.[6] The use of an enzyme, such as Leucine (B10760876) Dehydrogenase (LeuDH), is often favored as it operates under mild conditions and provides high stereoselectivity and conversion rates.[7][8]
General Synthesis Workflow
The synthesis begins with a highly deuterated precursor, which undergoes reductive amination in the presence of an ammonia (B1221849) source and a reducing agent (or a cofactor like NADH for enzymatic reactions). The resulting product is then purified to yield high-purity this compound.
Experimental Protocol: Enzymatic Reductive Amination
This protocol is a representative methodology based on established principles of reductive amination for amino acid synthesis.[4][7][8]
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 1 M NH₄Cl/NH₄OH, pH 9.5).
-
Dissolve the deuterated substrate, α-ketoisocaproate-d9, to a final concentration of 10-50 mM.
-
Introduce the coenzyme NADH to a concentration equimolar or in slight excess to the substrate.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding purified Leucine Dehydrogenase (LeuDH) to the mixture. The typical enzyme concentration ranges from 1-5 mg/mL.
-
Maintain the reaction at a constant temperature (e.g., 30-37°C) with gentle agitation for 1 to 24 hours.
-
Monitor the conversion of the α-keto acid to this compound using techniques like HPLC or by measuring NADH consumption spectrophotometrically. For reactions requiring coenzyme regeneration, a secondary enzyme like formate (B1220265) dehydrogenase can be included.[8]
-
-
Work-up and Purification:
-
Terminate the reaction by denaturing the enzyme, either by heat treatment or by adding an acid (e.g., sulfosalicylic acid) to precipitate the protein.[9]
-
Centrifuge the mixture to remove the precipitated enzyme and other solids.
-
The supernatant, containing crude this compound, can be purified using ion-exchange chromatography.
-
Elute the final product, evaporate the solvent under vacuum, and perform a final recrystallization to obtain the solid this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, High-Resolution Mass Spectrometry (HRMS), and chiral chromatography to verify enantiomeric purity.
-
Isotopic Purity and Quality Control
The utility of this compound is critically dependent on its chemical and isotopic purity. High isotopic enrichment ensures that the tracer can be distinguished from its endogenous, unlabeled counterpart with high sensitivity.
Analytical Techniques for Purity Assessment
Several analytical methods are employed to verify the quality of synthesized this compound.[10] Each technique provides distinct information regarding chemical purity and isotopic distribution.
| Analytical Technique | Parameter Assessed | Strengths | Limitations |
| ¹H NMR | Chemical Purity, Isotopic Enrichment | Excellent for confirming the position of deuteration by observing the absence of proton signals.[10] | Less sensitive than mass spectrometry for trace-level impurities. |
| ²H NMR | Isotopic Enrichment, Structure | Directly detects deuterium (B1214612), confirming its presence and chemical environment.[10] | Can be less quantitative without careful calibration. |
| HRMS | Isotopic Enrichment, Chemical Purity | Highly sensitive for determining the distribution of isotopologues (d₀ to d₁₀).[10] | Ionization efficiency can vary between labeled and unlabeled compounds. |
| GC-MS | Chemical Purity, Isotopic Enrichment | Provides excellent separation of impurities when coupled with gas chromatography. | Requires derivatization of the amino acid, adding a step to the workflow.[10] |
Comparison of Commercial this compound Products
The following table summarizes the specifications for this compound from various commercial suppliers, highlighting the high standards of purity typically achieved.
| Supplier | Product Name | Isotopic Purity | Chemical Purity | Reference |
| Cambridge Isotope Labs | L-Leucine (D₁₀, 98%) | 98 atom % D | ≥98% | [11][12] |
| Cayman Chemical | L-Leucine-d₁₀ | ≥99% deuterated forms (d₁-d₁₀) | Not specified | [2] |
| Sigma-Aldrich | L-Leucine-5,5,5-d₃ | 99 atom % D | ≥99% (CP) | [3] |
| MedchemExpress | L-Leucine-d₁₀ | Not specified | Not specified | [1] |
Note: Data is subject to lot-to-lot variability and users should always refer to the certificate of analysis provided by the supplier.
Application in Research: mTOR Signaling Pathway
L-Leucine is not only a building block for proteins but also a critical signaling molecule that activates the mammalian target of rapamycin (B549165) (mTOR) pathway.[13][14] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[15][16] this compound is used as a tracer to study how leucine modulates this pathway and to measure its impact on protein synthesis rates in various physiological and pathological states.[2][17]
When L-leucine enters the cell, it signals to the mTOR complex 1 (mTORC1). This activation leads to the phosphorylation of downstream targets like S6 Kinase (S6K) and 4E-BP1, which in turn promote mRNA translation and protein synthesis.[16]
Conclusion
This compound is a powerful tool for life sciences research, enabling precise investigation into protein metabolism and cellular signaling. Its synthesis via methods like enzymatic reductive amination can produce material with high chemical and isotopic purity. Rigorous quality control using a combination of NMR and mass spectrometry is essential to validate its suitability for demanding applications in metabolomics and quantitative proteomics. The continued use of this compound will undoubtedly contribute to further advancements in our understanding of health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. L -Leucine-5,5,5-d3 D 99atom 87828-86-2 [sigmaaldrich.com]
- 4. Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. L-Leucine (Dââ, 98%; ¹âµN, 97%) - Cambridge Isotope Laboratories, DNLM-4642-0.5 [isotope.com]
- 12. L-Leucine-ð-Fmoc (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. researchgate.net [researchgate.net]
- 14. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
L-Leucine-d10: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the physical and chemical characteristics of L-Leucine-d10, a deuterated stable isotope-labeled amino acid. Intended for researchers, scientists, and drug development professionals, this document offers a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Physical and Chemical Characteristics
This compound, a derivative of the essential branched-chain amino acid L-Leucine, is a powerful tool in metabolic research, quantitative proteomics, and as an internal standard in mass spectrometry-based applications.[1] Its near-identical chemical properties to its unlabeled counterpart, coupled with a distinct mass shift, allow for precise tracing and quantification in complex biological matrices.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound. It is important to note that while the substitution of hydrogen with deuterium (B1214612) does not significantly alter most physicochemical properties, slight variations may exist.[2] Data for unlabeled L-Leucine is provided for comparison where available.
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-4-methyl-d10-pentanoic acid |
| Synonyms | L-Leucine-2,3,3,4,5,5,5,5',5',5'-d10, Leu-d10 |
| CAS Number | 106972-44-5[2] |
| Molecular Formula | C₆H₃D₁₀NO₂[2] |
| Molecular Weight | 141.23 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
| Chemical Purity | Typically ≥98% |
| Physical Property | Value | Notes |
| Appearance | White to off-white solid/powder.[1] | |
| Melting Point | >300 °C[3] | Data for a similar L-Leucine (D10, 98%; 15N, 97%) compound. Dthis compound has a reported melting point of 293-296 °C (subl.) |
| Density | 1.293 g/cm³ at 18 °C[3] | Data for the unlabeled compound is often cited for the labeled version. |
| Optical Rotation | [α]D²⁵: -10.8° (c=2.2 in H₂O) | Value for unlabeled L-Leucine.[4] The optical rotation is expected to be very similar for the deuterated form. |
Solubility Profile
The solubility of L-Leucine is influenced by the solvent, temperature, and pH. The following table presents solubility data for unlabeled L-Leucine in various solvents at different temperatures, which serves as a strong proxy for this compound.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 10 | 2.05 |
| Water | 20 | 2.27 |
| Water | 30 | 2.56 |
| Water | 40 | 2.93 |
| Water | 50 | 3.41 |
| Methanol (B129727) | 10 | 0.038 |
| Methanol | 20 | 0.046 |
| Methanol | 30 | 0.055 |
| Methanol | 40 | 0.066 |
| Methanol | 50 | 0.079 |
| Ethanol | 10 | 0.013 |
| Ethanol | 20 | 0.015 |
| Ethanol | 30 | 0.018 |
| Ethanol | 40 | 0.021 |
| Ethanol | 50 | 0.025 |
| n-Propanol | 10 | 0.010 |
| n-Propanol | 20 | 0.012 |
| n-Propanol | 30 | 0.014 |
| n-Propanol | 40 | 0.017 |
| n-Propanol | 50 | 0.020 |
| Isopropanol | 10 | 0.016 |
| Isopropanol | 20 | 0.019 |
| Isopropanol | 30 | 0.023 |
| Isopropanol | 40 | 0.027 |
| Isopropanol | 50 | 0.032 |
| n-Butanol | 10 | 0.006 |
| n-Butanol | 20 | 0.007 |
| n-Butanol | 30 | 0.009 |
| n-Butanol | 40 | 0.011 |
| n-Butanol | 50 | 0.013 |
| Isobutanol | 10 | 0.014 |
| Isobutanol | 20 | 0.017 |
| Isobutanol | 30 | 0.020 |
| Isobutanol | 40 | 0.024 |
| Isobutanol | 50 | 0.029 |
| Acetonitrile | 10 | 0.007 |
| Acetonitrile | 20 | 0.008 |
| Acetonitrile | 30 | 0.010 |
| Acetonitrile | 40 | 0.012 |
| Acetonitrile | 50 | 0.014 |
| 1,4-Dioxane | 10 | 0.008 |
| 1,4-Dioxane | 20 | 0.010 |
| 1,4-Dioxane | 30 | 0.012 |
| 1,4-Dioxane | 40 | 0.014 |
| 1,4-Dioxane | 50 | 0.017 |
| Acetone | 10 | 0.009 |
| Acetone | 20 | 0.011 |
| Acetone | 30 | 0.013 |
| Acetone | 40 | 0.016 |
| Acetone | 50 | 0.019 |
| Methyl Acetate | 10 | 0.015 |
| Methyl Acetate | 20 | 0.018 |
| Methyl Acetate | 30 | 0.022 |
| Methyl Acetate | 40 | 0.026 |
| Methyl Acetate | 50 | 0.031 |
| Ethyl Acetate | 10 | 0.018 |
| Ethyl Acetate | 20 | 0.021 |
| Ethyl Acetate | 30 | 0.025 |
| Ethyl Acetate | 40 | 0.030 |
| Ethyl Acetate | 50 | 0.036 |
| Data for unlabeled L-Leucine adapted from a 2023 study in the Journal of Chemical & Engineering Data.[5] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, as well as its application in common research techniques.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-20 °C per minute for an initial approximate determination.
-
Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
For a more precise measurement, allow the apparatus to cool. Then, using a fresh sample, heat rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the melting point range.[6]
Determination of Solubility
This protocol outlines a gravimetric method for determining the solubility of this compound in a given solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature water bath or incubator
-
Vortex mixer or shaker
-
Centrifuge
-
Pipettes
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the total weight of the vial and the amino acid.
-
Add a known volume or mass of the desired solvent to the vial.
-
Securely cap the vial and place it in a constant temperature environment (e.g., a 25 °C water bath).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully pipette a known volume of the clear supernatant into a new pre-weighed vial.
-
Record the weight of the vial and the supernatant.
-
Place the vial with the supernatant in a drying oven at a temperature below the decomposition point of this compound (e.g., 60-80 °C) until the solvent has completely evaporated and a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent.[7][8]
Determination of Optical Rotation
Optical rotation is a measure of the extent to which a chiral compound rotates plane-polarized light.
Apparatus:
-
Polarimeter
-
Sodium lamp (or other monochromatic light source)
-
Polarimeter cell (cuvette) of a known path length (e.g., 1 dm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of a specified solvent (e.g., water or 6 M HCl) in a volumetric flask.
-
Calibrate the polarimeter with a blank solution (the pure solvent).
-
Rinse the polarimeter cell with the prepared this compound solution and then fill the cell, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed rotation (α).
-
Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
The temperature and wavelength of the light source should also be recorded.[9][10]
Protocol for LC-MS/MS Analysis using this compound as an Internal Standard
This compound is frequently used as an internal standard for the accurate quantification of unlabeled L-Leucine in biological samples.[11]
Materials:
-
This compound
-
LC-MS/MS system
-
Analytical column (e.g., C18)
-
Mobile phase A (e.g., 0.1% formic acid in water)
-
Mobile phase B (e.g., 0.1% formic acid in acetonitrile)
-
Protein precipitation agent (e.g., ice-cold methanol or acetonitrile)
-
Biological sample (e.g., plasma)
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound internal standard solution.
-
Add a protein precipitation agent (e.g., 400 µL of ice-cold methanol), vortex thoroughly, and incubate at -20 °C for 20 minutes.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable gradient of mobile phases A and B.
-
Detect and quantify the unlabeled L-Leucine and the this compound internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Create a calibration curve using known concentrations of unlabeled L-Leucine and a fixed concentration of this compound.
-
Determine the concentration of L-Leucine in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[12]
-
Signaling Pathways and Experimental Workflows
L-Leucine and the mTOR Signaling Pathway
L-Leucine is a key activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1] The diagram below illustrates the simplified activation of mTORC1 by L-Leucine.
Caption: Simplified mTORC1 signaling pathway activation by L-Leucine.
Experimental Workflow for Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. This compound can be used as the "heavy" amino acid in this workflow.
Caption: Experimental workflow for quantitative proteomics using SILAC with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. isotope.com [isotope.com]
- 4. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
L-Leucine-d10: An In-Depth Technical Guide to Studying In Vivo Protein Dynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Leucine-d10, a stable isotope-labeled amino acid, for the in vivo investigation of protein dynamics. This powerful tool enables precise measurement of protein synthesis and turnover rates, offering critical insights into cellular physiology, disease mechanisms, and the pharmacodynamics of therapeutic agents. This document details the core principles, experimental protocols, data presentation strategies, and key biological pathways relevant to the use of this compound in proteomic research.
Core Principles: Metabolic Labeling with this compound
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a widely adopted mass spectrometry-based technique for quantitative proteomics. This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of these "heavy" labeled proteins with their "light," unlabeled counterparts, researchers can accurately quantify differences in protein abundance and determine the rates of protein turnover.
This compound, a deuterated form of the essential amino acid L-Leucine, is an effective metabolic label for these studies. Its near-identical chemical properties to the unlabeled L-Leucine ensure it is processed similarly by cellular machinery. The key difference is its increased mass due to the ten deuterium (B1214612) atoms, which is readily detectable by mass spectrometry, allowing for the differentiation and quantification of newly synthesized proteins. Leucine is an ideal choice for such studies due to its abundance in proteins and the significant mass shift its deuterated analog provides, which facilitates robust quantification.
Data Presentation: Quantitative Insights into Protein Dynamics
The primary output of in vivo studies using this compound is the quantitative measurement of protein turnover rates. This data is typically presented in terms of protein half-life, synthesis rate (ksyn), or degradation rate (kdeg). Below are tables summarizing representative quantitative data obtained from stable isotope labeling experiments.
| Parameter | Value | Reference |
| Instrumentation | Triple Quadrupole Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Precursor Ion (m/z) | 142.1 | |
| Product Ion (m/z) | 96.1 (Fragment corresponding to loss of COOH and ND3) | |
| Internal Standard | D/L-Leucine-d7 (m/z 139.2 > 93.0) | |
| Calibration Range (for D-Leucine) | 0.001 - 1 µg/mL in plasma |
An In-depth Technical Guide to the Core Principles of Metabolic Flux Analysis Using L-Leucine-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices of Metabolic Flux Analysis (MFA) utilizing the stable isotope tracer, L-Leucine-d10. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge required to design, execute, and interpret MFA experiments for a deeper understanding of cellular metabolism.
Introduction to Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] Unlike other 'omics' technologies that provide static snapshots of cellular components like genes, transcripts, or metabolites, MFA offers a dynamic view of the metabolic network in motion.[2] By tracing the flow of atoms from an isotopically labeled substrate (a "tracer") through metabolic pathways, researchers can elucidate the contributions of different pathways to cellular bioenergetics and biosynthesis, identify metabolic bottlenecks, and understand how metabolism is reprogrammed in disease states or in response to therapeutic interventions.[3]
Stable isotope tracers, such as those labeled with Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H), are central to MFA.[4] this compound, a deuterated form of the essential amino acid L-leucine, serves as a valuable tracer for several reasons:
-
Essential Amino Acid: As an essential amino acid, L-leucine cannot be synthesized by mammalian cells and must be acquired from the environment. This simplifies the modeling of its metabolic fate.
-
Key Metabolic Hub: Leucine (B10760876) plays a critical role in protein synthesis and is a key activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[5]
-
Entry into Central Carbon Metabolism: The catabolism of leucine produces acetyl-CoA and acetoacetate, directly linking amino acid metabolism to the Tricarboxylic Acid (TCA) cycle and fatty acid synthesis.[6]
-
Deuterium as a Tracer: Deuterium labeling offers unique advantages, including a high mass shift that is easily detectable by mass spectrometry and the ability to probe redox metabolism.[7]
Core Principles of this compound Based MFA
The fundamental principle of MFA with this compound is to introduce the "heavy" labeled leucine into a biological system (e.g., cell culture) and monitor its incorporation into downstream metabolites.[8] This is typically achieved through a series of steps:
-
Isotopic Labeling: Cells are cultured in a medium where standard ("light") L-leucine is replaced with this compound.
-
Metabolic Incorporation: As cells grow and divide, they take up this compound and utilize it in various metabolic processes, including protein synthesis and catabolism.
-
Isotopic Steady State: The experiment is often designed to allow the cells to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant over time.[4]
-
Sample Analysis: Metabolites are extracted from the cells and analyzed by mass spectrometry (MS) to determine their mass isotopomer distributions (MIDs). The MID of a metabolite is the relative abundance of its different isotopologues (molecules that differ only in their isotopic composition).[9]
-
Flux Estimation: The experimentally measured MIDs are then used as input for computational models to estimate the intracellular metabolic fluxes.[1]
Quantitative Data Presentation
The output of an MFA experiment is a flux map, which is a quantitative representation of the rates of reactions in the metabolic network. This data is often presented in tables for clear comparison between different experimental conditions.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates. This table illustrates the expected fractional abundance of isotopologues for key TCA cycle intermediates after labeling with this compound. The M+n notation indicates the mass increase due to the incorporation of deuterium atoms.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Citrate | 0.60 | 0.10 | 0.25 | 0.04 | 0.01 |
| α-Ketoglutarate | 0.65 | 0.12 | 0.20 | 0.03 | 0.00 |
| Succinate | 0.70 | 0.15 | 0.13 | 0.02 | 0.00 |
| Malate | 0.72 | 0.16 | 0.11 | 0.01 | 0.00 |
| Aspartate | 0.68 | 0.14 | 0.15 | 0.03 | 0.00 |
Note: The data in this table is for illustrative purposes only and will vary depending on the cell type and experimental conditions.
Table 2: Estimated Relative Fluxes Through Central Carbon Metabolism. This table presents a hypothetical comparison of metabolic fluxes (normalized to the rate of leucine uptake) in a control versus a drug-treated condition, as determined by this compound tracing.
| Metabolic Flux | Control (Relative Flux) | Drug-Treated (Relative Flux) | Fold Change |
| Leucine Uptake | 100 | 100 | 1.0 |
| Leucine -> Protein Synthesis | 60 | 45 | 0.75 |
| Leucine -> Acetyl-CoA | 40 | 55 | 1.38 |
| TCA Cycle Flux | 35 | 50 | 1.43 |
| Fatty Acid Synthesis | 5 | 15 | 3.0 |
Note: The data in this table is for illustrative purposes only.
Experimental Protocols
A successful MFA experiment requires meticulous attention to detail in the experimental protocol. The following is a consolidated protocol for an in vitro MFA experiment using this compound in cultured mammalian cells.
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is adapted from standard Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) procedures.[8]
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Leucine
-
"Heavy" this compound
-
Phosphate-buffered saline (PBS)
-
Standard cell culture reagents and consumables
Procedure:
-
Media Preparation:
-
Light Medium: Prepare the Leucine-free medium supplemented with dFBS and "light" L-Leucine at the normal concentration for the cell line.
-
Heavy Medium: Prepare the Leucine-free medium supplemented with dFBS and "heavy" this compound at the same concentration as the "light" medium.
-
-
Cell Adaptation: Culture the cells in the "Heavy Medium" for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[7]
-
Isotopic Labeling Experiment:
-
Seed the adapted "heavy" cells in replicate culture plates.
-
At the start of the experiment (time zero), switch the medium to fresh "Heavy Medium" to ensure a consistent supply of the tracer.
-
For time-course experiments, harvest cell samples at various time points to monitor the approach to isotopic steady state.
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding liquid nitrogen or a cold methanol (B129727) solution.
-
Scrape and collect the cells.
-
Store cell pellets at -80°C until metabolite extraction.
-
Protocol 2: Metabolite Extraction and Sample Preparation for LC-MS/MS
Materials:
-
Frozen cell pellets
-
Ice-cold 80% methanol
-
Internal standards (optional, but recommended for absolute quantification)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Extraction:
-
Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol).
-
Vortex vigorously.
-
Incubate on ice or at -20°C to facilitate cell lysis and protein precipitation.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).
Protocol 3: LC-MS/MS Analysis and Data Acquisition
Instrumentation and Parameters:
-
Liquid Chromatography (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for the separation of polar metabolites, such as a HILIC column.
-
Mobile Phase: A gradient of solvents, typically water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[10]
-
-
Mass Spectrometry (MS): A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurements and the resolution of isotopic peaks.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the metabolites of interest.
-
Data Acquisition: Full scan mode to acquire the mass spectra of all ions within a defined mass range, followed by data-dependent MS/MS for metabolite identification.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for a metabolic flux analysis experiment using this compound.
Caption: Simplified catabolic pathway of L-Leucine and its entry into the TCA cycle.
Caption: L-Leucine activation of the mTORC1 signaling pathway to promote protein synthesis.
Caption: Logical workflow for data analysis in metabolic flux analysis.
Conclusion
Metabolic Flux Analysis using this compound is a robust technique for dissecting the complexities of cellular metabolism. By providing a quantitative measure of metabolic pathway activity, it offers invaluable insights for basic research, disease pathogenesis, and drug development. A thorough understanding of the core principles, meticulous experimental execution, and appropriate computational analysis are paramount to obtaining high-quality, interpretable results. This guide serves as a foundational resource for researchers embarking on the application of this powerful methodology.
References
- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Accurate assessment of amino acid mass isotopomer distributions for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
L-Leucine-d10 in Nutritional Science: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled amino acids are indispensable tools in nutritional science, enabling precise tracking and quantification of metabolic processes. Among these, L-Leucine-d10, a deuterated form of the essential branched-chain amino acid L-leucine, has emerged as a powerful tracer for investigating protein metabolism, particularly muscle protein synthesis (MPS). Its near-identical chemical properties to unlabeled leucine (B10760876) ensure it is processed similarly by cellular machinery, while the mass difference is readily detectable by mass spectrometry.[1] This technical guide provides a comprehensive overview of the applications of this compound in nutritional research, with a focus on its role in studying the mTOR signaling pathway, detailed experimental protocols, and a summary of key quantitative data.
The Role of Leucine in mTOR Signaling and Muscle Protein Synthesis
Leucine is a potent activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a crucial regulator of protein synthesis, cell growth, and proliferation.[2][3][4] The activation of mTOR complex 1 (mTORC1) by leucine is a key event in initiating the translation of mRNA into protein, making it a focal point for studies on muscle growth and maintenance.[5][6][7][8][9] Ingestion of leucine-enriched essential amino acids rapidly and potently stimulates the mTOR pathway and protein synthesis in human skeletal muscle.[5] This has significant implications for addressing age-related muscle loss (sarcopenia) and other muscle-wasting conditions.[5][9][10][11][12]
The signaling cascade initiated by leucine is complex, involving several key proteins. Leucine's presence is sensed and transduced to mTORC1, which then phosphorylates downstream targets like 70 kDa ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) to promote protein synthesis.[3][13]
Applications of this compound in Research
This compound is primarily used as a stable isotope tracer in metabolic studies to quantify the dynamics of protein turnover. Its applications span from in vitro cell culture experiments to in vivo human and animal studies.
-
Muscle Protein Synthesis (MPS) Measurement: The most common application is the determination of fractional synthesis rates (FSR) of muscle proteins. By introducing this compound into the system (either through intravenous infusion or in cell culture media), researchers can measure the rate of its incorporation into newly synthesized proteins over time using mass spectrometry.[14]
-
Metabolic Fate and Pathway Analysis: this compound allows for the tracing of leucine's metabolic pathways. For instance, in vivo, this compound can be transaminated to its corresponding α-keto acid, α-ketoisocaproate (KIC), and can also be irreversibly converted to d9-leucine, providing insights into intracellular amino acid metabolism.[15][16]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In proteomics, this compound can be used in SILAC experiments to achieve metabolic labeling of proteins for relative quantification.[1][17] Cells are grown in media containing "heavy" this compound, and the resulting protein populations are compared to those grown in "light" media containing unlabeled leucine.[17]
Experimental Protocols
In Vivo Measurement of Muscle Protein Synthesis using this compound Infusion
This protocol is a common approach to assess MPS in human subjects.
Methodology:
-
Subject Preparation: Subjects are typically studied in a post-absorptive state. Catheters are inserted for tracer infusion and blood sampling.
-
Tracer Administration: A primed, constant intravenous infusion of this compound is administered. The priming dose helps to rapidly achieve isotopic steady state in the plasma.
-
Blood and Tissue Sampling: Blood samples are collected at regular intervals to monitor plasma this compound enrichment. Muscle biopsies are obtained at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.
-
Sample Analysis: Plasma and muscle tissue samples are processed to extract free amino acids and protein-bound amino acids. The isotopic enrichment of this compound is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]
-
FSR Calculation: The fractional synthesis rate of muscle protein is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where E_p1 and E_p2 are the enrichments of this compound in the protein-bound pool at the first and second biopsies, respectively, E_precursor is the average enrichment of the precursor pool (e.g., plasma KIC or muscle free leucine), and t is the time between biopsies.
SILAC for Protein Turnover Analysis using this compound
This protocol is used for the relative quantification of proteins in cell culture.
Methodology:
-
Cell Culture Adaptation: Two populations of cells are cultured. One is grown in "light" medium containing standard L-leucine, while the other is grown in "heavy" medium where L-leucine is replaced with this compound.[19] Cells are cultured for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.[17][19]
-
Experimental Treatment: The two cell populations can be subjected to different experimental conditions.
-
Cell Lysis and Protein Mixing: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein from the "light" and "heavy" populations are mixed.
-
Protein Digestion and MS Analysis: The mixed protein sample is digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.
-
Data Analysis: The mass spectrometer detects peptide pairs that are chemically identical but differ in mass due to the presence of either light or heavy leucine. The ratio of the signal intensities of the heavy and light peptides provides a precise relative quantification of the protein's abundance under the different experimental conditions.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing deuterated leucine isotopes.
| Table 1: Comparison of Deuterated Leucine Tracers for Muscle Protein Synthesis Studies | ||
| Tracer | Blood-to-Muscle Fluid Enrichment Ratio (Basal) | Blood-to-Muscle Fluid Enrichment Ratio (During Amino Acid Infusion) |
| d9-Leucine (from d10-Leucine) | 1.5 ± 0.1 | 1.1 ± 0.1 |
| 13C6-Phenylalanine | 2.5 ± 0.1 | 1.2 ± 0.1 |
| Data adapted from a study comparing a novel d10-to-d9-leucine approach with a traditional phenylalanine tracer. A lower ratio indicates that the blood precursor enrichment more closely reflects the muscle intracellular enrichment.[15][20] |
| Table 2: Representative Fractional Synthesis Rates (FSR) of Muscle Protein | |
| Condition | FSR (%/h) |
| Elderly Men (Control Diet) | 0.053 ± 0.009 |
| Elderly Men (Leucine-Supplemented Diet) | 0.083 ± 0.008 |
| Data from a study on the effect of leucine supplementation on muscle protein synthesis in the elderly.[21] | |
| Resting Vastus Lateralis ([2H5]-phenylalanine tracer) | 0.080 ± 0.007 |
| Resting Vastus Lateralis ([2H3]-leucine tracer) | 0.085 ± 0.004 |
| Post-Exercise Vastus Lateralis ([2H5]-phenylalanine tracer) | 0.110 ± 0.010 |
| Post-Exercise Vastus Lateralis ([2H3]-leucine tracer) | 0.109 ± 0.005 |
| Data from a study comparing phenylalanine and leucine tracers at rest and post-exercise.[22] |
Conclusion
This compound is a versatile and powerful tool in nutritional science research, providing valuable insights into protein metabolism and the signaling pathways that regulate it. Its application in both in vivo and in vitro studies allows for the precise quantification of muscle protein synthesis and the elucidation of complex metabolic processes. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals seeking to utilize this compound in their work to advance our understanding of nutrition and its impact on human health.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nutritional and regulatory roles of leucine in muscle growth and fat reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. The effectiveness of leucine on muscle protein synthesis, lean body mass and leg lean mass accretion in older people: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
discovering protein turnover rates with isotopic labeling
An In-depth Technical Guide to Discovering Protein Turnover Rates with Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process in all living organisms. It plays a crucial role in maintaining cellular homeostasis, regulating protein quality control, and allowing cells to adapt to changing environmental conditions. The rate of turnover can vary significantly between different proteins, within different cellular compartments, and across various tissues. Understanding the dynamics of protein turnover is therefore essential for basic research into cellular physiology and has significant implications for drug development, providing insights into disease mechanisms, target engagement, and therapeutic efficacy.[1][2]
Isotopic labeling coupled with mass spectrometry has emerged as the state-of-the-art methodology for accurately measuring protein turnover rates on a proteome-wide scale.[2][3] These methods involve the incorporation of stable (non-radioactive) isotopes into newly synthesized proteins, allowing for their differentiation from the pre-existing protein pool. By tracking the rate of isotope incorporation or the loss of a previously incorporated label over time, researchers can precisely quantify the synthesis and degradation rates of thousands of proteins simultaneously.
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows for discovering protein turnover rates using isotopic labeling. It is designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to apply these powerful techniques in their work.
Core Methodologies for Isotopic Labeling
Several isotopic labeling strategies are employed to measure protein turnover, each with its own advantages and specific applications. The most common approaches include Stable Isotope Labeling by Amino acids in Cell culture (SILAC), metabolic labeling with ¹⁵N-enriched nutrients, and in vivo labeling with heavy water (D₂O).
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a powerful and widely used metabolic labeling technique for quantitative proteomics, particularly well-suited for in vitro studies using cultured cells.[4][5][6] The principle of SILAC involves replacing a standard ("light") essential amino acid in the cell culture medium with a non-radioactive, stable isotope-labeled ("heavy") counterpart. Commonly used heavy amino acids are ¹³C₆-arginine and ¹³C₆-lysine. Over several cell doublings, the heavy amino acids are fully incorporated into the cellular proteome.
For protein turnover studies, a "pulsed" or "dynamic" SILAC (pSILAC or dSILAC) approach is used.[4][5][7][8][9] In a typical experiment, cells are initially grown in a medium containing either the light or heavy amino acid until full incorporation is achieved. The medium is then switched to the other isotopic form, and samples are collected at various time points. The rate of incorporation of the new isotope or the rate of loss of the old isotope is then measured by mass spectrometry, allowing for the calculation of protein synthesis and degradation rates.[7]
¹⁵N Metabolic Labeling
¹⁵N metabolic labeling is a versatile technique that can be applied to a wide range of organisms, from microorganisms to plants and even small animals.[10][11][12][13] This method involves providing a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl or ¹⁵N-labeled spirulina, in the growth medium or diet. The ¹⁵N is then incorporated into the nitrogen-containing compounds in the cell, including all amino acids and subsequently, all proteins.
This approach is particularly useful for organisms where specific amino acid auxotrophies are not present or for in vivo studies in mammals.[10][11][13] Similar to dynamic SILAC, protein turnover is measured by tracking the incorporation of ¹⁵N into the proteome over time.[14] One of the key advantages of ¹⁵N labeling is that it labels all proteins, providing a comprehensive view of proteome dynamics. However, achieving high levels of enrichment can be challenging in larger organisms with slower turnover rates.[11][12][13]
Heavy Water (D₂O) Labeling
In vivo protein turnover studies in higher organisms, including humans, are often performed using heavy water (D₂O) as the isotopic tracer.[2][15][16][17] D₂O is administered to the subject, typically through their drinking water, leading to the incorporation of deuterium (B1214612) into the non-essential amino acids and subsequently into newly synthesized proteins.[15][16]
The rate of deuterium incorporation is then measured from peptides derived from protein samples (e.g., blood plasma or tissue biopsies) collected over time.[17] This method is minimally invasive and relatively cost-effective, making it suitable for clinical research.[2][16] However, the data analysis can be more complex due to the variable number of exchangeable hydrogens and the lower levels of isotope incorporation compared to other methods.[16]
Experimental Protocols
Dynamic SILAC (pSILAC) for Protein Turnover Analysis in Cultured Cells
This protocol outlines a typical dynamic SILAC experiment to measure protein turnover rates in mammalian cells.
1. Cell Culture and Adaptation:
- Culture the cells of interest in "light" SILAC medium (containing natural abundance arginine and lysine) for at least five cell doublings to ensure a homogenous "light" proteome.
- Concurrently, culture a separate population of the same cells in "heavy" SILAC medium (containing ¹³C₆-arginine and ¹³C₆-lysine) for the same duration to achieve complete incorporation of the heavy amino acids.[18] This will serve as a fully labeled reference.
2. Isotope Labeling Pulse:
- At the start of the experiment (t=0), switch the "light" cultured cells to the "heavy" SILAC medium. This initiates the "pulse" of heavy isotope incorporation into newly synthesized proteins.
3. Time-Course Sample Collection:
- Harvest cell pellets at multiple time points after the medium switch (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The specific time points should be optimized based on the expected turnover rates of the proteins of interest.
- At each time point, wash the cells with ice-cold PBS and store the pellets at -80°C until further processing.
4. Protein Extraction and Digestion:
- Lyse the cell pellets using a suitable lysis buffer containing protease inhibitors.
- Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
- For each time point, take an equal amount of protein and perform in-solution or in-gel digestion with trypsin.
5. Mass Spectrometry Analysis:
- Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The mass spectrometer will detect both the "light" (pre-existing) and "heavy" (newly synthesized) forms of each peptide.
6. Data Analysis:
- Identify and quantify the peak intensities of the light and heavy peptide pairs using software such as MaxQuant.[19]
- The fractional rate of new protein synthesis (turnover rate constant, k) can be calculated by fitting the increase in the heavy-to-light ratio over time to an exponential rise to maximum model.
¹⁵N Metabolic Labeling for In Vivo Protein Turnover Analysis in Mice
This protocol describes a general workflow for measuring protein turnover in mouse tissues using a ¹⁵N-labeled diet.
1. Animal Acclimatization and Diet:
- Acclimatize the mice to a standard control diet for a week.
- Switch the mice to a diet where the sole protein source is ¹⁵N-labeled spirulina (or another suitable ¹⁵N-labeled source).
2. Time-Course Tissue Collection:
- Collect tissues of interest (e.g., liver, brain, muscle) from cohorts of mice at different time points after the diet switch (e.g., 0, 1, 3, 7, 14, 21 days).[10]
- Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.
3. Protein Extraction and Preparation:
- Homogenize the frozen tissues in a lysis buffer to extract proteins.
- Determine the protein concentration for each sample.
- Digest the proteins into peptides using trypsin.
4. LC-MS/MS Analysis:
- Analyze the peptide samples using a high-resolution mass spectrometer.
5. Data Analysis and Turnover Rate Calculation:
- Process the raw MS data to identify peptides and determine the extent of ¹⁵N incorporation at each time point.[14]
- The turnover rate for each protein is calculated by modeling the rate of ¹⁵N incorporation over the time course of the experiment.[10]
Quantitative Data Presentation
The following tables summarize representative protein turnover data from isotopic labeling experiments.
Table 1: Median Protein Half-Lives in Different Mouse Tissues
| Tissue | Median Protein Half-Life (days) |
| Intestine | 1.7[10] |
| Liver | 2.4[10] |
| Heart | 5.7[10] |
| Fat | 6.1[10] |
Table 2: Examples of Protein Turnover Rates in Human A549 Cells (Dynamic SILAC)
| Protein | Function | Half-Life (hours) |
| Ornithine decarboxylase | Polyamine biosynthesis | ~1 |
| Cyclin B1 | Cell cycle regulation | ~1 |
| p53 | Tumor suppressor | ~0.3 |
| Actin | Cytoskeleton | >100 |
| Histone H3 | Chromatin structure | >100 |
(Note: The half-life values in Table 2 are approximate and can vary depending on the specific experimental conditions. The data is illustrative of the wide range of protein turnover rates.)
Visualization of Workflows and Pathways
Experimental Workflow: Dynamic SILAC
Caption: Workflow for measuring protein turnover using dynamic SILAC.
Signaling Pathway: Ubiquitin-Proteasome System
Caption: The ubiquitin-proteasome pathway for protein degradation.
Logical Relationship: Factors Influencing Protein Turnover
Caption: Key factors influencing the rate of protein turnover.
Applications in Drug Development
The measurement of protein turnover rates has significant applications in the field of drug development.[2][20]
-
Target Engagement and Pharmacodynamics: By measuring changes in the turnover rate of a drug target upon treatment, researchers can gain insights into target engagement and the pharmacodynamic effects of the compound.[2]
-
Understanding Disease Mechanisms: Altered protein turnover is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Studying protein dynamics in disease models can reveal novel therapeutic targets.
-
Assessing Treatment Efficacy: Monitoring the normalization of aberrant protein turnover rates in response to a therapeutic intervention can serve as a biomarker for treatment efficacy.
-
ADME Studies: Isotopic labeling is a cornerstone of absorption, distribution, metabolism, and excretion (ADME) studies, providing crucial information on the fate of a drug molecule in the body.[21]
Conclusion
Isotopic labeling combined with mass spectrometry provides a powerful and versatile toolkit for the quantitative analysis of protein turnover. The choice of labeling strategy depends on the specific research question and the biological system under investigation. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and implement their own protein turnover studies. By providing a deeper understanding of the dynamic nature of the proteome, these techniques will continue to drive new discoveries in both basic and applied biomedical research.
References
- 1. Cross-species Comparison of Proteome Turnover Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of protein in vivo turnover rate with metabolic labeling using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopic labeling in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Use SILAC-Based Proteomics to Reveal Dynamic Protein Expression Changes? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. liverpool.ac.uk [liverpool.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 15N metabolic labeling of mammalian tissue with slow protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein turnover [utmb.edu]
- 16. Protein turnover models for LC-MS data of heavy water metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 20. metsol.com [metsol.com]
- 21. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
L-Leucine-d10: A Technical Guide to its Application in Muscle Protein Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of L-Leucine-d10, a stable isotope-labeled amino acid, in the precise quantification of muscle protein synthesis (MPS). Leucine (B10760876) is not only a fundamental building block of protein but also a potent signaling molecule that activates key anabolic pathways.[1][2] The use of deuterated leucine, specifically this compound, offers a sophisticated and advantageous method for researchers to trace the metabolic fate of this crucial amino acid and accurately measure the dynamic process of muscle growth and repair.
The Central Role of Leucine in Muscle Anabolism
Leucine is a branched-chain amino acid (BCAA) that uniquely stimulates MPS by activating the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][2][3][4][[“]] mTORC1 is a master regulator of cell growth and protein synthesis.[6][7] Upon activation by leucine, mTORC1 phosphorylates its downstream targets, ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][6][[“]] This cascade enhances translational efficiency and capacity, ultimately leading to an increased rate of muscle protein synthesis.[1][2][[“]]
The this compound Tracer Method: A Novel Approach
The quantification of MPS in vivo relies on the precursor-product principle, where a labeled amino acid tracer is administered and its incorporation into muscle protein is measured over time.[9][10] The Fractional Synthetic Rate (FSR) is then calculated by dividing the enrichment of the tracer in the product (protein) by the enrichment in the precursor pool (the amino acid pool used for translation).[10]
The this compound method offers a distinct advantage over traditional tracers. When L-[2,3,3,4,5,5,5,6,6,6-²H₁₀]leucine (d10-leucine) is infused intravenously, it is transported into the muscle cell.[10] Through the process of transamination, it loses a deuterium (B1214612) atom from its α-carbon, leading to the irreversible intracellular formation of d9-leucine.[10][11] This endogenously formed d9-leucine serves as the direct precursor for protein synthesis, providing a more accurate representation of the true intracellular enrichment than can be measured from blood samples alone.[10]
Quantitative Data and Comparative Analysis
A key advantage of the d10-to-d9-leucine method is that the enrichment of d9-leucine in the easily accessible blood pool more closely reflects the enrichment in the less accessible muscle fluid precursor pool compared to other tracers like ¹³C₆-phenylalanine.[10] This minimizes a significant potential error in FSR calculations.
Table 1: Comparison of Tracer Enrichment Ratios This table summarizes the ratio of amino acid enrichment between blood and muscle fluid for d9-leucine and ¹³C₆-phenylalanine tracers under different conditions. A lower ratio indicates a closer approximation of muscle enrichment by blood enrichment.
| Tracer | Condition | Blood-to-Muscle Fluid Enrichment Ratio (Mean ± SEM) |
| d9-Leucine | Basal | 1.5 ± 0.1 |
| Amino Acid Infusion | 1.1 ± 0.1 | |
| ¹³C₆-Phenylalanine | Basal | 2.5 ± 0.1 |
| Amino Acid Infusion | 1.2 ± 0.1 | |
| Data sourced from a study on healthy human subjects.[10] |
The anabolic potency of leucine is further demonstrated in studies where supplementation directly increases MPS rates, particularly in populations prone to muscle loss, such as the elderly.
Table 2: Effect of Leucine Supplementation on Myofibrillar Protein Synthesis in the Elderly
| Group | Myofibrillar FSR (%/hour, Mean ± SEM) |
| Control Diet | 0.053 ± 0.009 |
| Leucine-Supplemented Diet | 0.083 ± 0.008 |
| Data from a study in elderly men during a 5-hour feeding period. The difference between groups was statistically significant (P < 0.05).[12] |
Experimental Protocols
Protocol: In Vivo MPS Measurement with this compound
This protocol outlines the key steps for measuring muscle protein FSR in humans using a primed, constant infusion of this compound.
Methodology Details:
-
Subject Preparation: Subjects typically arrive at the laboratory after an overnight fast to establish a basal metabolic state.[12][13] Catheters are inserted for tracer infusion and blood sampling.[13]
-
Tracer Administration: A priming dose of this compound is administered to rapidly achieve isotopic equilibrium, followed by a continuous intravenous infusion at a constant rate for the duration of the experiment (e.g., several hours).[10]
-
Sample Collection:
-
Muscle Biopsies: Muscle tissue samples (e.g., from the vastus lateralis) are collected at the beginning and end of the measurement period to determine the change in protein-bound tracer enrichment.[12][13]
-
Blood Samples: Arterialized venous blood samples are collected at regular intervals to measure the isotopic enrichment of the precursor pool (plasma d9-leucine).[10][12]
-
-
Sample Processing and Analysis:
-
Muscle tissue is homogenized, and proteins are precipitated and hydrolyzed to their constituent amino acids.
-
Amino acids from both muscle hydrolysates and plasma are derivatized to make them volatile for analysis.[10][14]
-
Isotopic enrichment is precisely quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][14]
-
-
FSR Calculation: The fractional synthetic rate is calculated using the standard formula:
FSR (%/hour) = ([E_p2 - E_p1] / E_precursor) * (1/t) * 100
Where:
-
E_p1 and E_p2 are the enrichments of d9-leucine in the bound muscle protein at time 1 and time 2.
-
E_precursor is the average enrichment of d9-leucine in the plasma (or muscle fluid) precursor pool over the measurement period.
-
t is the time in hours between the two muscle biopsies.
-
Conclusion
This compound has emerged as a superior tracer for the study of muscle protein synthesis. Its unique metabolic conversion to d9-leucine within the muscle cell provides a more accurate and reliable measure of the true precursor pool enrichment, reducing the error associated with gradients between blood and tissue pools.[10] This enhanced precision is invaluable for researchers in nutrition, exercise physiology, aging, and clinical medicine who seek to understand the regulation of muscle mass and develop effective anabolic interventions. The detailed protocols and quantitative data presented herein provide a robust framework for the application of this powerful technique in both basic and clinical research settings.
References
- 1. Reconsidering the pre-eminence of dietary leucine and plasma leucinemia for predicting the stimulation of postprandial muscle protein synthesis rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. consensus.app [consensus.app]
- 6. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. consensus.app [consensus.app]
- 9. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of leucine-enriched essential amino acid and whey protein bolus dosing upon skeletal muscle protein synthesis at rest and after exercise in older women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Muscle Protein Fractional Synthetic Rate by Capillary Gas Chromatography/Combustion Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Leucine-d10 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of L-Leucine-d10 in mass spectrometry. This compound is a stable isotope-labeled (SIL) amino acid that serves as a powerful tool in quantitative proteomics, metabolic research, and pharmacokinetic studies. Its chemical properties are nearly identical to its unlabeled counterpart, L-leucine, but its increased mass allows for its distinct detection and quantification by a mass spectrometer.[1]
Application: this compound as an Internal Standard for Quantitative Analysis
One of the primary applications of this compound is as an internal standard for the accurate quantification of L-leucine and other amino acids in complex biological matrices such as plasma, serum, and cell lysates.[1][2] The principle of this method is isotopic dilution, where a known amount of the heavy-labeled this compound is spiked into a sample at the beginning of the workflow.[1] This allows for the correction of variability that may occur during sample preparation, injection, and ionization in the mass spectrometer, leading to highly accurate and reproducible results.[1][3]
Experimental Protocol: Quantification of L-Leucine in Human Plasma
This protocol outlines the steps for the quantitative analysis of L-leucine in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents:
-
This compound
-
L-Leucine (analytical standard)
-
Human Plasma (control)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Preparation of Stock Solutions:
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.[1]
-
This compound IS Working Solution (10 µg/mL): Dilute the IS stock solution with water.[1]
-
L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-leucine in water to create calibration standards.[1]
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[1]
-
Add 10 µL of the this compound IS working solution (10 µg/mL) to each tube and vortex briefly.[1]
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture vigorously for 30 seconds.[2]
-
Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: Use a suitable column for amino acid analysis, such as a C18 or a specialized amino acid column.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: Optimize the gradient to achieve good separation of leucine (B10760876) from other amino acids.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.[5]
-
-
Data Analysis:
-
Calculate the peak area ratio of L-leucine to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of L-leucine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| LC-MS/MS System | Triple Quadrupole Mass Spectrometer | [5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |
| Precursor Ion (m/z) for this compound | 142.1 | [5] |
| Product Ion (m/z) for this compound | 96.1 | [5] |
| Precursor Ion (m/z) for L-Leucine | 132.1 | [6] |
| Product Ion (m/z) for L-Leucine | 86.1 | [7] |
| Calibration Range in Plasma | 0.001 - 1 µg/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.001 µg/mL | [6] |
| Intra-day Precision (%RSD) | ≤ 8.5% | [6] |
| Inter-day Precision (%RSD) | ≤ 11.2% | [6] |
| Accuracy (% Bias) | Within ±15% | [6] |
Experimental Workflow Diagram
Workflow for quantitative analysis using an internal standard.
Application: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics that utilizes metabolic labeling to compare protein abundance between different cell populations.[8][9] Cells are grown in media where a standard amino acid is replaced with its heavy isotope-labeled counterpart, such as this compound.[10][11] After a sufficient number of cell divisions, the heavy amino acid is fully incorporated into the proteome.[11] The "heavy" and "light" (unlabeled) cell populations can then be mixed, and the relative protein abundance is determined by the ratio of the heavy to light peptide signals in the mass spectrometer.[12]
Experimental Protocol: SILAC for Relative Protein Quantification
This protocol describes a typical SILAC experiment using this compound for relative quantification of proteins between two cell populations.
Materials and Reagents:
-
Cell line of interest (e.g., HEK293, HeLa)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-leucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Leucine (unlabeled, "light")
-
This compound ("heavy")
-
L-Lysine and L-Arginine (if also labeling with these amino acids)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell lysis buffer
-
Protein digestion enzymes (e.g., Trypsin)
Procedure:
-
Preparation of SILAC Media:
-
Light Medium: Prepare the base medium supplemented with 10% dFBS, Penicillin-Streptomycin, and the normal concentration of "light" L-leucine.
-
Heavy Medium: Prepare the base medium supplemented with 10% dFBS, Penicillin-Streptomycin, and "heavy" this compound at the same concentration as the light version.[10]
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells.
-
Adapt one population to the "Light Medium" and the other to the "Heavy Medium".
-
Passage the cells for at least 6-8 cell doublings to ensure >97% incorporation of the labeled amino acid.[10] The doubling time for many common cell lines is approximately 24 hours.[10]
-
Monitor the incorporation efficiency by a small-scale mass spectrometry analysis after 5-6 passages.[10]
-
-
Experimental Treatment:
-
Apply the desired experimental conditions (e.g., drug treatment, growth factor stimulation) to the two cell populations.
-
-
Sample Harvesting and Mixing:
-
Harvest the "light" and "heavy" cell populations separately.
-
Lyse the cells and determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the mixed protein sample into peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS. A data-dependent acquisition (DDA) method is commonly used.[10]
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the peak intensities of the "heavy" and "light" isotopic pairs.[10]
-
The software will calculate the heavy-to-light (H/L) ratio for each identified peptide, which reflects the relative abundance of the corresponding protein between the two conditions.[10]
-
SILAC Workflow Diagram
General workflow for a SILAC experiment.
Application: Metabolic Flux Analysis
This compound can also be used as a tracer in metabolic flux analysis (MFA) to study the flow of metabolites through biochemical pathways. By introducing labeled leucine into a biological system and monitoring the incorporation of the deuterium (B1214612) label into downstream metabolites over time, researchers can quantify the rates of metabolic reactions. This approach provides valuable insights into cellular metabolism in various physiological and pathological states.
L-Leucine and the mTOR Signaling Pathway
L-leucine is a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[13][14] Understanding how L-leucine modulates this pathway is crucial in various research areas, including cancer, diabetes, and aging.
mTOR Signaling Pathway Diagram
Simplified diagram of the L-Leucine-activated mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sciex.com [sciex.com]
- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
L-Leucine-d10 Protocol for LC-MS/MS Analysis: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role in protein synthesis and the regulation of various metabolic processes, primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2] Accurate and precise quantification of L-Leucine in biological matrices is crucial for a wide range of research areas, including metabolic disorders, nutritional science, and drug development. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and robustness.
This application note provides a detailed protocol for the quantification of L-Leucine in human plasma using L-Leucine-d10 as a stable isotope-labeled internal standard (SIL-IS). The use of this compound compensates for variability in sample preparation and instrument response, ensuring high accuracy and precision.[3]
Quantitative Data Summary
The following tables summarize the typical quantitative performance of the described LC-MS/MS method for L-Leucine analysis using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analyte | L-Leucine |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Calibration Range | 1 - 500 µmol/L[3] |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 µmol/L |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) | Pass |
| Precision (%RSD) | ≤15% (≤20% for LLOQ) | Pass |
| Recovery | Consistent and reproducible | >85% |
| Matrix Effect | Minimal | Compensated by SIL-IS |
Experimental Protocols
Materials and Reagents
-
L-Leucine (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥98%)
-
LC-MS/MS grade water, acetonitrile (B52724), and formic acid
-
Human plasma (blank)
-
Phosphoric acid or Trichloroacetic acid (TCA) for protein precipitation
Preparation of Stock and Working Solutions
-
L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine in LC-MS/MS grade water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS/MS grade water.[3]
-
L-Leucine Working Standards: Prepare a series of working standards by serially diluting the L-Leucine stock solution with water to cover the desired calibration range (e.g., 1-500 µmol/L).[3]
-
This compound IS Working Solution (10 µg/mL): Dilute the this compound IS stock solution with water.[3]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution (10 µg/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile or 100 µL of 10% TCA to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at 4°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for optimal retention and separation of polar analytes like amino acids. A suitable alternative is a C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B), ramping down to a lower percentage to elute the analytes, followed by a re-equilibration step. The gradient should be optimized to ensure baseline separation of L-Leucine from its isomers (e.g., isoleucine).
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for both analyte and internal standard to achieve maximum signal intensity.
Signaling Pathway and Experimental Workflow
L-Leucine and the mTOR Signaling Pathway
L-Leucine acts as a key signaling molecule to activate the mTORC1 complex, a master regulator of cell growth and protein synthesis. The pathway involves a cascade of protein interactions, ultimately leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promote mRNA translation.
Caption: L-Leucine mTOR Signaling Pathway.
Experimental Workflow for LC-MS/MS Analysis
The logical workflow for the quantitative analysis of L-Leucine using this compound as an internal standard is depicted below. This process ensures the reliability and accuracy of the final concentration determination.
Caption: Experimental Workflow for L-Leucine Quantification.
References
Quantitative Proteomics Using L-Leucine-d10 Internal Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of L-Leucine-d10 as a metabolic internal standard for quantitative proteomics. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted mass spectrometry-based technique for the accurate quantification of proteins and the analysis of protein turnover.[1] this compound, a deuterated form of the essential amino acid Leucine (B10760876), serves as an effective "heavy" metabolic label. Its incorporation into the proteome allows for the direct comparison of protein abundance between different cell populations. Leucine is an ideal candidate for metabolic labeling due to its high abundance in proteins, and the ten deuterium (B1214612) atoms in this compound provide a significant mass shift that is easily detectable by mass spectrometry, facilitating robust and accurate quantification.[1][2] This guide covers the principles of SILAC using this compound, detailed experimental protocols for cell culture, sample preparation, and mass spectrometry analysis, as well as data interpretation.
Introduction to Quantitative Proteomics and SILAC
Mass spectrometry (MS)-based proteomics has become an indispensable tool for the large-scale analysis of proteins.[3] For meaningful biological insights, it is often crucial to quantify changes in protein expression levels between different states, for example, in response to drug treatment or in disease models. SILAC is a metabolic labeling strategy that enables robust relative and absolute quantification of proteins.[4][5] The core principle of SILAC involves growing two or more cell populations in media that are identical except for the isotopic composition of a specific amino acid.[6] One population is cultured in "light" medium containing the natural, unlabeled amino acid, while the other is cultured in "heavy" medium containing a stable isotope-labeled version of the same amino acid, such as this compound.[7]
After a sufficient number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[1][7] The cell populations can then be subjected to different experimental conditions. Subsequently, the "light" and "heavy" cell lysates are combined at an early stage, typically before protein digestion.[3][6] This co-processing minimizes experimental variability and enhances quantitative accuracy.[8] During mass spectrometry analysis, the mass difference between the "light" and "heavy" peptides allows for their distinct detection and the precise calculation of their relative abundance.[9]
Advantages of using this compound in SILAC:
-
High Incorporation Efficiency: As an essential amino acid, L-Leucine is efficiently incorporated into proteins.[2]
-
Significant Mass Shift: The ten deuterium atoms provide a clear mass difference, simplifying data analysis.
-
Cost-Effective: Deuterated amino acids can be a more economical choice compared to ¹³C or ¹⁵N labeled amino acids.[7]
-
Versatility: Applicable to a wide range of cell lines and experimental designs, including protein turnover studies.[1][7]
Experimental Workflow and Signaling Pathways
The overall workflow for a SILAC experiment using this compound can be broken down into several key stages, from cell culture to data analysis.
SILAC Experimental Workflow using this compound.
A common application of this technique is to study the effects of drugs or other stimuli on cellular signaling pathways. For instance, the mTOR signaling pathway, a central regulator of cell growth and proliferation, is frequently investigated using quantitative proteomics.
Simplified diagram of the mTOR signaling pathway.
Detailed Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., HeLa, HEK293, or a specific leucine auxotroph strain for yeast)[10]
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine, L-Lysine, and L-Arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Leucine
-
"Heavy" this compound (>98% isotopic purity)
-
L-Lysine and L-Arginine (if required for the specific SILAC medium)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified Trypsin
-
C18 spin columns for peptide cleanup
-
LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)
Cell Culture and Metabolic Labeling
-
Preparation of SILAC Media:
-
Light Medium: Prepare SILAC medium supplemented with 10% dFBS, penicillin/streptomycin, and the "light" (unlabeled) L-Leucine at its normal physiological concentration.
-
Heavy Medium: Prepare SILAC medium supplemented with 10% dFBS, penicillin/streptomycin, and "heavy" this compound at the same concentration as the light version.[1]
-
-
Cell Adaptation:
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Passage the cells for at least five to six cell doublings to ensure complete (>97%) incorporation of the labeled amino acid.[1][7] The doubling time will vary depending on the cell line.
-
Verification of Incorporation (Optional but Recommended): After 5-6 passages, a small aliquot of the "heavy" labeled cells can be harvested, proteins extracted and digested, and analyzed by MS to confirm complete labeling.
-
-
Experimental Treatment:
-
Once full incorporation is achieved, apply the experimental treatment (e.g., drug, growth factor) to one of the cell populations. The other population serves as the control. For example, treat the "heavy" labeled cells and use the "light" labeled cells as the untreated control.
-
Sample Preparation for Mass Spectrometry
-
Cell Harvesting and Lysis:
-
Harvest both "light" and "heavy" cell populations.
-
Count the cells from each population to ensure equal numbers are combined.
-
Mix the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined cell pellet using lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take a defined amount of total protein (e.g., 50-100 µg) from the combined lysate.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.[11]
-
Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the denaturant concentration.
-
Digest the proteins with trypsin overnight at 37°C (typically at a 1:50 enzyme-to-protein ratio).[11]
-
-
Peptide Cleanup:
-
Stop the digestion by adding formic acid.
-
Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
-
Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Set up the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA), ensuring fragmentation of both "light" and "heavy" peptide pairs.
Data Presentation and Analysis
The primary output of a SILAC experiment is the ratio of the "heavy" to "light" peptide intensities, which reflects the relative abundance of the corresponding protein. This data is typically processed using specialized software such as MaxQuant, Proteome Discoverer, or FragPipe.[12]
Quantitative Data Summary
The following tables provide examples of how quantitative data from a SILAC experiment can be presented.
Table 1: Comparison of Common Deuterated Amino Acids for Metabolic Labeling
| Deuterated Amino Acid | Isotopic Purity | Common Applications | Reported Performance & Considerations |
| This compound | >98% | Proteomics (SILAC), Metabolomics, Protein Turnover Studies | High incorporation efficiency. The D-isomer (D-Leucine-d10) can also be used and is converted to L-Leucine in vivo, though metabolic fates may differ.[7] |
| L-Leucine-d3 | >98% | Proteomics (SILAC) | Complete incorporation is typically achieved after five cell doublings with no adverse effects on cell morphology or growth rate.[7] |
| L-Arginine-d7 | >98% | Proteomics (SILAC) | Often used in combination with labeled Lysine. |
| L-Lysine-d8 | >98% | Proteomics (SILAC) | A common choice for SILAC experiments. |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Instrumentation | High-Resolution Orbitrap Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) Scan Range | 350 - 1500 m/z |
| MS1 Resolution | 60,000 - 120,000 |
| MS2 Resolution | 15,000 - 30,000 |
| Collision Energy | Normalized Collision Energy (NCE) of 27-30% |
Table 3: Example Protein Quantification Data
| Protein Accession | Gene Name | Peptide Sequence | Heavy/Light Ratio | Regulation |
| P62805 | RPS6 | ... | 2.5 | Upregulated |
| P42345 | EIF4EBP1 | ... | 0.4 | Downregulated |
| Q15393 | AKT1 | ... | 1.1 | Unchanged |
Data Interpretation
-
A Heavy/Light (H/L) ratio > 1 indicates that the protein is more abundant in the "heavy" labeled (e.g., treated) sample.
-
A H/L ratio < 1 indicates that the protein is less abundant in the "heavy" labeled sample.
-
A H/L ratio ≈ 1 indicates no significant change in protein abundance between the two conditions.
The logical flow for data analysis and quantification is crucial for obtaining reliable results.
Logical flow for quantitative data analysis.
Conclusion
The use of this compound as an internal standard in a SILAC-based quantitative proteomics workflow provides a robust, accurate, and cost-effective method for studying the dynamics of the proteome. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute these experiments, ultimately leading to new discoveries in cell biology and therapeutic development. Careful execution of the experimental steps and rigorous data analysis are paramount to generating high-quality, reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotope labelling in vivo as an aid to protein identification in peptide mass fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope labeling by amino acids in cell culture for quantitative proteomics. | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Protein Synthesis with L-Leucine-d10 Tracer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring protein synthesis using the stable isotope tracer, L-Leucine-d10. This technique is a powerful tool for researchers in various fields, including metabolic disease, oncology, and drug development, to quantitatively assess the dynamics of protein turnover in response to different stimuli or therapeutic interventions.
Introduction to Stable Isotope Tracing for Protein Synthesis
Stable isotope labeling is a robust method for quantifying dynamic processes in biological systems. By introducing amino acids labeled with stable isotopes, such as deuterium (B1214612) (²H), into cells or organisms, researchers can track their incorporation into newly synthesized proteins. This compound, a deuterated form of the essential amino acid L-leucine, is a commonly used tracer for these studies. Its incorporation into proteins can be accurately measured using mass spectrometry, providing a direct measure of the rate of protein synthesis.[1][2][3]
The principle lies in distinguishing between "heavy" (isotope-labeled) and "light" (unlabeled) forms of leucine-containing peptides. By monitoring the change in the ratio of heavy to light peptides over time, the fractional synthesis rate (FSR) of proteins can be calculated.[4][5]
Key Signaling Pathway: mTOR
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis.[6][7][8] Leucine, in particular, is a potent activator of the mTOR complex 1 (mTORC1).[4][[“]] Activation of mTORC1 leads to the phosphorylation of downstream effectors, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the initiation and elongation phases of translation, ultimately leading to increased protein synthesis.[7][[“]][10] Therefore, studies measuring protein synthesis with this compound are often coupled with the analysis of the mTOR pathway to understand the underlying molecular mechanisms.
Caption: The mTOR signaling pathway is activated by Leucine, leading to protein synthesis.
Experimental Protocols
In Vitro Protocol: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
This protocol outlines a "pulse" experiment to measure protein synthesis rates in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Leucine (unlabeled)
-
"Heavy" this compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
Reagents for protein reduction, alkylation, and digestion (DTT, IAA, Trypsin)
-
C18 spin columns for peptide cleanup
Procedure:
-
Cell Culture and Adaptation:
-
Culture cells in standard "light" medium containing unlabeled L-Leucine.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
Pulse with Heavy Leucine:
-
Remove the "light" medium and wash the cells once with PBS.
-
Add "heavy" medium containing this compound.
-
Collect cell samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the switch to the "heavy" medium.
-
-
Sample Preparation:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
Protein Digestion:
-
Take a fixed amount of protein (e.g., 50-100 µg) from each time point.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.[4]
-
Alkylation: Cool to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.[4]
-
Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[4]
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid.
-
Desalt the peptides using C18 spin columns according to the manufacturer's protocol.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by high-resolution LC-MS/MS.
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the peak intensities of the "heavy" and "light" isotopic forms.
-
The fractional synthesis rate (FSR) is determined by the rate of increase in the heavy-to-light (H/L) ratio over time.
-
In Vivo Protocol: this compound Infusion in Rodents
This protocol describes a method for measuring muscle protein synthesis in rodents using a primed, continuous infusion of this compound.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Anesthetic agent (e.g., isoflurane)
-
Surgical tools for catheterization
-
Syringe pump
-
Blood collection tubes (with anticoagulant)
-
Liquid nitrogen
Procedure:
-
Animal Preparation:
-
Fast the animals overnight to establish a baseline metabolic state.
-
Anesthetize the animal.
-
Catheterize the jugular or femoral vein for tracer infusion and the carotid artery for blood sampling.
-
-
Tracer Administration:
-
Prepare a sterile solution of this compound in saline.
-
Administer a priming dose of the tracer to rapidly achieve isotopic equilibrium.
-
Immediately follow with a continuous infusion at a constant rate using a syringe pump.[11]
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 30, 60, 90, 120 minutes) to measure the enrichment of the tracer in the plasma, which serves as the precursor pool enrichment.
-
At the end of the infusion period, collect a muscle tissue biopsy (e.g., from the vastus lateralis) and immediately freeze it in liquid nitrogen.[5][12]
-
-
Sample Processing:
-
Plasma: Deproteinize plasma samples (e.g., with sulfosalicylic acid) and prepare for mass spectrometry analysis to determine this compound enrichment.[11]
-
Muscle Tissue: Homogenize the muscle tissue, precipitate the proteins, and hydrolyze the protein pellet. Isolate the amino acids from the hydrolysate for mass spectrometry analysis to determine the incorporation of this compound into muscle protein.[5][12]
-
-
Calculation of Fractional Synthesis Rate (FSR):
-
The FSR of muscle protein is calculated using the following formula: FSR (%/h) = (E_protein / (E_precursor * t)) * 100 Where:
-
E_protein is the enrichment of this compound in the protein-bound amino acid pool.
-
E_precursor is the average enrichment of this compound in the precursor pool (plasma or intracellular).
-
t is the duration of the tracer incorporation in hours.[12]
-
-
Experimental Workflow Visualization
Caption: Workflow for this compound based protein synthesis analysis.
Data Presentation and Quantitative Summary
The quantitative data obtained from this compound labeling experiments can be summarized in tables to facilitate comparison and interpretation.
Table 1: Comparison of Metabolic Labeling Reagents for Protein Turnover Analysis
| Reagent | Mass Shift (Da) | Advantages | Considerations |
| This compound | +10 | High mass shift, essential amino acid, relatively cost-effective. | Potential for metabolic conversion, though generally minimal in mammalian cells.[4][13] |
| L-Arginine-¹³C₆,¹⁵N₄ | +10 | Commonly used in SILAC, less prone to metabolic conversion. | Higher cost.[4] |
| L-Lysine-¹³C₆,¹⁵N₂ | +8 | Also a common SILAC reagent, good for tryptic digests. | Arginine-to-proline conversion can complicate analysis. |
| L-Methionine-¹³C₅,¹⁵N₁ | +6 | Can be used to simultaneously measure synthesis and breakdown.[14][15] | Lower mass shift compared to this compound. |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Instrumentation | Triple Quadrupole Mass Spectrometer | [11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [11] |
| Precursor Ion (m/z) | 142.1 (for this compound) | [11] |
| Product Ion (m/z) | 96.1 (Fragment corresponding to loss of COOH and ND3) | [11] |
| Internal Standard | L-Leucine-d7 (m/z 139.2 -> 93.0) or ¹³C₆,¹⁵N-L-Leucine | [11][16] |
| Calibration Range | 0.001 - 1 µg/mL in plasma | [11] |
Conclusion
The use of this compound as a stable isotope tracer provides a powerful and quantitative method for measuring protein synthesis in both in vitro and in vivo systems. The detailed protocols and data presented in these application notes offer a solid foundation for researchers to design and execute robust experiments. By combining this technique with the analysis of key signaling pathways like mTOR, a deeper understanding of the regulation of protein metabolism in health and disease can be achieved, facilitating the development of novel therapeutic strategies.
References
- 1. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracer Methods for the Measure of Skeletal Muscle Protein Turnover | Springer Nature Experiments [experiments.springernature.com]
- 3. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]
- 4. benchchem.com [benchchem.com]
- 5. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR Signaling Pathway and Protein Synthesis: From Training to Aging and Muscle Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR - Wikipedia [en.wikipedia.org]
- 9. consensus.app [consensus.app]
- 10. journals.physiology.org [journals.physiology.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Novel Stable Isotope Tracer Method to Simultaneously Quantify Skeletal Muscle Protein Synthesis and Breakdown [isotope.com]
- 15. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
L-Leucine-d10 for SILAC-based Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted mass spectrometry-based technique for quantitative proteomics.[1][2] This metabolic labeling strategy enables the accurate and reproducible quantification of relative changes in protein abundance between different cell populations. The core principle of SILAC lies in the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[3] By comparing the mass spectra of these "heavy" labeled proteins with their "light," unlabeled counterparts, researchers can precisely quantify differences in protein expression, protein turnover, and post-translational modifications.[3][4]
L-Leucine-d10, a deuterated form of the essential amino acid L-leucine, is an effective metabolic label for SILAC experiments. Leucine is one of the most abundant amino acids in proteins, ensuring robust labeling and detection. The 10 Dalton mass shift introduced by the deuterium (B1214612) atoms in this compound provides a clear and easily distinguishable signal in mass spectrometry analysis, facilitating accurate quantification.[2] This document provides detailed application notes and protocols for utilizing this compound in SILAC-based proteomics experiments, with a focus on protein turnover analysis and its relevance to signaling pathways such as the mTOR pathway.
Applications
SILAC using this compound is a versatile technique with a broad range of applications in proteomics research, including:
-
Expression Proteomics: Quantifying global changes in protein expression in response to various stimuli, such as drug treatment, growth factor stimulation, or environmental stress.[3]
-
Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation to understand protein homeostasis and its dysregulation in disease.[2]
-
Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs like phosphorylation, ubiquitination, and acetylation, which play crucial roles in cellular signaling.[3]
-
Protein-Protein Interaction Studies: Distinguishing specific interaction partners from non-specific background binders in co-immunoprecipitation experiments.[3]
-
Subcellular Proteomics: Analyzing protein dynamics and localization within different cellular compartments.
Data Presentation
Quantitative data from SILAC experiments is typically presented as ratios of heavy to light (H/L) peptide intensities. These ratios reflect the relative abundance of a protein in the two cell populations being compared. For protein turnover studies, the change in H/L ratios over time is used to calculate protein half-lives.
Table 1: Representative Data for this compound Incorporation Efficiency
| Cell Line | Number of Cell Doublings | Incorporation Efficiency (%) |
| HeLa | 3 | ~85% |
| HeLa | 5 | >97%[5] |
| HEK293 | 6 | >97%[2] |
| NIH 3T3 | 5 | Complete |
Table 2: Example of Quantitative Protein Expression Changes upon Drug Treatment
This table shows representative data for changes in protein expression in response to a hypothetical drug treatment, as measured by this compound SILAC.
| Protein | Gene Name | Function | H/L Ratio (Treated/Control) | Regulation |
| Cyclin D1 | CCND1 | Cell cycle regulation | 2.5 | Upregulated |
| Caspase-3 | CASP3 | Apoptosis | 0.4 | Downregulated |
| HSP90 | HSP90AA1 | Protein folding | 1.1 | Unchanged |
| GAPDH | GAPDH | Glycolysis | 1.0 | Unchanged |
Table 3: Representative Protein Half-Life Data Determined by Dynamic SILAC with this compound
This table presents a selection of proteins with varying turnover rates, illustrating the dynamic range of protein stability within a cell. This data is representative of typical results obtained from dynamic SILAC experiments.
| Protein | Gene Name | Function | Half-Life (hours) |
| Ornithine decarboxylase | ODC1 | Polyamine biosynthesis | ~1 |
| p53 | TP53 | Tumor suppressor | ~0.5 - 2 |
| Actin, cytoplasmic 1 | ACTB | Cytoskeleton | >48 |
| Histone H3.1 | HIST1H3A | Chromatin structure | >100 |
Experimental Protocols
Protocol 1: Standard SILAC for Quantitative Protein Expression Analysis
This protocol describes a typical workflow for comparing protein expression between two conditions (e.g., treated vs. control).
1. Cell Culture and Labeling:
- Culture two populations of cells in parallel.
- For the "light" population, use SILAC-grade medium deficient in L-leucine, supplemented with normal ("light") L-leucine.
- For the "heavy" population, use the same base medium supplemented with this compound.
- Both media should be supplemented with dialyzed fetal bovine serum (dFBS) to avoid interference from unlabeled amino acids.
- Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid.[5]
2. Experimental Treatment:
- Once labeling is complete, apply the experimental treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control.
3. Cell Harvesting and Lysis:
- Harvest both cell populations separately.
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
4. Protein Quantification and Mixing:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Mix equal amounts of protein from the "light" and "heavy" lysates.
5. Protein Digestion:
- Reduce the disulfide bonds in the protein mixture using dithiothreitol (B142953) (DTT).
- Alkylate the cysteine residues with iodoacetamide (B48618) (IAA).
- Digest the proteins into peptides using a sequence-specific protease, typically trypsin, overnight at 37°C.
6. Peptide Cleanup:
- Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
- Dry the purified peptides in a vacuum centrifuge.
7. LC-MS/MS Analysis:
- Resuspend the dried peptides in a suitable buffer for mass spectrometry.
- Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
8. Data Analysis:
- Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the H/L ratios for each identified protein.[5]
Protocol 2: Dynamic SILAC (Pulse-Chase) for Protein Turnover Analysis
This protocol is designed to measure the rates of protein synthesis and degradation.
1. Full Labeling (Pulse):
- Culture cells in a "heavy" medium containing this compound for a sufficient number of cell divisions to ensure complete labeling of the proteome.[2]
2. Medium Switch (Chase):
- Replace the "heavy" medium with a "light" medium containing unlabeled L-leucine. This initiates the "chase" period.
3. Time-Course Collection:
- Harvest cells at various time points after the switch to the "light" medium (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[2]
4. Sample Preparation and Analysis:
- For each time point, lyse the cells, digest the proteins, and analyze the peptides by LC-MS/MS as described in Protocol 1.
5. Data Analysis and Half-Life Calculation:
- Quantify the H/L ratio for each protein at each time point.
- The rate of decrease in the H/L ratio over time reflects the degradation rate of the protein.
- The rate of appearance of the "light" form reflects the synthesis rate of new proteins.
- Protein half-lives can be calculated by fitting the decay of the "heavy" signal to an exponential decay model.
Mandatory Visualization
Caption: General experimental workflow for a SILAC-based proteomics experiment.
Caption: Simplified diagram of the mTOR signaling pathway activated by L-Leucine.
Conclusion
This compound is a highly effective and reliable metabolic label for a wide range of SILAC-based quantitative proteomics applications. Its high abundance in proteins and the significant mass shift it induces ensure robust and accurate quantification. The detailed protocols provided in this document offer a comprehensive guide for researchers to design and execute SILAC experiments for studying protein expression and turnover. The ability to investigate the dynamics of the proteome, particularly in the context of nutrient-sensing pathways like mTOR, makes this compound SILAC an invaluable tool for advancing our understanding of cell biology and for the development of novel therapeutics.
References
- 1. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Media Preparation with L-Leucine-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry-based technique for quantitative proteomics.[1][2] This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of proteins labeled with "heavy" amino acids to their "light," unlabeled counterparts, researchers can accurately quantify differences in protein abundance and determine the rates of protein synthesis and turnover.[1]
L-Leucine-d10, a deuterated form of the essential branched-chain amino acid L-Leucine, serves as an effective and cost-effective metabolic label for these studies.[3] Leucine is abundant in proteins, and its deuterated analog introduces a significant and easily detectable mass shift (+10 Da) in peptides during mass spectrometry analysis, which facilitates robust quantification.[1] L-Leucine is also a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][4][5][6] This makes this compound an invaluable tool for investigating cellular processes and the effects of drug candidates on protein dynamics and signaling pathways.
These application notes provide detailed protocols for the preparation of cell culture media with this compound, cell labeling, and sample preparation for downstream quantitative proteomic analysis.
Data Presentation
Table 1: Comparison of Common Metabolic Labeling Reagents
This table provides a comparative overview of commonly used stable isotope-labeled amino acids for quantitative proteomics studies.
| Labeling Reagent | Mass Shift (per residue) | Advantages | Considerations |
| This compound | +10 Da | High mass shift, essential amino acid, relatively cost-effective.[1] | Potential for metabolic conversion, though generally minimal in mammalian cells.[1] |
| L-Arginine-¹³C₆,¹⁵N₄ | +10 Da | Commonly used in SILAC, less prone to metabolic conversion.[1] | Higher cost.[1] Arginine to proline conversion can occur in some cell lines.[7] |
| L-Lysine-¹³C₆,¹⁵N₂ | +8 Da | Commonly used in SILAC, essential for tryptic digestion.[1] | Higher cost.[1] |
| Heavy Water (D₂O) | Variable | Labels multiple amino acids, cost-effective for in vivo studies.[1] | Complex data analysis due to labeling of multiple sites and amino acids.[1] |
Table 2: Recommended Components for SILAC Media Preparation
This table outlines the necessary components for preparing "Heavy" and "Light" media for a typical SILAC experiment.
| Component | "Light" Medium | "Heavy" Medium | Purpose |
| SILAC-grade DMEM/RPMI-1640 | Base Medium | Base Medium | Lacks specific amino acids (e.g., L-Leucine, L-Lysine, L-Arginine).[3][8] |
| Dialyzed Fetal Bovine Serum (dFBS) | 10% | 10% | Provides growth factors without unlabeled amino acids.[8][9] |
| L-Leucine (unlabeled) | e.g., 105 mg/L | - | "Light" amino acid source.[1] |
| This compound | - | e.g., 105 mg/L | "Heavy" amino acid source.[1] |
| L-Lysine (unlabeled) | e.g., 146 mg/L | e.g., 146 mg/L | Essential amino acid.[1] |
| L-Arginine (unlabeled) | e.g., 84 mg/L | e.g., 84 mg/L | Essential amino acid.[1] |
| Penicillin-Streptomycin | 1% | 1% | Prevents bacterial contamination.[8] |
| L-Glutamine or GlutaMAX | As required | As required | Essential nutrient, energy source.[7][10] |
Signaling Pathway and Experimental Workflow
Caption: Leucine-activated mTOR signaling pathway leading to protein synthesis.
Caption: Experimental workflow for quantitative proteomics using this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound to facilitate its addition to the culture medium.
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS) or cell culture-grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm filter
Procedure:
-
Determine the desired stock solution concentration. A 1000x stock is common. For a final concentration of 105 mg/L, the 1000x stock would be 105 g/L or 105 mg/mL.
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the appropriate volume of sterile PBS or water. Some amino acids may require gentle warming or adjustment of pH to fully dissolve.[11]
-
Vortex until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[4]
Protocol 2: Preparation of "Heavy" and "Light" SILAC Media
This protocol describes the preparation of 500 mL of complete SILAC medium.
Materials:
-
SILAC DMEM or RPMI-1640, deficient in L-Leucine, L-Lysine, and L-Arginine
-
Dialyzed Fetal Bovine Serum (dFBS)[8]
-
This compound stock solution (from Protocol 1)
-
Unlabeled L-Leucine, L-Lysine, and L-Arginine stock solutions
-
Penicillin-Streptomycin solution
-
Sterile 0.22 µm filter unit (500 mL)
Procedure:
-
For "Heavy" Medium:
-
To a 500 mL bottle of Leucine-deficient SILAC base medium, aseptically add:
-
50 mL of dialyzed FBS (final concentration 10%).[8]
-
5 mL of Penicillin-Streptomycin (final concentration 1%).
-
The required volume of L-Lysine and L-Arginine stock solutions to reach their normal final concentrations (e.g., 146 mg/L and 84 mg/L, respectively).[1]
-
The required volume of the This compound stock solution to match the concentration of L-Leucine in standard medium (e.g., 105 mg/L).[1]
-
-
-
For "Light" Medium:
-
Repeat the same procedure as for the "Heavy" medium, but instead of the this compound stock, add the equivalent volume of an unlabeled L-Leucine stock solution.[1]
-
-
Mix both media bottles well by gentle inversion.
-
Filter-sterilize the complete "Heavy" and "Light" media using a 500 mL 0.22 µm filter unit to ensure sterility.[7][9]
-
Store the prepared media at 4°C, protected from light.
Protocol 3: Cell Culture and Metabolic Labeling with this compound
This protocol is designed for adherent human cell lines like HEK293 or HeLa.
Procedure:
-
Cell Adaptation:
-
Thaw and culture the cells of interest in the prepared "Heavy" Medium.
-
Passage the cells for a minimum of 6-8 cell doublings.[1] This is crucial to ensure near-complete (>97%) incorporation of this compound into the entire proteome.[1] The required time will depend on the cell line's doubling time (e.g., approximately 24 hours for HeLa and HEK293 cells).[1]
-
Simultaneously, culture a parallel population of cells in the "Light" Medium.
-
-
Verification of Incorporation (Optional but Recommended):
-
After 5-6 passages, harvest a small sample of the "Heavy" labeled cells.
-
Perform a small-scale protein extraction, digestion, and mass spectrometry analysis to confirm the incorporation efficiency is >97%.[1]
-
-
Experimental Treatment:
-
Once full labeling is achieved, seed the "Light" and "Heavy" labeled cells for the experiment.
-
Apply the experimental treatment (e.g., drug compound) to one population (typically the "Heavy" labeled cells), while the other population ("Light" labeled cells) serves as the control.
-
Protocol 4: Protein Extraction and Digestion for Mass Spectrometry
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest cells from both "Light" and "Heavy" conditions. For adherent cells, wash twice with ice-cold PBS, then scrape and collect them by centrifugation.
-
Lyse the cell pellets separately using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "Light" and "Heavy" lysates (1:1 ratio).[3]
-
-
Protein Digestion:
-
Peptide Cleanup:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. usherbrooke.ca [usherbrooke.ca]
- 8. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Leucine-d10 Administration in In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-Leucine-d10, a stable isotope-labeled form of the essential branched-chain amino acid L-leucine, is a powerful tool in biomedical research. Its use as a tracer in in vivo animal studies allows for the precise investigation of protein synthesis, amino acid metabolism, and the modulation of signaling pathways.[1] These studies are critical for understanding fundamental biological processes and for the development of novel therapeutics targeting metabolic and muscle-related diseases. This document provides detailed application notes and protocols for the administration of this compound in rodent models, sample analysis, and data interpretation.
Core Principles and Applications
This compound is chemically identical to its unlabeled counterpart but possesses a greater mass due to the replacement of ten hydrogen atoms with deuterium.[1] This mass difference allows it to be distinguished and quantified by mass spectrometry (MS). The primary applications of this compound in in vivo studies include:
-
Measurement of Protein Synthesis: By tracing the incorporation of this compound into newly synthesized proteins, researchers can quantify the rate of protein synthesis in various tissues.[2]
-
Metabolic Flux Analysis: Following the metabolic fate of this compound provides insights into amino acid catabolism and intermediary metabolism.[3][4]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: this compound can be used to assess the absorption, distribution, metabolism, and excretion (ADME) of leucine (B10760876) and its analogs.
-
Internal Standard for Quantification: In quantitative MS-based assays, this compound serves as an ideal internal standard for the accurate measurement of endogenous L-leucine.[5]
Quantitative Data Summary
The following tables summarize typical dosages and pharmacokinetic parameters for L-leucine administration in rodent models. These values can serve as a starting point for designing studies with this compound.
Table 1: Recommended this compound Dosage Ranges for In Vivo Rodent Studies
| Animal Model | Administration Route | Dosage Range | Application | Reference(s) |
| Rat | Intravenous (IV) Infusion | 1-5 mg/kg | Pharmacokinetic studies | [6] |
| Mouse/Rat | Oral Gavage | 10-50 mg/kg | Pharmacokinetic studies | [6] |
| Rat | Oral Gavage | 0.135 - 1.35 g/kg | Muscle protein synthesis | [7] |
| Rat | Dietary Admixture | 1.5% - 2% of diet | Gene expression analysis | [7][8] |
| Aged Mouse | Oral Gavage | 0.75 g/kg | Muscle protein synthesis | [9] |
Table 2: Example Pharmacokinetic Parameters of Leucine in Rodents
| Animal Model | Administration Route | Dose | Cmax (nmol/mL) | Tmax (hours) | Reference(s) |
| Mouse | Oral Gavage | 100 - 2000 mg/kg | 78.6 - 1967 | ~1 | [6] |
Signaling Pathways
L-Leucine and the mTOR Signaling Pathway
L-leucine is a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[10][11] The activation of mTOR complex 1 (mTORC1) by leucine is a critical step in initiating the translation of mRNA into protein.[10][12][13]
Caption: L-Leucine and Insulin signaling converge on mTORC1 to promote protein synthesis.
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or sterile water)
-
Sterile vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Under aseptic conditions, weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of the sterile vehicle to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be used to aid dissolution.
-
For intravenous administration, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial.[6]
-
Store the prepared solution at 2-8°C for short-term use or at -20°C for long-term storage.[1][14]
Protocol 2: Administration of this compound to Rodents
A. Intravenous (IV) Injection (Tail Vein)
Materials:
-
Prepared this compound dosing solution
-
Appropriate gauge needles (e.g., 27-30G for mice) and syringes
-
Animal restrainer
Procedure:
-
Warm the animal's tail to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle into one of the lateral tail veins and slowly inject the this compound solution. The maximum recommended bolus injection volume for mice is 5 ml/kg.[15][16]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
B. Oral Gavage
Materials:
-
Prepared this compound dosing solution
-
Gavage needles (flexible or rigid) appropriate for the animal's size
-
Syringes
Procedure:
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).[6]
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the esophagus and deliver the this compound solution. The maximum recommended oral gavage volume for mice is 10 mL/kg.[6]
-
Slowly administer the solution.
-
Remove the gavage needle and return the animal to its cage.
-
Observe the animal to ensure proper recovery.
Protocol 3: Sample Collection and Processing
A. Blood Collection
Materials:
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Collect blood samples at predetermined time points via appropriate methods (e.g., tail vein, saphenous vein, or cardiac puncture for terminal collection).
-
Immediately place the blood samples on ice.
-
To obtain plasma, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the plasma supernatant to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.[6]
B. Tissue Collection
Materials:
-
Surgical tools
-
Liquid nitrogen
-
Cryovials
Procedure:
-
At the desired time point, euthanize the animal using an approved method.
-
Quickly dissect the tissues of interest (e.g., skeletal muscle, liver).
-
Rinse the tissues with ice-cold PBS to remove any blood.
-
Blot the tissues dry.
-
Snap-freeze the tissues in liquid nitrogen.
-
Store the frozen tissue samples at -80°C until analysis.
Sample Analysis by LC-MS/MS
The quantification of this compound and its incorporation into proteins is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
Caption: General workflow for sample preparation and analysis by LC-MS/MS.
Protocol 4: Sample Preparation for LC-MS/MS
A. Protein Precipitation (for plasma)
Materials:
-
Plasma samples
-
30% sulfosalicylic acid or ice-cold methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid or 400 µL of ice-cold methanol.[6]
-
Vortex the mixture for 30 seconds.
-
Incubate at 4°C for 30 minutes (for sulfosalicylic acid) or -20°C for 20 minutes (for methanol) to precipitate proteins.[6]
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
B. Tissue Homogenization and Protein Extraction
Materials:
-
Frozen tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh the frozen tissue.
-
Add an appropriate volume of ice-cold lysis buffer.
-
Homogenize the tissue on ice until no visible particles remain.
-
Incubate the homogenate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[17]
-
Collect the supernatant containing the soluble proteins. A portion can be used for protein quantification (e.g., BCA assay), and another portion can be processed for amino acid analysis (e.g., by protein precipitation as described above).
Protocol 5: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[18]
-
Triple quadrupole mass spectrometer.
Typical LC-MS/MS Parameters:
-
Column: A suitable reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive (e.g., formic acid) is typically employed.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for leucine analysis.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6]
-
MRM Transitions:
-
L-Leucine (unlabeled): m/z 132.1 → 86.1
-
This compound: m/z 142.1 → 96.1[6]
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratios of the analyte to an internal standard (if used) against the calibration curve.[6]
-
To determine the rate of protein synthesis, the enrichment of this compound in the protein-bound fraction is measured relative to the enrichment in the precursor pool (e.g., plasma or intracellular free amino acids) over time.
Concluding Remarks
The use of this compound in conjunction with LC-MS/MS provides a robust and sensitive method for investigating protein and amino acid metabolism in vivo. The protocols and data presented here offer a foundation for researchers to design and execute studies aimed at understanding the dynamic processes regulated by L-leucine in health and disease. It is essential to optimize these protocols for specific experimental conditions and animal models to ensure the generation of accurate and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tracing metabolic flux to assess optimal dietary protein and amino acid consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of leucine and leucine-enriched whey protein on skeletal muscle protein synthesis in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Leucine nutrition in animals and humans: mTOR signaling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. benchchem.com [benchchem.com]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 17. benchchem.com [benchchem.com]
- 18. LC–MS Based Detection of Differential Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Protein Turnover with L-Leucine-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental process that governs cellular function, adaptation, and homeostasis.[1] The ability to accurately measure the rates of synthesis and degradation for individual proteins provides invaluable insights into cellular regulation, signaling pathways, and the mechanisms of disease.[2] Dysregulation of protein turnover is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and metabolic diseases, making its study a critical aspect of modern drug development and biological research.[3]
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics that allows for the precise measurement of protein turnover.[3] This method involves metabolically incorporating "heavy" stable isotope-labeled amino acids into the entire proteome.[3] By tracking the incorporation or loss of this heavy label over time, researchers can determine the synthesis and degradation rates of thousands of proteins simultaneously.
L-Leucine-d10, a deuterated isotopologue of the essential amino acid L-Leucine, is an effective and widely used metabolic label for these studies.[3][4] Leucine is abundant in proteins, and the 10 deuterium (B1214612) atoms in this compound provide a significant mass shift that is easily detectable by mass spectrometry, ensuring robust and accurate quantification.[3] These application notes provide comprehensive protocols for utilizing this compound to measure protein turnover, from initial experimental design to final data analysis.
Core Principles of this compound Based Protein Turnover Analysis
The central principle of using this compound to measure protein turnover is the ability to differentiate between pre-existing ("light") and newly synthesized ("heavy") protein populations over time.[3] This is typically achieved through a "pulse-chase" experiment.
-
Pulse (Labeling): Cells are cultured in a medium where standard L-Leucine is completely replaced by this compound ("heavy" medium). This is carried out for a sufficient duration (typically 6-8 cell doublings) to ensure that the entire proteome is labeled with the heavy isotope.[3][4]
-
Chase (Unlabeling): The "heavy" medium is then replaced with a "light" medium containing standard, unlabeled L-Leucine. As cells continue to divide and synthesize new proteins, they will incorporate the "light" Leucine.[3]
-
Time-Course Analysis: Samples are collected at various time points after the switch to the "light" medium.[3]
-
Mass Spectrometry: Proteins from each time point are extracted, digested into peptides, and analyzed by high-resolution mass spectrometry. The instrument measures the relative abundance of the "heavy" (this compound containing) and "light" (unlabeled) forms of each peptide.[5]
-
Turnover Calculation:
-
For Degradation: The rate at which the "heavy" peptide signal decreases over time directly reflects the degradation rate of its parent protein.[3]
-
For Synthesis: Conversely, a "pulse" experiment (switching from light to heavy medium) allows for the measurement of protein synthesis by monitoring the rate of increase in the "heavy" signal.[3]
-
Quantitative Data Summary
The quantitative data derived from this compound labeling experiments are summarized below for easy reference and comparison.
Table 1: Properties of this compound for Metabolic Labeling
| Property | Value | Reference |
| Chemical Formula | C₆H₃D₁₀NO₂ | |
| Monoisotopic Mass | 141.1852 g/mol | |
| Mass Shift vs. L-Leucine | +10.0565 Da | [3] |
| Isotopic Purity | >98% | [4] |
| Common Applications | Proteomics (SILAC), Metabolomics, Protein Turnover Studies | [4] |
Table 2: Comparison of Common Metabolic Labeling Reagents for Protein Turnover Analysis
| Reagent | Mass Shift (Da) | Advantages | Considerations |
| This compound | +10 | High mass shift, essential amino acid, relatively cost-effective.[3] | Potential for in vivo metabolic conversion, though generally minimal in mammalian cells.[3] |
| L-Arginine-¹³C₆,¹⁵N₄ | +10 | Commonly used in SILAC, less prone to metabolic conversion.[3] | Higher cost.[3] |
| L-Lysine-¹³C₆,¹⁵N₂ | +8 | Commonly used in SILAC, essential for tryptic digestion.[3] | Higher cost.[3] |
| ¹⁵N-labeled Spirulina | Variable | Labels all nitrogen-containing amino acids for comprehensive labeling in whole organisms.[6] | Complex data analysis due to labeling of multiple sites and amino acids.[6] |
| Heavy Water (²H₂O) | Variable | Labels multiple amino acids and other macromolecules in vivo.[7] | Requires correction for precursor pool enrichment and can have complex labeling patterns.[8] |
Experimental Workflow and Signaling
The following diagrams illustrate the overall experimental workflow, the data analysis pipeline, and a key signaling pathway regulated by Leucine.
Caption: A typical pulse-chase experimental workflow for protein turnover analysis.
Caption: Logical flow of data processing for calculating protein turnover rates.
Caption: The mTOR signaling pathway is a key regulator of protein synthesis.
Experimental Protocols
Protocol 1: Cell Culture and this compound Labeling (Pulse-Chase)
This protocol is designed for adherent human cell lines like HEK293 or HeLa cells but can be adapted for other cell types.
Materials:
-
HEK293 or HeLa cells
-
DMEM for SILAC (deficient in L-Leucine, L-Lysine, L-Arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin
-
This compound
-
Unlabeled L-Leucine, L-Lysine, L-Arginine
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare SILAC Media:
-
Heavy Medium: Prepare DMEM for SILAC, supplementing it with 10% dFBS, 1% Penicillin-Streptomycin, L-Lysine (e.g., 146 mg/L), L-Arginine (e.g., 84 mg/L), and this compound (e.g., 105 mg/L).[3] Filter-sterilize the medium.
-
Light Medium (Chase Medium): Prepare DMEM for SILAC as above, but use unlabeled L-Leucine at the same concentration as the heavy medium.[3]
-
-
Cell Adaptation and Full Labeling (Pulse):
-
Thaw and culture cells in the prepared "Heavy Medium".
-
Passage the cells for a minimum of 6-8 cell doublings to ensure >97% incorporation of this compound into the proteome.[3] The typical doubling time for HEK293 and HeLa cells is ~24 hours.
-
Optional: Monitor incorporation efficiency with a small-scale mass spectrometry analysis after 5-6 passages.
-
-
Initiate the Chase:
-
Once cells have reached ~80% confluency in the final "Heavy Medium" culture plate, aspirate the medium.
-
Wash the cells twice with pre-warmed sterile PBS to remove any residual heavy medium.
-
Add the "Light Medium" to the cells. This marks the beginning of the chase (T=0).
-
-
Time-Course Sample Collection:
-
Harvest cells at designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
To harvest, aspirate the medium, wash cells with ice-cold PBS, and then scrape the cells into a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store pellets at -80°C until further processing.
-
Protocol 2: Protein Extraction and Tryptic Digestion
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified Trypsin
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Formic Acid (FA)
-
Acetonitrile (B52724) (ACN)
-
C18 spin columns
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing soluble proteins) to a new tube.
-
Protein Quantification: Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Reduction and Alkylation:
-
Take a fixed amount of protein (e.g., 50 µg) from each time point.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes.
-
Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes.
-
-
Tryptic Digestion:
-
Dilute the sample with 50 mM NH₄HCO₃ to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Digestion Quench and Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using C18 spin columns according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge and store at -80°C.
-
Protocol 3: LC-MS/MS Analysis
Procedure:
-
Sample Preparation: Reconstitute the dried peptide samples in a solution of 2% ACN, 0.1% FA in water.
-
Chromatographic Separation:
-
Use a high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer.
-
Inject the peptide sample onto a C18 analytical column.
-
Elute peptides using a gradient of increasing acetonitrile concentration (e.g., 5-40% ACN over 60-120 minutes) at a constant flow rate.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Set up a data-dependent acquisition (DDA) method.[3]
-
Acquire full MS1 scans over a mass range (e.g., m/z 350-1500).
-
Select the most abundant precursor ions from the MS1 scan for fragmentation (MS/MS) via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Protocol 4: Data Analysis and Turnover Rate Calculation
Procedure:
-
Database Search:
-
Quantification:
-
The software will identify peptides and quantify the peak intensities of the "heavy" and "light" isotopic envelopes for each peptide across all time points.[3]
-
The ratio of heavy to light (H/L) peptide abundance is calculated for each identified peptide.
-
-
Turnover Rate Calculation:
-
For each protein, aggregate the H/L ratios from its constituent peptides.
-
The degradation rate constant (k_deg) is determined by fitting the decay of the heavy form's fractional abundance over time to a single exponential decay model: Fraction Heavy(t) = e^(-k_deg * t) .[3]
-
The protein half-life (t_1/2), the time it takes for half of the protein to be degraded, is calculated using the formula: t_1/2 = ln(2) / k_deg .[3]
-
References
- 1. Protein Turnover / Protein Stability - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 2. Studying Whole-Body Protein Turnover Using Stable-Isotope Labeled Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Calculation of the Protein Turnover Rate Using the Number of Incorporated 2H Atoms and Proteomics Analysis of a Single Labelled Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TurnoveR: A Skyline External Tool for Analysis of Protein Turnover in Metabolic Labeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling with L-Leucine-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted mass spectrometry-based technique for quantitative proteomics. This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of "heavy" labeled proteins with their "light," unlabeled counterparts, researchers can accurately quantify differences in protein abundance and determine rates of protein turnover. L-Leucine-d10, a deuterated form of the essential amino acid L-Leucine, serves as an effective metabolic label for such studies. Leucine is abundant in proteins, and its deuterated analog introduces a significant and easily detectable mass shift in peptides during mass spectrometry analysis, facilitating robust quantification.
L-Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in activating the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2] Metabolic labeling with this compound is therefore a valuable tool for investigating the dynamics of the proteome, particularly in the context of nutrient-sensing pathways like mTOR, and has significant applications in basic research and drug development.[3][4]
These application notes provide a detailed experimental design for metabolic labeling with this compound, comprehensive protocols for its use in quantitative proteomics, and an overview of the relevant biological pathways and data analysis workflows.
Data Presentation
Table 1: Comparison of Common Deuterated Amino Acids for Metabolic Labeling
| Deuterated Amino Acid | Isotopic Purity | Common Applications | Reported Performance & Considerations |
| This compound | >98% | Proteomics (SILAC), Metabolomics, NMR-based structural studies | Similar to L-Leucine-d3, used for high-resolution mass spectrometry with a larger mass shift.[5] |
| L-Leucine-d3 | >98% | Proteomics (SILAC) | Complete incorporation is typically achieved after five cell doublings with no adverse effects on cell morphology or growth rate.[5][6] |
| D-Leucine-d10 | >98% | Proteomics (SILAC), Metabolomics, Protein Turnover Studies | Can be converted to L-Leucine in vivo, making it suitable for labeling. The D-isomer may have different metabolic fates and transport kinetics compared to the L-isomer.[5] |
Table 2: Performance Comparison of Analytical Techniques for Leucine Isotopologue Analysis
| Parameter | LC-MS/MS | GC-MS | NMR Spectroscopy |
| Principle | Chromatographic separation coupled with mass-to-charge ratio detection.[7] | Chromatographic separation of volatile derivatives coupled with mass detection.[7] | Detection of nuclear spin transitions in a magnetic field.[7] |
| Sensitivity | High (Low µg/mL to ng/mL) | High (ng/mL to pg/mL) | Lower sensitivity compared to MS techniques.[7] |
| Sample Preparation | Protein precipitation, solid-phase extraction (SPE).[7] | Derivatization is mandatory.[7] | Minimal (filtration, buffering).[7] |
| Key Advantage | High sensitivity and throughput for quantification.[7] | Well-established for routine amino acid analysis.[7] | Non-destructive, provides structural information.[7] |
| Key Limitation | Matrix effects can be significant.[7] | Derivatization can introduce variability.[7] | Lower sensitivity compared to MS techniques.[7] |
Signaling Pathway
L-Leucine is a key activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The pathway integrates signals from growth factors, amino acids, and cellular energy status.
Caption: Simplified mTOR signaling pathway activated by L-Leucine.
Experimental Protocols
Protocol 1: SILAC-based Metabolic Labeling with this compound
Objective: To metabolically label proteins in two different cell populations with "light" (unlabeled L-Leucine) and "heavy" (this compound) amino acids for relative quantification by mass spectrometry.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Leucine
-
"Heavy" this compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin
-
C18 spin columns for peptide cleanup
-
LC-MS/MS system
Procedure:
-
Cell Culture Adaptation:
-
Culture cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acid.[5][6]
-
The "light" medium is supplemented with normal L-Leucine, while the "heavy" medium is supplemented with this compound.
-
To ensure the cell lines tolerate the growing conditions, it is recommended to initially perform a few passages in "light" media before using the more expensive labeled amino acids.[8]
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug treatment) to one of the cell populations (e.g., "heavy" labeled cells), while the other population ("light" labeled cells) serves as a control.
-
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the "light" and "heavy" cell populations separately in lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.[5]
-
-
Protein Digestion:
-
Reduce and alkylate the protein mixture.
-
Digest the proteins into peptides using trypsin overnight at 37°C.[5]
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using C18 spin columns.[5]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs, allowing for the determination of relative protein abundance between the two experimental conditions.[5]
-
Protocol 2: Cell Viability Assay
Objective: To assess the potential toxicity of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
-
Treatment:
-
Prepare a range of concentrations for this compound in complete growth medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a control group with normal medium.[5]
-
-
Incubation:
-
Incubate the cells for a period relevant to the metabolic labeling experiment (e.g., 24, 48, 72 hours).[5]
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.[5]
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Experimental Workflows
Caption: Experimental workflow for quantitative proteomics with this compound.
Caption: General data analysis workflow for SILAC experiments.
References
- 1. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. usherbrooke.ca [usherbrooke.ca]
L-Leucine-d10: Advanced NMR Applications for High-Resolution Protein Structure Determination
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution, providing insights crucial for understanding biological function and for drug discovery. However, the application of NMR to larger proteins (>25 kDa) is often hampered by spectral complexity and rapid signal decay. The strategic incorporation of stable isotopes, such as deuterium (B1214612) (²H), is a cornerstone for overcoming these limitations. L-Leucine-d10, a deuterated version of the essential amino acid leucine (B10760876), has emerged as an invaluable tool in this context. Its use, particularly in conjunction with methyl-transverse relaxation optimized spectroscopy (methyl-TROSY), significantly enhances spectral resolution and sensitivity, enabling the study of high-molecular-weight protein complexes.
This document provides detailed application notes and experimental protocols for the use of this compound in NMR spectroscopy for protein structure elucidation.
Principle and Advantages of this compound Labeling
The primary advantage of using deuterated amino acids lies in the reduction of dipolar relaxation pathways. Protons (¹H) are the major source of magnetic dipole-dipole interactions in proteins, which lead to significant line broadening in NMR spectra, especially for larger molecules. By replacing protons with deuterons, which have a much smaller gyromagnetic ratio, these broadening effects are minimized.
Key advantages of incorporating this compound include:
-
Reduced Spectral Crowding: The simplification of ¹H NMR spectra due to the removal of most leucine protons makes resonance assignment more straightforward.[1]
-
Slower Transverse Relaxation: Perdeuteration leads to narrower linewidths and improved spectral quality, which is critical for studying large proteins.[1]
-
Enabling Methyl-TROSY: Selective protonation of methyl groups of leucine (and other amino acids like valine and isoleucine) in an otherwise deuterated protein is the foundation of methyl-TROSY experiments. This technique allows for the acquisition of high-quality spectra for very large proteins and protein complexes, even in the megadalton range.
-
Probing Protein Dynamics: Leucine residues are often located in the hydrophobic core of proteins. Isotopic labeling of these residues provides specific probes to study protein dynamics and conformational changes in these critical regions.[2]
Experimental Protocols
The overall workflow for utilizing this compound in protein NMR studies involves several key stages: protein expression and labeling, purification, NMR sample preparation, data acquisition, and structure calculation.
Protocol 1: Selective Labeling of Leucine with this compound in E. coli
This protocol describes the expression of a protein in a deuterated minimal medium supplemented with this compound. For methyl-TROSY applications, protonated ¹³C-labeled precursors for valine and isoleucine methyl groups are often also added.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium components prepared in 100% D₂O.
-
¹⁵NH₄Cl as the sole nitrogen source.
-
²H,¹²C-glucose (or ²H,¹³C-glucose for uniform ¹³C labeling) as the sole carbon source.
-
This compound.
-
(Optional, for methyl-TROSY of Ile, Val): α-ketoisovaleric acid and α-ketobutyric acid precursors.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Adaptation to D₂O:
-
Inoculate a 5 mL LB medium starter culture with a single colony of the expression strain and grow at 37°C overnight.
-
Use the starter culture to inoculate 50 mL of M9 medium prepared in H₂O. Grow until the OD₆₀₀ reaches ~0.8.
-
Gradually adapt the cells to D₂O by sequential transfers into M9 media with increasing D₂O concentrations (e.g., 25%, 50%, 75%, and finally 100%).
-
-
Protein Expression:
-
Inoculate 1 L of M9/D₂O medium containing ¹⁵NH₄Cl and deuterated glucose with the adapted cell culture.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Approximately one hour before induction, add the labeled amino acids and precursors. For selective leucine labeling, add this compound to a final concentration of 80-100 mg/L.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue expression for 16-24 hours.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 2: Protein Purification and NMR Sample Preparation
Purification of the deuterated protein is performed using standard chromatography techniques. It is crucial to maintain conditions that preserve the protein's folded state.
Materials:
-
Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0, with protease inhibitors).
-
Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, 1 mM DTT, 0.02% NaN₃, pH 6.5, in 99.9% D₂O).
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
-
Size-exclusion chromatography column.
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a high-pressure homogenizer.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Protein Purification:
-
Apply the supernatant to the equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the target protein with elution buffer.
-
Further purify the protein using size-exclusion chromatography into the final NMR buffer.
-
-
NMR Sample Preparation:
-
Concentrate the purified protein to the desired concentration (typically 0.3-1.0 mM).
-
Add 5-10% D₂O for the NMR lock signal if the buffer was not already D₂O-based.
-
Transfer the sample to a high-quality NMR tube.
-
Protocol 3: NMR Data Acquisition (Methyl-TROSY)
This protocol outlines a basic 2D ¹H-¹³C HSQC experiment tailored for methyl-TROSY.
Instrument:
-
High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.
Experiment:
-
2D ¹H-¹³C SOFAST-HMQC or HSQC optimized for methyl groups.
Typical Parameters:
| Parameter | Value |
| Temperature | 298 K (or as required for protein stability) |
| ¹H Spectral Width | 12-16 ppm |
| ¹³C Spectral Width | 25-30 ppm (centered around the methyl region) |
| Number of Scans | 16-64 (depending on sample concentration) |
| Recycle Delay | 0.8-1.5 seconds |
| ¹JCH Coupling Constant | ~125 Hz |
Data Processing and Analysis:
-
Process the data using NMR software (e.g., TopSpin, NMRPipe).
-
Assign the methyl resonances using available backbone assignments and through-space correlations from 3D/4D NOESY experiments.
-
Use the assigned chemical shifts and NOE-derived distance restraints for protein structure calculation using software like CYANA or XPLOR-NIH.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data associated with the production and analysis of this compound labeled proteins for NMR studies.
Table 1: Typical Yields and Concentrations for this compound Labeled Protein Production
| Parameter | Typical Value | Reference/Note |
| This compound added to culture | 80 - 100 mg/L | For selective labeling in E. coli |
| Protein Yield from E. coli | 5 - 50 mg/L | Highly dependent on the specific protein |
| Final NMR Sample Concentration | 0.3 - 1.0 mM | Higher concentrations are preferable for better signal-to-noise |
| Deuteration Level | > 95% | Achievable with appropriate D₂O adaptation and media |
Table 2: Comparison of NMR Relaxation Properties
| Parameter | Protonated Sample | Deuterated Sample (with ¹H,¹³C-methyls) |
| ¹H Linewidths (for a large protein) | Broad (> 50 Hz) | Narrower (~20-30 Hz for methyls) |
| Transverse Relaxation Rate (R₂) | High | Significantly Reduced |
| Feasible Protein Size | < 30 kDa | > 100 kDa (with methyl-TROSY) |
Visualizations
Experimental Workflow for Protein Structure Determination using this compound Labeling
Caption: Workflow from gene to structure using this compound labeling.
Logical Relationship of Deuteration Benefits in NMR
Caption: Benefits of this compound in overcoming NMR challenges.
Conclusion
The use of this compound for isotopic labeling is a powerful and often essential strategy for the structural analysis of proteins by solution NMR spectroscopy, particularly for larger and more complex systems. By significantly reducing proton-driven relaxation effects and simplifying crowded spectra, this approach, especially when coupled with methyl-TROSY techniques, pushes the molecular weight boundaries of NMR. The detailed protocols and data presented here provide a comprehensive guide for researchers to effectively implement this compound labeling in their protein structure determination workflows, ultimately facilitating deeper insights into protein function and aiding in drug discovery efforts.
References
Quantitative Analysis of Cellular Processes Using L-Leucine-d10: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling the precise quantification and tracing of molecules in complex biological systems. L-Leucine-d10, a deuterated form of the essential amino acid L-leucine, serves as a versatile tool for a range of quantitative assays. Its near-identical chemical properties to the endogenous L-leucine, coupled with a distinct mass shift, allow for its use as an internal standard for accurate quantification of amino acids and as a metabolic label for studying protein turnover. This document provides detailed application notes and protocols for the use of this compound in quantitative assays, with a focus on its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and for measuring protein synthesis and degradation rates using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Introduction to this compound in Quantitative Assays
L-Leucine is an essential branched-chain amino acid that plays a critical role in protein synthesis and the activation of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][2][3][4] this compound, in which ten hydrogen atoms are replaced by deuterium, is a non-radioactive, stable isotope-labeled analog of L-leucine. This isotopic labeling results in a mass increase of 10 Daltons, which is readily detectable by mass spectrometry.[5]
The primary applications of this compound in quantitative assays include:
-
Internal Standard for LC-MS Analysis: Due to its chemical similarity to L-leucine, this compound is an ideal internal standard for correcting for variations in sample preparation and instrument response, ensuring accurate and precise quantification of L-leucine and other amino acids in biological matrices.[6][7]
-
Metabolic Labeling for Protein Turnover Studies (SILAC): In SILAC experiments, cells are cultured in a medium where natural ("light") L-leucine is replaced with "heavy" this compound.[5][8][9] This allows for the differentiation and relative quantification of pre-existing versus newly synthesized proteins, enabling the measurement of protein synthesis and degradation rates.[5][10]
This compound as an Internal Standard for LC-MS Quantification of L-Leucine
The use of a stable isotope-labeled internal standard is crucial for accurate quantification in LC-MS analysis as it compensates for variability during sample processing and analysis.[6]
Logical Workflow for Quantification Using an Internal Standard
Experimental Protocol: Quantification of L-Leucine in Human Plasma
This protocol describes the quantification of L-leucine in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents:
-
This compound
-
L-Leucine (analytical standard)
-
Control Human Plasma
-
Methanol (B129727) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
Solutions Preparation:
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with water.
-
L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine in water.
-
Calibration Standards: Prepare a series of calibration standards by spiking the L-Leucine stock solution into a surrogate matrix (e.g., water or stripped plasma) to achieve a concentration range covering the expected analyte concentrations (e.g., 1-500 µmol/L).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation (Protein Precipitation): [11][12]
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the IS working solution (10 µg/mL).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge the tubes at 12,000 rpm for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation: LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of L-Leucine using this compound as an internal standard.[11]
| Parameter | Value |
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) for L-Leucine | 132.1 |
| Product Ion (m/z) for L-Leucine | 86.1 |
| Precursor Ion (m/z) for this compound | 142.1 |
| Product Ion (m/z) for this compound | 96.1 |
| Internal Standard | This compound |
| Calibration Range | 1 - 500 µmol/L |
Quantitative Analysis of Protein Turnover using SILAC with this compound
SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of stable isotope-labeled amino acids into proteins.[8][9] this compound can be used as the "heavy" amino acid to differentiate between protein populations and study protein dynamics.[5]
Experimental Workflow for SILAC-based Protein Turnover Analysis
Experimental Protocol: Protein Synthesis and Degradation Analysis
This protocol outlines a pulse-chase experiment using SILAC with this compound to measure protein turnover.
Materials:
-
Cell line of interest (e.g., HEK293)
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-Leucine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Leucine
-
"Heavy" this compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Protocol:
-
Cell Culture Adaptation: For at least five cell doublings, culture two populations of cells separately in either "light" medium (supplemented with normal L-Leucine) or "heavy" medium (supplemented with this compound) to ensure complete incorporation of the respective amino acid.[8][13]
-
Pulse-Chase for Protein Degradation:
-
Culture cells in "heavy" medium for complete labeling.
-
Replace the "heavy" medium with "light" medium (the "chase").
-
Collect cell samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the medium switch.
-
-
Pulse Labeling for Protein Synthesis:
-
Culture cells in "light" medium.
-
Replace the "light" medium with "heavy" medium (the "pulse").
-
Collect cell samples at various time points.
-
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells in lysis buffer.
-
-
Protein Digestion and MS Analysis:
-
Combine equal amounts of protein from the "light" and "heavy" labeled samples.
-
Digest the protein mixture into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis: [5]
-
Identify peptides and quantify the peak intensities of the "heavy" and "light" isotopic forms for each peptide.
-
Calculate the ratio of heavy to light (H/L) peptide abundance.
-
For degradation studies, the rate of decrease in the "heavy" signal over time reflects the protein degradation rate.
-
For synthesis studies, the rate of increase in the "heavy" signal reflects the protein synthesis rate.
-
The protein half-life (t_1/2) can be calculated from the degradation rate constant (k_deg) using the formula: t_1/2 = ln(2) / k_deg.
-
Data Presentation: Comparison of Metabolic Labeling Reagents
The following table provides a comparison of commonly used stable isotope-labeled amino acids for protein turnover studies.[5]
| Labeling Reagent | Mass Shift (Da) | Advantages | Considerations |
| This compound | +10 | High mass shift, essential amino acid, relatively cost-effective. | Potential for metabolic conversion, though generally minimal in mammalian cells. |
| L-Arginine-¹³C₆,¹⁵N₄ | +10 | Commonly used in SILAC, less prone to metabolic conversion. | Higher cost. |
| L-Lysine-¹³C₆,¹⁵N₂ | +8 | Also a common SILAC reagent. | Lower mass shift compared to Arg and Leu variants. |
| L-Leucine-d3 | +3 | Cost-effective. | Lower mass shift can be challenging for some instruments. |
L-Leucine and the mTOR Signaling Pathway
Leucine (B10760876) is a potent activator of the mTORC1 signaling pathway, which is a master regulator of cell growth, proliferation, and protein synthesis.[1][2][14] Understanding this pathway is crucial when studying the effects of leucine and its analogs.
Simplified mTORC1 Signaling Pathway Activated by Leucine
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ukisotope.com [ukisotope.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. journals.physiology.org [journals.physiology.org]
Application Note and Protocol for L-Leucine-d10 Analysis in Plasma
This document provides detailed protocols for the preparation of plasma samples for the quantitative analysis of L-Leucine-d10 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described herein are intended for researchers, scientists, and drug development professionals. Two primary sample preparation techniques are detailed: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
This compound, a stable isotope-labeled form of the essential amino acid L-leucine, is frequently utilized as an internal standard in pharmacokinetic and metabolic studies to ensure the accurate quantification of endogenous leucine (B10760876) and its metabolites.[1] The effective removal of plasma proteins is a critical step to prevent interference with the analytical column and mass spectrometer ion source.[1]
Experimental Protocols
Two common and effective techniques for preparing plasma samples for this compound analysis are protein precipitation and solid-phase extraction.[1]
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and cost-effective method suitable for high-throughput analysis.[1] This technique involves adding a precipitating agent to the plasma sample to denature and pellet proteins.
Materials and Reagents:
-
Human Plasma
-
This compound
-
Internal Standard (e.g., L-Leucine-d7)
-
Precipitating Agents:
-
Ice-cold Acetonitrile (B52724) (ACN) with 0.1% Formic Acid (FA)[1]
-
Methanol[2]
-
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
Nitrogen evaporator (optional)
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.[1]
-
Aliquoting: Vortex the plasma sample and transfer 100 µL into a 1.5 mL microcentrifuge tube.[1]
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., L-Leucine-d7 at a suitable concentration) to each plasma sample.[1]
-
Precipitation: Add 300 µL of the chosen ice-cold precipitating agent (e.g., acetonitrile with 0.1% formic acid) to the plasma sample.[1] For sulfosalicylic acid, 10 µL of a 30% solution can be used.[4]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[1]
-
Incubation: Incubate the samples at 4°C for 20-30 minutes to enhance protein precipitation.[1][2]
-
Centrifugation: Centrifuge the samples at 12,000-14,000 rpm for 5-10 minutes at 4°C to pellet the precipitated proteins.[1][4]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean 1.5 mL tube without disturbing the protein pellet.[1]
-
Evaporation (Optional): To concentrate the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.[1]
Method 2: Solid-Phase Extraction (SPE)
Solid-phase extraction provides a cleaner sample by removing more interfering components from the plasma matrix, which can improve sensitivity and reduce matrix effects.[1] A cation exchange SPE is particularly effective for isolating amino acids.[1][5]
Materials and Reagents:
-
Human Plasma
-
This compound
-
Internal Standard (e.g., L-Leucine-d7)
-
Cation Exchange SPE Cartridges
-
Deionized Water
-
0.1% Formic Acid in Water[1]
-
5% Ammonium (B1175870) Hydroxide (B78521) in Methanol[2]
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
SPE Manifold
-
Nitrogen evaporator
-
Vortex mixer
-
HPLC vials
Procedure:
-
Sample Thawing and Aliquoting: Thaw and aliquot 100 µL of plasma as described in the PPT protocol.
-
Internal Standard Spiking: Spike the sample with the internal standard as described in the PPT protocol.
-
Sample Dilution: Dilute the plasma sample with 400 µL of 0.1% formic acid in water.[1]
-
SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[2]
-
Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.[2]
-
Elution: Elute this compound and the internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.[2]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[1]
-
Filtration: Filter the sample into an HPLC vial for analysis.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound in plasma using the described methods. The values are representative and may vary depending on the specific LC-MS/MS instrumentation and conditions.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Reference(s) |
| Recovery | 85 - 105% | > 90% | [5] |
| Matrix Effect | Can be significant, may require optimization | Minimized | [1][6] |
| Linearity (r²) | > 0.99 | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | Dependent on instrumentation, typically low ng/mL | Potentially lower than PPT due to cleaner extract | [7] |
| Intra-day Precision (%RSD) | < 15% | < 10% | [5] |
| Inter-day Precision (%RSD) | < 15% | < 15% | [5] |
Visualizations
The following diagrams illustrate the experimental workflows for the two sample preparation methods described.
Caption: Protein Precipitation (PPT) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Leucine-d10 Labeling in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating enzyme mechanisms, quantifying metabolic fluxes, and studying protein turnover. L-Leucine-d10, a deuterated form of the essential amino acid L-leucine, serves as a valuable tool in these investigations. By replacing ten hydrogen atoms with deuterium, this compound introduces a significant mass shift that is readily detectable by mass spectrometry, without significantly altering the molecule's chemical properties. This allows for precise tracing and quantification in complex biological systems.[1]
These application notes provide detailed protocols and data for the use of this compound in studying enzyme kinetics, with a focus on the key enzymes involved in leucine (B10760876) catabolism: Branched-Chain Amino Acid Transaminase (BCAT) and the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex. Additionally, protocols for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are provided to demonstrate the broader utility of this compound in quantitative proteomics, which is often complementary to enzyme kinetic studies.
I. L-Leucine Metabolism and Key Enzymes
L-leucine is a branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and metabolic signaling.[2] The catabolism of L-leucine is initiated by two key enzymatic steps common to all BCAAs:
-
Transamination: Catalyzed by Branched-Chain Amino Acid Transaminase (BCAT), this reversible reaction transfers the amino group from leucine to α-ketoglutarate, producing α-ketoisocaproate (KIC) and glutamate.[3][4] There are two isozymes, the cytosolic BCAT1 and the mitochondrial BCAT2.[1][5]
-
Oxidative Decarboxylation: The subsequent irreversible step is catalyzed by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex. This complex converts the α-keto acids generated by BCAT into their respective acyl-CoA derivatives.[4][6]
Leucine is also a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
II. Quantitative Data for Enzyme Kinetics
The following tables summarize key kinetic parameters for enzymes involved in L-leucine metabolism. While specific kinetic data for this compound is not extensively available, the data for the unlabeled L-leucine provides a baseline for comparison. The kinetic isotope effect (KIE) will influence these parameters when using this compound.
Table 1: Kinetic Parameters of Leucine Dehydrogenase (LeuDH) with L-Leucine
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Catalytic Efficiency (kcat/Km) (s-1mM-1) |
| Pseudomonas balearica | L-Leucine | 1.15 | 26.50 | 1.61 |
Data adapted from studies on recombinant LeuDH. The catalytic efficiency is a measure of the enzyme's overall ability to convert substrate to product.
Table 2: Kinetic Parameters of Branched-Chain Amino Acid Transaminase (BCAT) with L-Leucine
| Enzyme | Substrate | Km (mM) |
| BCAT | L-Leucine | ~1 |
The Km for BCKAs is in the 100-μM range, indicating a preference for the reverse reaction.
Table 3: Kinetic Isotope Effect (KIE) on Branched-Chain Aminotransferase
| Isotope Effect | Value | Interpretation |
| Dkobs (for L-glutamate) | 2.0 ± 0.1 | Indicates that the cleavage of the α-C-H bond is a rate-limiting step in the reaction. A similar effect is expected for L-leucine. |
III. Experimental Protocols
Protocol 1: Determining the Kinetic Parameters (Km and Vmax) of BCAT with this compound
This protocol outlines a general method to determine the Michaelis-Menten constants for BCAT using this compound.
Materials:
-
Purified BCAT enzyme (cytosolic or mitochondrial)
-
This compound
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
LC-MS/MS system for quantification of α-ketoisocaproate-d10
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of purified BCAT enzyme in reaction buffer.
-
Prepare a series of this compound solutions of varying concentrations in the reaction buffer.
-
Prepare a stock solution of α-ketoglutarate.
-
-
Enzyme Assay:
-
Set up a series of reactions, each containing a fixed concentration of BCAT enzyme, a saturating concentration of α-ketoglutarate, and a different concentration of this compound.
-
Initiate the reactions by adding the enzyme.
-
Incubate the reactions at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reactions by adding the quenching solution.
-
-
Quantification of Product:
-
Centrifuge the quenched reactions to pellet precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of α-ketoisocaproate-d10 produced.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each this compound concentration.
-
Plot V0 versus the this compound concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Protein Turnover Studies
This protocol describes the use of this compound in a SILAC experiment to study protein turnover.
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI 1640 medium lacking L-leucine
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-leucine
-
"Heavy" this compound
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in "heavy" SILAC medium containing this compound for at least 6-8 cell doublings to ensure complete incorporation of the heavy amino acid.
-
Culture a parallel set of cells in "light" SILAC medium containing unlabeled L-leucine.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, with the "light" labeled cells as a control).
-
-
Cell Harvesting and Lysis:
-
Harvest both "light" and "heavy" cell populations.
-
Lyse the cells separately in lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Reduce and alkylate the protein mixture.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs to determine the relative protein abundance between the two conditions.
-
IV. Visualizations
Signaling Pathway
Caption: L-Leucine activates the mTORC1 signaling pathway to promote protein synthesis and cell growth.
Experimental Workflow
Caption: A typical experimental workflow for a SILAC-based quantitative proteomics study.
Logical Relationships in Leucine Catabolism
Caption: The initial steps of L-Leucine catabolism are mediated by BCAT and the BCKDH complex.
References
- 1. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of BCAT1-mediated cytosolic leucine metabolism regulates Th17 responses via the mTORC1-HIF1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Mechanism of the Branched-Chain Aminotransferase IlvE from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Application of L-Leucine-d10 in Drug Discovery and Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucine-d10, a stable isotope-labeled variant of the essential amino acid L-leucine, has emerged as a powerful tool in drug discovery and development. Its unique properties make it invaluable for a range of applications, from quantitative bioanalysis to the elucidation of complex metabolic pathways. This document provides detailed application notes and protocols for the effective use of this compound, aimed at researchers, scientists, and drug development professionals. The near-identical chemical behavior of this compound to its endogenous counterpart, combined with its distinct mass, allows for precise and accurate measurements in complex biological matrices.
Core Applications
The primary applications of this compound in a drug development setting can be categorized as follows:
-
Internal Standard for Quantitative Bioanalysis: this compound is widely used as an internal standard for the accurate quantification of endogenous L-leucine and other amino acids by liquid chromatography-mass spectrometry (LC-MS). Its use corrects for variability in sample preparation and instrument response, ensuring high-quality data.
-
Metabolic Tracer for In Vivo and In Vitro Studies: As a metabolic tracer, this compound allows for the investigation of amino acid metabolism, protein synthesis and turnover, and metabolic flux analysis. These studies are crucial for understanding disease pathophysiology and the mechanism of action of new therapeutic agents.
-
Systems Biology and Pathway Analysis: L-Leucine is a key activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation. This compound is instrumental in quantitative proteomics studies, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to investigate the impact of drug candidates on this and other critical signaling pathways.
Section 1: this compound as an Internal Standard in LC-MS/MS
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to compensate for matrix effects and variations during sample processing.[1]
Quantitative Data Summary
The following tables provide typical performance characteristics for the quantification of L-leucine using this compound as an internal standard in human plasma.
Table 1: LC-MS/MS Method Validation Parameters
| Validation Parameter | Representative Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-Assay Precision (%CV) | ≤ 7.2% |
| Inter-Assay Precision (%CV) | ≤ 9.5% |
| Accuracy (% Recovery) | 92.8% - 106.3% |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 2: Example Calibration Curve Data for L-Leucine Quantification
| Concentration (µmol/L) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |
| 1 | 0.012 ± 0.001 | 102.5 |
| 10 | 0.118 ± 0.009 | 99.1 |
| 50 | 0.595 ± 0.031 | 101.7 |
| 100 | 1.190 ± 0.062 | 100.8 |
| 500 | 5.985 ± 0.251 | 99.8 |
Experimental Protocol: Quantification of L-Leucine in Human Plasma
Materials:
-
This compound
-
L-Leucine (analytical standard)
-
Human Plasma (control)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Stock and Working Solutions:
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with water.
-
L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine in water.
-
Calibration Standards: Prepare a series of calibration standards by spiking the L-Leucine stock solution into a surrogate matrix (e.g., stripped plasma or water) to cover the desired concentration range.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution (10 µg/mL) to each tube and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: HPLC or UHPLC system.
-
Column: A suitable C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient to achieve separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
L-Leucine: Monitor the appropriate precursor > product ion transition.
-
This compound: Monitor the precursor ion (m/z ~142.2) to a characteristic product ion.
-
-
Workflow Diagram
Caption: A generalized workflow for LC-MS analysis with an internal standard.
Section 2: this compound in Metabolic Research
Application Note: Protein Turnover Analysis using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. By metabolically incorporating "heavy" labeled amino acids like this compound, researchers can accurately quantify differences in protein abundance and determine rates of protein synthesis and degradation.
Experimental Protocol: SILAC for Protein Turnover
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
SILAC-grade DMEM (deficient in L-Leucine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-Leucine
-
"Heavy" this compound
-
Standard cell culture reagents and equipment
-
LC-MS/MS system for proteomics
Procedure:
-
Media Preparation:
-
"Light" Medium: Prepare SILAC DMEM supplemented with 10% dFBS, antibiotics, and "light" L-Leucine at its normal concentration.
-
"Heavy" Medium: Prepare SILAC DMEM supplemented with 10% dFBS, antibiotics, and "heavy" this compound at the same concentration as the light version.
-
-
Cell Adaptation and Labeling:
-
Culture cells in the "heavy" medium for at least 6-8 cell doublings to ensure >97% incorporation of this compound.
-
Monitor incorporation efficiency by a small-scale mass spectrometry analysis after 5-6 passages.
-
-
Pulse-Chase Experiment:
-
Once fully labeled, initiate the "chase" by replacing the "heavy" medium with "light" medium. This is time point zero (t=0).
-
Harvest cells at various time points (e.g., 0, 4, 8, 12, 24 hours) after the media switch.
-
-
Sample Preparation and Proteomic Analysis:
-
Lyse the cells and extract proteins.
-
Combine equal amounts of protein from "heavy" labeled (t=0) and "light" chase time point samples.
-
Digest the protein mixture with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify peptide pairs (heavy/light).
-
The ratio of heavy to light peptide intensity over time reflects the rate of protein degradation. Conversely, in a reverse experiment (labeling with heavy leucine), the incorporation rate reflects protein synthesis.
-
Workflow Diagram
Caption: Workflow for protein turnover analysis using SILAC.
Application Note: In Vivo Metabolic Flux Analysis
This compound can be used as a tracer to study whole-body and tissue-specific protein metabolism in vivo. By administering this compound and measuring its incorporation into proteins over time, researchers can calculate key parameters like fractional synthesis rate (FSR) of proteins.
Experimental Protocol: In Vivo Protein Synthesis Rate
Materials:
-
Sterile, pyrogen-free this compound solution for infusion
-
Animal model (e.g., rodent) or human subjects
-
Infusion pump
-
Blood collection supplies
-
Tissue collection tools
-
LC-MS/MS system
Procedure:
-
Tracer Administration:
-
Administer a primed-constant infusion of this compound. The priming dose rapidly brings the plasma tracer enrichment to a steady state, which is then maintained by the constant infusion.
-
Typical infusion rates in humans are in the range of 0.05-0.1 mg/kg/min after a priming bolus of ~3-6 mg/kg.
-
-
Sample Collection:
-
Collect blood samples at baseline and at regular intervals during the infusion to confirm isotopic steady state in the plasma.
-
Collect tissue biopsies (e.g., muscle) at the beginning and end of the infusion period to measure the incorporation of this compound into tissue proteins.
-
-
Sample Analysis:
-
Measure the isotopic enrichment of this compound in the plasma (precursor pool) by LC-MS/MS.
-
Isolate proteins from the tissue biopsies, hydrolyze them into amino acids, and measure the isotopic enrichment of this compound in the protein-bound pool.
-
-
Calculation of Fractional Synthesis Rate (FSR):
-
FSR (%/hour) = [(E_p2 - E_p1) / (E_precursor * t)] * 100
-
Where:
-
E_p1 and E_p2 are the enrichments of this compound in the protein pool at the beginning and end of the infusion.
-
E_precursor is the average enrichment of this compound in the precursor pool (plasma) during the infusion.
-
t is the duration of the infusion in hours.
-
-
Section 3: this compound in Signaling Pathway Analysis
Application Note: Investigating the mTOR Signaling Pathway
L-Leucine is a potent activator of the mTORC1 signaling pathway, which is a master regulator of protein synthesis, cell growth, and metabolism. Using this compound in SILAC-based quantitative proteomics allows for the unbiased screening of how drug candidates that target the mTOR pathway affect the entire proteome.
mTOR Signaling Pathway Diagram
The following diagram illustrates the central role of L-Leucine in activating the mTORC1 complex, leading to downstream effects on protein synthesis.
Caption: Simplified diagram of the mTOR signaling pathway activated by Leucine.
Conclusion
This compound is a versatile and indispensable tool in modern drug discovery and development. Its applications as an internal standard ensure the accuracy and reliability of quantitative bioanalytical data. As a metabolic tracer, it provides critical insights into protein metabolism and metabolic flux, both in vitro and in vivo. Furthermore, its use in quantitative proteomics enables a deeper understanding of the effects of novel therapeutics on key cellular signaling pathways. The protocols and data presented herein provide a solid foundation for researchers to effectively integrate this compound into their drug discovery and development workflows.
References
Application Notes and Protocols for Measuring Fractional Synthetic Rate with L-Leucine-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of protein synthesis is fundamental to understanding cellular growth, metabolism, and the response to various physiological and pathological conditions. The fractional synthetic rate (FSR) is a key metric that quantifies the rate at which new proteins are synthesized within a specific time frame. Stable isotope labeling with amino acids, followed by mass spectrometry, is a powerful and widely used technique for determining FSR. L-Leucine, an essential branched-chain amino acid, plays a crucial role in stimulating protein synthesis, primarily through the activation of the mTOR signaling pathway.[1] L-Leucine-d10, a deuterated form of L-Leucine, serves as an excellent tracer for these studies. Its incorporation into newly synthesized proteins can be accurately measured, providing a robust method for quantifying FSR in various biological systems, from cell cultures to in vivo models.[2][3]
This document provides detailed protocols for utilizing this compound to measure the fractional synthetic rate of proteins. It covers experimental design, in vivo and in vitro labeling procedures, sample preparation, and mass spectrometry analysis, along with data interpretation.
Core Principles
The methodology is based on the "precursor-product" principle.[4] A known amount of the stable isotope-labeled amino acid (this compound, the "tracer") is introduced into the biological system. This tracer enters the free amino acid pool that serves as the precursor for protein synthesis. Over time, the labeled leucine (B10760876) is incorporated into newly synthesized proteins (the "product"). By measuring the enrichment of the tracer in both the precursor pool and the protein product over a defined period, the fractional synthetic rate can be calculated.[5][6]
In many in vivo studies, particularly in muscle protein synthesis, intravenously infused this compound is transaminated in the muscle to lose a deuterium (B1214612) atom, forming d9-leucine.[7][8] This endogenously formed d9-leucine can then be used as the tracer for calculating FSR, with blood amino acid enrichment providing a close estimate of the muscle fluid amino acid enrichment.[7]
Signaling Pathway
Leucine is a potent activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[9] The diagram below illustrates the simplified signaling cascade initiated by leucine, leading to the promotion of protein synthesis.
Caption: Leucine-induced mTOR signaling pathway promoting protein synthesis.
Experimental Workflow
The general workflow for measuring FSR using this compound involves several key stages, from tracer administration to data analysis.
Caption: General experimental workflow for FSR measurement.
Detailed Experimental Protocols
Protocol 1: In Vivo FSR Measurement in Rodents via Continuous Intravenous Infusion
This protocol is adapted for measuring muscle protein FSR in rodents.[10]
Materials:
-
This compound
-
Sterile 0.9% saline
-
Anesthetic agent (e.g., isoflurane)
-
Syringe pump
-
Catheters
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Surgical tools
-
Liquid nitrogen
-
Homogenization buffer
-
BCA protein assay kit
-
Trichloroacetic acid (TCA) or perchloric acid (PCA)
-
6N HCl
-
LC-MS/MS system
Procedure:
-
Preparation of Infusion Solution: Dissolve this compound in sterile 0.9% saline to the desired concentration. A priming dose is often administered to rapidly achieve isotopic steady state.
-
Animal Preparation: Anesthetize the rodent and place it on a heating pad to maintain body temperature. Surgically implant catheters into a suitable artery (for blood sampling) and vein (for infusion).
-
Tracer Infusion: Administer a priming bolus of the this compound solution, followed by a continuous infusion using a syringe pump. Infusion rates should be optimized based on the animal model and experimental goals.[7]
-
Blood Sampling: Collect arterial blood samples at predetermined time points (e.g., 0, 30, 60, 90, and 120 minutes) to monitor the enrichment of the tracer in the plasma, which serves as the precursor pool.[10]
-
Tissue Biopsy: At the end of the infusion period, collect a muscle tissue biopsy (e.g., from the quadriceps). Immediately freeze the tissue in liquid nitrogen and store it at -80°C until analysis.
-
Sample Processing (Plasma): Centrifuge blood samples to separate plasma. Precipitate proteins from the plasma using an acid (e.g., sulfosalicylic acid) and collect the supernatant containing free amino acids.[10]
-
Sample Processing (Tissue):
-
Homogenize the frozen muscle tissue in a suitable buffer.
-
Precipitate proteins using TCA or PCA. Centrifuge and collect the protein pellet.
-
Wash the protein pellet multiple times to remove free labeled amino acids.
-
Hydrolyze the protein pellet in 6N HCl at 110°C for 24 hours.
-
Dry the hydrolysate to remove the acid.
-
-
LC-MS/MS Analysis:
-
FSR Calculation: Calculate the FSR using the following formula:
FSR (%/hour) = [(E_p / E_precursor) / t] * 100
Where:
-
E_p is the enrichment of this compound in the protein hydrolysate (product).
-
E_precursor is the average enrichment of this compound in the plasma (precursor) during the infusion period.
-
t is the duration of the tracer incorporation in hours.
-
Protocol 2: In Vitro FSR Measurement in Cell Culture (Pulse Labeling)
This protocol is suitable for adherent cell lines like HEK293 or HeLa cells.[2]
Materials:
-
Adherent cells (e.g., HEK293)
-
DMEM for SILAC (deficient in L-Leucine)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Unlabeled L-Leucine
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Protein digestion reagents (DTT, IAA, Trypsin)
-
C18 spin columns for peptide cleanup
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture cells in standard complete medium until they reach the desired confluency (typically 70-80%).
-
Leucine Starvation (Optional): To enhance the uptake of the labeled amino acid, you can incubate the cells in a leucine-free medium for a short period (e.g., 30-60 minutes) before labeling.
-
Pulse Labeling: Replace the standard medium with a "heavy" medium, which is DMEM for SILAC supplemented with dFBS and this compound at a known concentration.[2]
-
Time-Course Analysis: Harvest cells at various time points after adding the "heavy" medium (e.g., 0, 1, 2, 4, 8 hours) to measure the rate of incorporation.
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate using lysis buffer.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.[2]
-
-
Protein Digestion:
-
Quantify the protein concentration in the lysate using a BCA assay.
-
Take a fixed amount of protein from each time point.
-
Reduce the proteins with DTT, alkylate with IAA, and digest with trypsin overnight.[2]
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using C18 spin columns.
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS. The software will identify peptides and quantify the peak intensities of the "heavy" (this compound containing) and "light" (unlabeled Leucine containing) isotopic forms for each peptide.[2]
-
FSR Calculation: The FSR for each protein can be determined by monitoring the increase in the fraction of the "heavy" signal over time. The rate of increase is determined by fitting the data to an appropriate kinetic model.[2]
Data Presentation
Quantitative data from FSR experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Instrumentation | Triple Quadrupole Mass Spectrometer | [10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| Precursor Ion (m/z) | 142.1 | [10] |
| Product Ion (m/z) | 96.1 (Fragment corresponding to loss of COOH and ND3) | Adapted from[10] |
| Internal Standard | L-Leucine-d7 (m/z 139.2 -> 93.0) | [10] |
| Calibration Range | 1 - 500 µmol/L in plasma | [11] |
Table 2: Comparison of Metabolic Labeling Tracers for Protein Synthesis Studies
| Tracer | Mass Shift (Da) | Key Features & Considerations |
| This compound | +10 | High mass shift, essential amino acid, potent mTOR activator. Can be metabolically converted.[2][9] |
| L-Leucine-13C6 | +6 | Commonly used in SILAC, less prone to metabolic conversion than some deuterated tracers.[6] |
| L-Phenylalanine-d5 | +5 | Often used in human studies; its metabolism is more restricted to protein synthesis in muscle.[12] |
| L-Arginine-13C6,15N4 | +10 | Commonly used in SILAC, less prone to metabolic conversion. Higher cost.[2] |
Table 3: Hypothetical FSR Data from an In Vivo Rodent Study
| Treatment Group | N | Plasma Precursor Enrichment (MPE) | Muscle Protein Enrichment (MPE) | FSR (%/hour) |
| Control | 8 | 8.5 ± 0.7 | 0.08 ± 0.01 | 0.094 ± 0.012 |
| Drug X | 8 | 8.3 ± 0.6 | 0.12 ± 0.02 | 0.145 ± 0.024 |
| Drug Y | 8 | 8.6 ± 0.8 | 0.06 ± 0.01 | 0.070 ± 0.011 |
| Data are presented as mean ± SEM. MPE = Mole Percent Excess. *p < 0.05 vs. Control. |
Conclusion
Measuring the fractional synthetic rate using this compound is a robust and informative technique for researchers in both basic science and drug development. The protocols and information provided herein offer a comprehensive guide to implementing this methodology. Careful experimental design, precise execution of the protocols, and accurate mass spectrometric analysis are critical for obtaining reliable and reproducible data on protein synthesis kinetics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of muscle protein fractional synthesis and breakdown rates from a pulse tracer injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Muscle Protein Fractional Synthetic Rate by Capillary Gas Chromatography/Combustion Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: L-Leucine-d10 Labeling Experiments
Welcome to the technical support center for L-Leucine-d10 labeling experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the use of this compound in metabolic labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in labeling experiments?
A1: this compound is a stable isotope-labeled form of the essential amino acid L-leucine, where ten hydrogen atoms have been replaced by deuterium. It is commonly used in quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2][3] The key advantage of using this compound is that it is metabolically incorporated into proteins, allowing for the differentiation and quantification of protein synthesis and turnover.[1] Its significant mass shift of +10 Da per residue provides for robust and accurate quantification in mass spectrometry analysis.[1]
Q2: What are the primary applications of this compound labeling in research and drug development?
A2: this compound labeling is a versatile tool with several applications, including:
-
Quantitative Proteomics (SILAC): To compare protein abundance between different cell populations (e.g., treated vs. untreated).[1][2]
-
Protein Turnover Analysis: To measure the rates of protein synthesis and degradation.[1]
-
Metabolic Tracing: To follow the metabolic fate of leucine (B10760876) in various pathways.[4]
-
Pharmacokinetic Studies: It can be used as an internal standard for the accurate quantification of endogenous L-leucine levels.[5][6]
Q3: How long does it take to achieve complete labeling of cells with this compound?
A3: Complete incorporation of this compound, typically defined as >97%, is generally achieved after five to six cell doublings in the labeling medium.[1][2][7] For slowly growing cell lines, a longer culture period or more passages may be necessary to ensure the dilution of pre-existing "light" leucine.[8] It is recommended to monitor the incorporation efficiency by mass spectrometry after a few passages.[1]
Q4: Is this compound toxic to cells?
A4: At the concentrations typically used for metabolic labeling, this compound is generally not toxic and does not significantly affect cell morphology, doubling time, or viability.[2][7] However, like any substance, high concentrations of deuterated amino acids could potentially exhibit toxicity.[7]
Troubleshooting Guides
Issue 1: Low or Incomplete this compound Incorporation
Q: My mass spectrometry data shows low incorporation of this compound. What are the possible causes and how can I troubleshoot this?
A: Low incorporation efficiency is a common issue that can significantly impact the accuracy of quantitative data. Here are the primary causes and troubleshooting steps:
-
Contamination with Unlabeled Leucine: The most frequent cause is the presence of "light" L-leucine in the cell culture medium.
-
Insufficient Cell Passages: Incomplete labeling will occur if cells have not undergone enough doublings to dilute the existing pool of unlabeled proteins.
-
Suboptimal Cell Health: Slower cell growth and protein synthesis will lead to reduced incorporation of the labeled amino acid.
-
Incorrect Amino Acid Concentration: An incorrect concentration of this compound in the medium can lead to incomplete labeling.
-
Solution: Verify the concentration of your this compound stock solution and ensure the correct amount is added to the medium.[8]
-
Issue 2: Metabolic Scrambling or Conversion of this compound
Q: I am concerned about the metabolic conversion of this compound to other molecules. Is this a significant problem?
A: While L-leucine is an essential amino acid and not typically synthesized or converted into other amino acids in mammalian cells, some metabolic conversion is possible, though generally minimal.[1][8] Unlike arginine, which can be converted to proline, metabolic scrambling of leucine is less of a concern in SILAC experiments.[11]
-
Monitoring: If you suspect metabolic conversion, you can use mass spectrometry to look for the deuterated label on other amino acid residues.
-
Consideration for D-Leucine-d10: It is important to note that if D-Leucine-d10 is used, it may have different metabolic fates and transport kinetics compared to the L-isomer.[7] Some systems can convert the D-isomer to the L-isomer, making it suitable for labeling.[7]
Issue 3: Altered Cell Physiology and Signaling
Q: Can the presence of this compound affect cellular signaling pathways?
A: L-leucine is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[3][12][13][14][15] Replacing unlabeled leucine with this compound is not expected to significantly alter these signaling pathways as their chemical properties are nearly identical.[7] However, it is crucial to maintain consistent concentrations of leucine (both light and heavy) across experimental conditions to avoid unintended effects on signaling.
-
Experimental Design: Ensure that the concentration of this compound in the "heavy" medium is the same as the concentration of unlabeled L-leucine in the "light" medium.[1]
Issue 4: Challenges in Mass Spectrometry Data Analysis
Q: I am having trouble with the analysis of my mass spectrometry data from an this compound labeling experiment. What are some common pitfalls?
A: Data analysis for SILAC experiments can be complex. Here are some common challenges and solutions:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your peptides of interest, leading to inaccurate quantification.[16]
-
Poor Signal Intensity or Peak Shape: Low or inconsistent signal for your labeled peptides can hinder quantification.
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to this compound labeling experiments.
Table 1: Comparison of Metabolic Labeling Reagents
| Labeling Reagent | Mass Shift (per residue) | Advantages | Considerations |
| This compound | +10 Da | High mass shift, essential amino acid, relatively cost-effective.[1] | Potential for minor metabolic conversion.[1] |
| L-Arginine-¹³C₆,¹⁵N₄ | +10 Da | Commonly used in SILAC, less prone to metabolic conversion.[1] | Higher cost, can be converted to proline.[1][11] |
| L-Lysine-¹³C₆,¹⁵N₂ | +8 Da | Commonly used in SILAC, essential for tryptic digestion.[1] | Higher cost.[1] |
| Heavy Water (D₂O) | Variable | Labels multiple amino acids, cost-effective for in vivo studies.[1] | Complex data analysis due to labeling of multiple sites.[1] |
Table 2: Typical Parameters for a Validated LC-MS/MS Method for Leucine Quantification
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [17] |
| Intra-day Precision (%RSD) | ≤ 15% | [17][18] |
| Inter-day Precision (%RSD) | ≤ 15% | [17][18] |
| Accuracy | 85-115% of nominal concentration | [17] |
| Recovery | > 80% | [18] |
Experimental Protocols
Protocol 1: SILAC Labeling of Adherent Cells with this compound
This protocol outlines the general steps for labeling adherent cells, such as HEK293 or HeLa, for a SILAC experiment.
Materials:
-
Adherent cell line of interest
-
DMEM for SILAC (deficient in L-Leucine, L-Arginine, L-Lysine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
Unlabeled L-Leucine
-
Unlabeled L-Arginine and L-Lysine
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
Procedure:
-
Preparation of Labeling Media:
-
Light Medium: Prepare DMEM for SILAC supplemented with 10% dFBS, 1% Penicillin-Streptomycin, L-Arginine (e.g., 84 mg/L), L-Lysine (e.g., 146 mg/L), and unlabeled L-Leucine (e.g., 105 mg/L).[1] Filter-sterilize the medium.
-
Heavy Medium: Prepare DMEM for SILAC supplemented with 10% dFBS, 1% Penicillin-Streptomycin, L-Arginine (e.g., 84 mg/L), L-Lysine (e.g., 146 mg/L), and this compound at the same concentration as the unlabeled L-Leucine.[1] Filter-sterilize the medium.
-
-
Cell Adaptation and Labeling:
-
Experimental Treatment:
-
Once full incorporation is achieved, apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population will serve as the control.
-
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS and harvest.
-
Lyse the "light" and "heavy" cell populations separately using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion and Sample Preparation for Mass Spectrometry:
-
Reduce and alkylate the protein mixture.
-
Digest the proteins into peptides using trypsin.
-
Desalt the resulting peptide mixture using a C18 column.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Use appropriate data analysis software to identify and quantify the "light" and "heavy" peptide pairs.
-
Visualizations
Caption: Experimental workflow for a typical SILAC experiment using this compound.
Caption: Simplified diagram of the mTOR signaling pathway activated by L-Leucine.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. usherbrooke.ca [usherbrooke.ca]
- 11. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjgnet.com [wjgnet.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing L-Leucine-d10 Incorporation in Cell Culture
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully incorporating L-Leucine-d10 into their cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a stable isotope-labeled version of the essential amino acid L-leucine, where ten hydrogen atoms have been replaced by deuterium. It is commonly used in quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In SILAC, cells are grown in a medium containing "heavy" this compound, which gets incorporated into newly synthesized proteins. This allows for the differentiation and relative quantification of proteins between different cell populations (e.g., treated vs. untreated) by mass spectrometry.
Q2: How many cell doublings are necessary for complete this compound incorporation?
For most mammalian cell lines, a minimum of five to six population doublings in the "heavy" this compound-containing medium is recommended to achieve an incorporation efficiency of over 97%.[1][2] This ensures that the pre-existing "light" proteins are sufficiently diluted through cell division and protein turnover. For slower-growing cell lines, additional passages may be required.[2]
Q3: Is it essential to use dialyzed fetal bovine serum (FBS) in my SILAC medium?
Yes, it is critical to use dialyzed fetal bovine serum (dFBS). Standard FBS contains endogenous "light" amino acids, including L-leucine, which will compete with the "heavy" this compound for incorporation into proteins. This competition leads to incomplete labeling and will compromise the accuracy of quantitative analyses. Dialysis removes these free amino acids from the serum.
Q4: What is the recommended concentration of this compound in SILAC medium?
The optimal concentration can be cell-line dependent, but a common starting point is to match the concentration of L-leucine in standard culture media formulations. For instance, in DMEM-based SILAC media, the this compound concentration is typically around 105 mg/L. It is advisable to consult the specific formulation of your basal medium.
Q5: How can I confirm the incorporation efficiency of this compound?
Before your main experiment, it is highly recommended to perform a pilot study to verify the incorporation efficiency. This involves culturing a small population of your cells in the "heavy" medium for at least five to six doublings. After harvesting and lysing the cells, a small amount of protein can be digested and analyzed by mass spectrometry. By examining the mass spectra of leucine-containing peptides, you can determine the percentage of "heavy" label incorporation. An efficiency of >97% is generally considered optimal.
Q6: Can high concentrations of this compound be toxic to cells?
While very high concentrations of any amino acid can potentially affect cell health, the concentrations typically used for SILAC are generally not cytotoxic. Studies have shown that L-leucine concentrations up to 20 mM can be used in cell culture experiments without significant negative effects on cell viability.[3] Standard SILAC media formulations use L-leucine concentrations that are substantially lower than this. However, if you observe unexpected changes in cell morphology or growth rate, a dose-response experiment to assess cytotoxicity is recommended.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Incomplete this compound Labeling | Insufficient number of cell doublings. | Ensure cells have undergone at least 5-6 population doublings in the "heavy" medium. For slow-growing cells, extend the culture period.[1][2] |
| Contamination with "light" L-leucine from non-dialyzed serum. | Always use dialyzed fetal bovine serum (dFBS) to prepare your SILAC media. | |
| Incorrect concentration of this compound. | Verify the final concentration of this compound in your medium matches that of the corresponding "light" medium. | |
| Poor cell health or slow growth. | Ensure your cells are healthy and in the logarithmic growth phase. Suboptimal culture conditions can affect protein turnover and amino acid uptake. | |
| Degradation of this compound in the medium. | Prepare fresh SILAC media and avoid long-term storage, especially at 4°C, to prevent amino acid degradation. Stock solutions of this compound should be stored frozen.[4] | |
| Reduced Cell Growth or Altered Morphology | Suboptimal culture conditions in SILAC medium. | Cells may initially grow slower in media with dialyzed serum. Allow for an adaptation period. If growth issues persist, consider supplementing the medium with growth factors that may have been removed during dialysis. |
| Potential cytotoxicity of this compound at the concentration used. | Although unlikely at standard concentrations, perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the optimal non-toxic concentration for your specific cell line. | |
| Inaccurate Quantification in Mass Spectrometry | Incomplete labeling. | Refer to the troubleshooting steps for incomplete labeling. |
| Errors in mixing "light" and "heavy" cell populations. | Ensure accurate cell counting or protein quantification of both "light" and "heavy" lysates before mixing to ensure a 1:1 ratio. | |
| Issues with mass spectrometry data analysis. | Use appropriate software (e.g., MaxQuant) capable of SILAC analysis. Ensure the software is correctly configured to identify and quantify the "light" and "heavy" peptide pairs, accounting for the specific mass shift of this compound. |
Quantitative Data Summary
Table 1: Recommended L-Leucine Concentrations in Cell Culture Media
| Medium Formulation | Typical L-Leucine Concentration (mg/L) |
| DMEM | 105 |
| RPMI-1640 | 50 |
| MEM | 52.5 |
| F-12 | 39.4 |
Note: These are standard concentrations. The optimal concentration for this compound in SILAC media should match the concentration in the corresponding "light" medium.
Table 2: L-Leucine Dose-Response on Cell Growth and Signaling
| Cell Line | L-Leucine Concentration (mM) | Observed Effect | Reference |
| C2C12 Skeletal Muscle Cells | 0.5 - 16.5 | Dose-dependent increase in mTOR signaling. Cell growth enhanced at ≥ 5 mM. | [5] |
| Primary Preterm Rat Satellite Cells | 0.5 - 2.0 | Dose-dependent increase in cell proliferation. | [6] |
| Hepatocellular Carcinoma (HCC) Cells | Not specified | Dose-dependent cytotoxic effect and induction of apoptosis. | [7] |
Experimental Protocols
Protocol 1: Preparation of "Heavy" SILAC Medium with this compound
Materials:
-
Leucine-free cell culture medium (e.g., DMEM for SILAC)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
Other essential amino acids (if the base medium is deficient)
-
Sterile water or PBS for stock solutions
-
Sterile filter units (0.22 µm)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile water or PBS to create a concentrated stock solution (e.g., 10.5 mg/mL for a 100x stock for DMEM). Filter-sterilize the stock solution and store it in aliquots at -20°C.
-
Prepare Complete "Heavy" Medium: To 500 mL of leucine-free base medium, add the appropriate volume of dFBS (typically 10%, so 50 mL).
-
Add the required amount of the this compound stock solution to achieve the final desired concentration (e.g., 5 mL of a 100x stock for 500 mL of medium to get a final concentration of 105 mg/L).
-
Add any other required supplements (e.g., L-glutamine, penicillin/streptomycin).
-
Bring the medium to the final volume with the base medium if necessary.
-
Filter-sterilize the complete "heavy" medium using a 0.22 µm filter unit.
-
Store the prepared medium at 4°C and protect it from light.
Protocol 2: Cell Culture and Adaptation for this compound Labeling
Procedure:
-
Thaw and culture your cells in standard "light" medium to establish a healthy, proliferating culture.
-
To begin adaptation, split the cells and seed them into two separate flasks: one with "light" medium and one with the prepared "heavy" this compound medium.
-
Culture the cells in parallel, passaging them as you normally would. Ensure that the cells in the "heavy" medium undergo at least 5-6 population doublings.
-
Maintain the cells in the logarithmic growth phase to ensure active protein synthesis and incorporation of the labeled amino acid.
-
Monitor the cells for any changes in morphology or growth rate.
Protocol 3: Verification of this compound Incorporation by Mass Spectrometry
Procedure:
-
After at least 5-6 doublings in the "heavy" medium, harvest a small number of cells (e.g., 1 million).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the protein concentration of the lysate.
-
Take a small amount of protein (e.g., 10-20 µg) and perform an in-solution or in-gel tryptic digest.
-
Analyze the resulting peptides by LC-MS/MS.
-
Analyze the mass spectrometry data using software that can identify peptides and their isotopic envelopes.
-
Calculate the incorporation efficiency by determining the ratio of the "heavy" peptide peak intensity to the sum of the "heavy" and "light" peak intensities for several high-confidence leucine-containing peptides.
Visualizations
Caption: A typical experimental workflow for SILAC using this compound.
Caption: A logical workflow for troubleshooting incomplete this compound labeling.
Caption: Simplified diagram of L-Leucine activating the mTORC1 signaling pathway.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Increasing leucine concentration stimulates mechanistic target of rapamycin signaling and cell growth in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leucine Promotes Proliferation and Differentiation of Primary Preterm Rat Satellite Cells in Part through mTORC1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: L-Leucine-d10 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the mass spectrometry analysis of L-Leucine-d10, with a focus on troubleshooting poor signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or inconsistent signal intensity for this compound?
Low or inconsistent signal intensity for this compound can stem from several factors, including suboptimal instrument settings, matrix effects, and issues with sample preparation.[1] Common causes include inefficient ionization, co-eluting matrix components suppressing the signal, or degradation of the standard.[1] It is crucial to systematically evaluate each step of your analytical workflow to identify the root cause.[1]
Q2: What are "matrix effects" and how do they impact this compound analysis?
Matrix effects refer to the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, cell lysates).[1][2] These effects can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[1][3] For instance, the signal intensity of Leucine-d10 has been observed to vary significantly when spiked into different biological fluids at the same concentration, highlighting the impact of the sample matrix.[1] Common sources of matrix effects in biological samples include phospholipids, proteins, and salts.[3]
Q3: Can derivatization improve the signal intensity of this compound?
Yes, derivatization can significantly enhance the signal intensity and chromatographic retention of amino acids like this compound. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the amino group of leucine (B10760876), attaching a tag that improves ionization efficiency and reverse-phase chromatographic separation, leading to better sensitivity and more robust quantification.[1]
Q4: My this compound peak is showing tailing or a poor shape. What are the possible causes?
Poor peak shape can be caused by several factors, including issues with the analytical column, improper mobile phase composition, or interactions with active sites in the LC system.[1] Column degradation, inappropriate pH of the mobile phase, or sample overload can all contribute to this issue.[1]
Q5: What are common contaminants that can interfere with this compound analysis?
Common contaminants in mass spectrometry include keratins (from skin and dust), plasticizers (phthalates from plastic labware), polymers like polyethylene (B3416737) glycol (PEG), and detergents.[4][5][6][7] These can introduce extraneous peaks, suppress the analyte signal, and contribute to high background noise.[5][6]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor this compound Signal
If you are experiencing a poor or no signal for this compound, follow this systematic guide to identify and resolve the issue.
Caption: Troubleshooting workflow for low this compound signal.
Guide 2: Addressing Matrix Effects
Matrix effects are a primary cause of signal suppression. This guide outlines strategies to identify, quantify, and mitigate their impact.
Caption: Workflow for addressing matrix effects in this compound analysis.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
These are example parameters and should be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.3 - 0.5 mL/min[8] |
| Gradient | Start at low %B, ramp to high %B to elute |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Should be determined empirically |
| L-Leucine | e.g., m/z 132.1 -> 86.1 |
| This compound | e.g., m/z 142.2 -> 96.2 |
Table 2: Quantifying Matrix Effects in Different Biofluids
Data adapted from a study on matrix effects, where Leucine-d10 was spiked at 10 µg/mL into different biofluids.[3]
| Matrix | Peak Area (Neat Solution) | Peak Area (Spiked Matrix) | Matrix Factor (MF) | Matrix Effect (%) |
| Human Plasma | 1,200,000 | 950,000 | 0.79 | 21% (Suppression) |
| Rat Urine | 1,200,000 | 1,350,000 | 1.13 | -13% (Enhancement) |
| Cell Lysate | 1,200,000 | 600,000 | 0.50 | 50% (Suppression) |
Matrix Factor (MF) = Peak Area in Spiked Matrix / Peak Area in Neat Solution Matrix Effect (%) = (1 - MF) x 100
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This is a common and rapid method for sample cleanup.[1]
-
Thaw Samples : Allow plasma samples to thaw at room temperature.[1]
-
Aliquoting : Pipette 100 µL of plasma into a microcentrifuge tube.[1]
-
Add Internal Standard : Spike the plasma with the appropriate volume of your this compound internal standard working solution.[1]
-
Protein Precipitation : Add 400 µL of ice-cold acetonitrile (B52724) to each sample.[1]
-
Vortex : Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation : Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube without disturbing the protein pellet.[1]
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]
-
Injection : Vortex briefly and inject the sample into the LC-MS/MS system.[1]
Caption: General workflow for protein precipitation of plasma samples.
Protocol 2: Derivatization with AccQ•Tag™ (AQC)
This protocol is adapted from the general AccQ•Tag™ method for amino acid analysis to enhance signal intensity.[1]
-
Sample Preparation : Ensure the this compound sample is in an aqueous solution. Neutralize if the sample is acidic.[1]
-
Buffer Addition : In a reaction vial, add 70 µL of borate (B1201080) buffer.[1]
-
Sample Addition : Add 10 µL of the this compound standard or sample to the vial.[1]
-
Reagent Preparation : Reconstitute the AccQ•Fluor Reagent (AQC) in 1 mL of acetonitrile.[1]
-
Derivatization : Add 20 µL of the AQC reagent solution to the sample vial.[1]
-
Mixing and Heating : Cap the vial, vortex immediately, and then heat at 55°C for 10 minutes.[1]
-
Analysis : After cooling, the derivatized sample is ready for LC-MS/MS analysis. The derivatized leucine will have a different mass and fragmentation pattern, which needs to be determined and optimized on your mass spectrometer.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.bc.edu [ccc.bc.edu]
- 8. benchchem.com [benchchem.com]
minimizing isotopic interference with L-Leucine-d10
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of L-Leucine-d10 in mass spectrometry-based experiments. The focus is on identifying and minimizing isotopic interference to ensure data accuracy and integrity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference occurs when the mass spectral signal of the stable isotope-labeled internal standard (this compound) overlaps with the isotopic signature of the naturally occurring, unlabeled (light) analyte.[1] The natural abundance of heavy isotopes (like ¹³C and ²H) in the light leucine (B10760876) creates an isotopic envelope with small peaks at M+1, M+2, etc., which can overlap with the signal of the deuterated standard, potentially leading to inaccurate quantification.[1][2]
Q2: What are the primary sources of this interference?
A2: The main sources of isotopic interference and quantification errors are:
-
Natural Isotopic Abundance: Every element has naturally occurring heavy isotopes. For an unlabeled leucine molecule, the presence of these isotopes creates a distribution of mass isotopologues that can interfere with the labeled standard.[3][4]
-
Isotopic Purity of the this compound Tracer: The synthesis of this compound is never 100% complete, resulting in the presence of lower-deuterated forms (d1-d9) and even a small amount of unlabeled (d0) leucine.[1][5] This unlabeled fraction in the standard directly contributes to the signal of the analyte you are trying to measure.
-
Matrix Effects: Components within the biological matrix (e.g., plasma, cell culture media) can co-elute with L-leucine and suppress or enhance its ionization, affecting the accuracy of the measurement.[6]
-
Metabolic Conversion: In cell culture or in vivo studies, metabolic processes can sometimes alter the labeling pattern. For example, in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), the conversion of one labeled amino acid to another (e.g., arginine to proline) can complicate analysis.[7]
Q3: Why is it critical to correct for isotopic interference?
A3: Failing to correct for isotopic interference can lead to significant errors in quantification. The overlap from the natural isotopic envelope of the light analyte can artificially inflate the signal of the labeled standard, resulting in an overestimation of the labeled compound's concentration or an underestimation of the unlabeled analyte.[1][4] This correction is essential for accurate metabolic flux analysis, protein turnover studies, and pharmacokinetic assessments.[3][8]
Q4: What is the difference between chemical purity and isotopic enrichment of this compound?
A4:
-
Chemical Purity refers to the percentage of the material that is the specified compound, L-Leucine, regardless of its isotopic composition. Impurities would be other, chemically different molecules.[5]
-
Isotopic Enrichment (or Isotopic Purity) refers to the percentage of the L-Leucine molecules that are fully labeled with ten deuterium (B1214612) atoms (d10) relative to all other isotopic versions of leucine (d0 to d9).[5] High chemical purity does not guarantee high isotopic enrichment. Both are critical for accurate quantification.
Q5: How can I assess the quality of my this compound standard?
A5: The quality of your this compound standard should be assessed for both chemical purity and isotopic enrichment. High-Resolution Mass Spectrometry (HRMS) is a powerful technique for this. By analyzing a high-concentration solution of the standard, you can chromatographically separate chemical impurities and analyze the full mass spectrum to determine the distribution of isotopologues (d0 through d10).[5]
Section 2: Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the analysis of this compound.
Issue 1: Inaccurate Quantification (Overestimation of Labeled Fraction)
-
Potential Cause: Contribution from the natural isotopic abundance of the unlabeled analyte is skewing the results.[4]
-
Solution:
-
Analyze an Unlabeled Standard: Run a sample containing only the unlabeled L-Leucine to experimentally determine its natural isotopic distribution on your instrument.
-
Implement Correction Algorithms: Use software tools (e.g., IsoCor, IsoCorrectoR, or instrument-specific software) to subtract the contribution of natural abundance from your experimental data.[4] These algorithms use matrix-based methods to deconvolve the overlapping signals.[3]
-
High-Resolution MS: If available, use a high-resolution mass spectrometer. The high mass accuracy can help resolve some interferences and provides more accurate data for correction algorithms.[9][10]
-
Issue 2: Signal Detected for Unlabeled Leucine (d0) in a Pure this compound Standard
-
Potential Cause: The this compound standard has a lower-than-expected isotopic enrichment and contains a measurable amount of the d0 isotopologue.[1]
-
Solution:
-
Verify Isotopic Purity: Analyze a concentrated solution of the this compound standard alone via LC-HRMS to quantify the percentage of the d0 form.[5]
-
Source a Higher Purity Standard: If the d0 impurity is significant (>1-2%), consider purchasing a new lot or sourcing a standard with higher guaranteed isotopic enrichment.[1]
-
Correct for Impurity: If using a new standard is not feasible, the measured percentage of d0 impurity can be incorporated into your quantification calculations to correct for its contribution.[4]
-
Issue 3: Low or Inconsistent Signal Intensity for this compound
-
Potential Cause A: Suboptimal mass spectrometer settings.
-
Solution A: Optimize instrument parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and MS/MS transition parameters (collision energy, precursor/product ion selection). These should be determined empirically on your instrument.[6]
-
Potential Cause B: Matrix effects from co-eluting substances are suppressing the signal.[6]
-
Solution B:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate L-leucine from interfering matrix components.
-
Enhance Sample Preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or protein precipitation followed by derivatization, to remove interfering substances.[6]
-
Use a Different Labeled Standard: If deuterium exchange is suspected, using a ¹³C and/or ¹⁵N-labeled L-Leucine standard can be a more robust alternative as these labels are not subject to exchange.[11]
-
Issue 4: Interference from Isomers (e.g., Isoleucine)
-
Potential Cause: L-Leucine and its isomer L-Isoleucine are not being adequately separated by the liquid chromatography method, leading to co-elution and potential isobaric interference in the MS/MS signal.[12]
-
Solution:
-
Optimize Chromatography: Develop an LC method with sufficient resolution to separate leucine and isoleucine. Hydrophilic interaction chromatography (HILIC) or specialized amino acid columns can provide better separation than standard reversed-phase columns.[11]
-
Select Specific MS/MS Transitions: While the precursor ions for leucine and isoleucine are identical, their fragmentation patterns can differ. Carefully select product ions that are more specific to leucine to minimize interference from isoleucine.[13][14] This requires careful optimization of fragmentation conditions.
-
Section 3: Experimental Protocols
Protocol 1: Assessment of this compound Purity by LC-HRMS
This protocol outlines a general procedure for verifying the chemical and isotopic purity of an this compound standard.
-
Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., 0.1% formic acid in water) to create a 1 mg/mL stock solution. Prepare a dilution to a final concentration appropriate for your instrument's linear range (e.g., 5 µg/mL).[5]
-
LC Conditions:
-
Column: A column suitable for amino acid analysis (e.g., HILIC or a dedicated amino acid column).
-
Mobile Phase A: 100 mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A gradient optimized to retain and elute leucine.
-
Flow Rate: As recommended for the column.
-
-
HRMS Conditions:
-
Data Analysis:
-
Chemical Purity: Integrate the peak area of this compound and any other peaks in the chromatogram. Calculate purity as: (Area_d10 / Total_Area_All_Peaks) * 100.[5]
-
Isotopic Enrichment: Extract the mass spectrum from across the this compound peak. Integrate the ion currents for each isotopologue (d0 to d10). Calculate enrichment as: (Intensity_d10 / Sum_of_Intensities_d0_to_d10) * 100.[5]
-
Protocol 2: General Workflow for Natural Abundance Correction
This protocol describes the steps to correct for naturally occurring isotopes in a tracer experiment.
-
Sample Preparation: Prepare your ¹²C (unlabeled control) and this compound-labeled samples according to your experimental needs.[4]
-
Data Acquisition: Acquire data in full scan mode on a mass spectrometer to capture the entire mass isotopologue distribution for your target metabolite.[4]
-
Data Extraction: Process the raw data using appropriate software. Integrate the peak areas or intensities for each isotopologue of L-leucine (M+0, M+1, M+2, etc.) for both the labeled samples and the unlabeled control.[4]
-
Correction Using Software:
-
Import your intensity data into a correction tool (e.g., IsoCor).
-
Input the necessary parameters, including the elemental formula of the analyte (Leucine: C6H13NO2), the tracer used (e.g., ²H), and the isotopic purity of the tracer if known.
-
Run the correction algorithm, which will subtract the contributions from natural abundance to provide the true isotopic enrichment from the tracer.[4]
-
Section 4: Data Tables and Visualizations
Quantitative Data Summary
Table 1: Theoretical Isotopic Distribution of Unlabeled L-Leucine
| Isotopologue | Mass Shift | Theoretical Relative Abundance (%) | Primary Contributing Isotopes |
| M+0 | 0 | 100.00 | ¹²C, ¹H, ¹⁴N, ¹⁶O |
| M+1 | +1 | 7.15 | ¹³C, ²H, ¹⁵N |
| M+2 | +2 | 0.25 | ¹³C₂, ¹⁷O |
| M+3 | +3 | 0.01 | ¹³C₃, ¹⁸O |
Note: Actual measured abundances may vary slightly based on instrument performance.
Table 2: Example MRM Transitions for L-Leucine Analysis by Triple Quadrupole MS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Unlabeled L-Leucine | 132.1 | 86.1 | Common fragment corresponding to loss of the carboxyl group. |
| Unlabeled L-Leucine | 132.1 | 44.1 | Alternative fragment. |
| This compound | 142.1 | 96.1 | Expected fragment corresponding to loss of the carboxyl group. |
| This compound | 142.1 | 44.1 | Fragment without deuterium atoms; less ideal for quantification. |
Note: Optimal product ions and collision energies should be determined empirically on your specific instrument.[6]
Visualizations
Caption: Workflow for assessing this compound purity.
Caption: Logical workflow for natural abundance correction.
Caption: Simplified metabolic fate of this compound tracer.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotope composition of amino acids - Wikipedia [en.wikipedia.org]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scilit.com [scilit.com]
- 10. moseleybioinformaticslab.org [moseleybioinformaticslab.org]
- 11. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 14. Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Labeling in SILAC Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments, with a specific focus on incomplete labeling.
Frequently Asked Questions (FAQs)
Q1: What is incomplete labeling in SILAC and why is it a problem?
Incomplete labeling in SILAC occurs when the "heavy" isotope-labeled amino acids are not fully incorporated into the proteome of the cell population being studied.[1] This results in the presence of both "light" and "heavy" forms of peptides in the labeled sample, which can lead to inaccurate quantification of protein turnover and expression rates. The presence of unlabeled "light" peptides in the "heavy" sample can artificially skew the calculated heavy-to-light (H/L) ratios, leading to an underestimation of protein synthesis and turnover.[1][2]
Q2: How can I assess the labeling efficiency in my SILAC experiment?
To assess labeling efficiency, a small aliquot of the "heavy" labeled cell lysate can be analyzed by mass spectrometry before mixing it with the "light" sample.[1] By searching the data for peptides and their isotopic envelopes, you can determine the percentage of incorporation of the heavy amino acids. A labeling efficiency of over 95% is generally considered acceptable for most SILAC experiments, with some protocols recommending over 97%.[1][2]
Q3: What is arginine-to-proline conversion and how does it affect my SILAC data?
Arginine-to-proline conversion is a metabolic process in some cell lines where the isotopically labeled "heavy" arginine is converted into proline.[3][4] This leads to the incorporation of the heavy label into proline residues, which complicates data analysis and can cause quantification errors because the mass shift will not be consistent with only arginine labeling.[3][4] This phenomenon can affect a significant portion of peptides in a proteomic experiment, leading to an underestimation of the abundance of "heavy" proline-containing peptides.[3][5]
Q4: Can I use SILAC for non-dividing cells?
Conventional SILAC is challenging to apply to non-dividing cells, such as primary neurons, due to their slow protein turnover, which can result in incomplete labeling.[1][6] However, variations of the SILAC method have been developed to enable successful quantification in non-dividing cells.[6]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency (<95%)
Symptoms:
-
The distribution of SILAC ratios is skewed towards the light-labeled proteins.[1]
-
Observed heavy-to-light (H/L) ratios are consistently lower than expected.[1]
| Cause | Solution |
| Insufficient Cell Passages | Ensure cells are cultured for at least five to six passages in the SILAC medium to allow for complete incorporation of the heavy amino acids.[1][2] For slow-growing cell lines, a longer culture period may be necessary.[2] |
| Contamination with Light Amino Acids | Use dialyzed fetal bovine serum (dFBS) instead of standard FBS to avoid introducing unlabeled amino acids.[1][7] Ensure all media components are free of contaminating light amino acids.[8] |
| Poor Cell Growth in SILAC Medium | If cells are not growing well in the dialyzed serum, you can supplement the medium with purified growth factors or a small percentage of normal serum.[1][6] A gradual adaptation of the cells to the SILAC medium by mixing it with their regular medium in increasing proportions over several passages can also help.[2] |
| Amino Acid Degradation | Prepare fresh SILAC media and avoid prolonged storage, as amino acids can degrade over time.[1] |
| Suboptimal Amino Acid Concentrations | The optimal concentration of labeled amino acids can vary between cell lines. A common starting point for L-Lysine is 146 mg/L.[2] It is important to maintain an equivalent molar concentration for the heavy-labeled amino acid.[2] |
Issue 2: Inaccurate Quantification and Skewed Ratios
Symptoms:
-
High variability in protein ratios between biological replicates.[1][9]
-
Log2-transformed H/L ratios are consistently below zero (H/L < 1) in a 1:1 mixture.[1]
| Cause | Solution |
| Incomplete Labeling | Implement a label-swap experimental design. By swapping the labels between the control and experimental conditions in a replicate experiment, you can identify and correct for the systematic bias introduced by incomplete labeling.[1][4] |
| Arginine-to-Proline Conversion | Utilize software tools, such as MaxQuant, that can account for this conversion during data analysis.[1][9] Alternatively, supplement the SILAC medium with a high concentration of unlabeled L-proline (e.g., 200 mg/L) to suppress the conversion.[5][10] Reducing the concentration of arginine in the medium can also minimize this issue.[7][10] |
| Errors in Sample Mixing | Ensure accurate cell counting and protein quantification before mixing the light and heavy cell populations.[1][9] Use reliable protein quantification methods like the Bradford or BCA assay.[9] |
| Instrumental Bias | Use a normalization strategy during data analysis to correct for any systematic errors in mass spectrometry measurements.[1] |
Quantitative Data Summary
Table 1: Recommended Cell Culture Parameters for Complete SILAC Labeling
| Parameter | Recommendation | Rationale |
| Cell Doublings | ≥ 5-6 | To ensure >97% incorporation of the heavy amino acid.[2][8] |
| Serum | Dialyzed Fetal Bovine Serum (dFBS) | Standard FBS contains unlabeled amino acids that interfere with labeling.[2][7] |
| Labeling Efficiency Check | Mandatory via Mass Spectrometry | To confirm >97% incorporation before the main experiment.[2][9] |
Table 2: Theoretical Effect of Label-Swap Averaging on SILAC Ratios with 90% Labeling Efficiency
| Expected Change | Expected Ratio | Ratio (Exp 1: H/L) | Ratio (Exp 2: L/H) | Corrected Ratio (Geometric Mean) |
| No Change | 1.0 | 0.82 | 1.22 | 1.0 |
| 1.5-fold Increase | 1.5 | 1.40 | 1.60 | 1.5 |
| 2-fold Increase | 2.0 | 1.85 | 2.15 | 2.0 |
| 1.5-fold Decrease | 0.67 | 0.71 | 0.63 | 0.67 |
| 2-fold Decrease | 0.5 | 0.54 | 0.47 | 0.5 |
| This table is based on theoretical calculations and demonstrates how averaging the ratios from label-swap experiments can correct for systematic errors introduced by incomplete labeling.[1][4] |
Experimental Protocols
Protocol 1: Checking SILAC Labeling Efficiency
This protocol outlines the steps to verify the incorporation rate of heavy amino acids in your cell line.
-
Cell Culture: Grow the cells in "heavy" SILAC medium for at least five passages to ensure maximal incorporation.[2]
-
Cell Lysis: Harvest a small population of the "heavy" labeled cells (e.g., 1x10^6) and lyse them using a standard lysis buffer.[2]
-
Protein Digestion: Perform in-solution or in-gel digestion of the protein lysate using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[2]
-
Data Analysis: Search the MS/MS data against a protein database. Manually inspect the spectra of several high-abundance peptides containing the labeled amino acid to determine the ratio of heavy to light forms. The heavy peak should account for at least 97% of the total signal for that peptide to be considered complete labeling.[2]
Visualizations
Caption: General experimental workflow for a SILAC experiment.
Caption: Troubleshooting logic for low SILAC labeling efficiency.
Caption: Metabolic pathway of arginine to proline conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. usherbrooke.ca [usherbrooke.ca]
Technical Support Center: Correcting for Arginine-to-Proline Conversion in SILAC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and correcting for the metabolic conversion of arginine to proline in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is arginine-to-proline conversion in SILAC and why is it problematic?
A1: In SILAC experiments, "heavy" isotope-labeled arginine is used to label proteins for quantitative mass spectrometry.[1][2] However, some cell lines can metabolically convert this labeled arginine into labeled proline.[1][2][3] This conversion becomes a significant issue as it leads to the incorporation of the heavy label into proline residues of newly synthesized proteins. Consequently, the mass spectrometry signal for peptides containing proline is split, creating satellite peaks that complicate data analysis and can lead to inaccurate protein quantification.[1][3][4] This can affect a large portion of the proteome, as proline is a common amino acid.[2][4][5]
Q2: How can I determine if arginine-to-proline conversion is occurring in my experiment?
A2: The presence of arginine-to-proline conversion can be identified by carefully examining the mass spectra of proline-containing peptides. If conversion is happening, you will observe unexpected satellite isotopic clusters for the "heavy" peptide, which correspond to the incorporation of one or more "heavy" proline residues.[1][2] Specialized SILAC analysis software can also be used to identify and, in some cases, correct for this conversion.[1][6]
Q3: What are the primary methods to prevent or correct for this conversion?
A3: There are several effective strategies to mitigate the effects of arginine-to-proline conversion:
-
Supplementation with L-proline: Adding unlabeled L-proline to the SILAC medium is the most common and often the simplest method to suppress the metabolic pathway responsible for the conversion.[1][2][3]
-
Reducing L-arginine concentration: Lowering the concentration of labeled arginine in the culture medium can also limit its conversion to proline.[1][7]
-
Genetic Modification: For genetically tractable organisms like yeast, deleting the genes involved in arginine catabolism, such as arginase, can eliminate the conversion.[1][8][9]
-
Computational Correction: Several software packages can computationally correct for the conversion by accounting for the signal intensity of the proline-converted satellite peaks during data analysis.[6]
Troubleshooting Guide
| Issue | Symptoms | Troubleshooting Steps |
| Inaccurate quantification of proline-containing peptides | Heavy-to-light ratios for peptides containing proline are consistently lower than expected. Mass spectra for heavy peptides with proline show multiple isotopic envelopes. | 1. Confirm Conversion: Manually inspect the mass spectra of several known proline-containing peptides for the characteristic satellite peaks in the heavy channel. Utilize data analysis software with features for detecting arginine-to-proline conversion. 2. Implement a Prevention Strategy: a. Proline Supplementation (Recommended): Supplement your SILAC medium with 200 mg/L of unlabeled L-proline.[1][5][7] For some cell lines, concentrations up to 400 mg/L have been effective.[3] b. Adjust Arginine Concentration: Reduce the concentration of heavy arginine in your SILAC medium. Some studies have shown that using four times less arginine can be effective.[1] 3. Use Computational Correction: If prevention is not feasible, use SILAC analysis software that can correct for the altered isotopic distribution.[6] |
| High levels of conversion despite proline supplementation | Significant satellite peaks for proline-containing peptides are still observed even with added proline. | 1. Increase Proline Concentration: Gradually increase the concentration of L-proline in the media. Some cell lines may require higher concentrations for complete suppression. 2. Verify Proline Stock: Ensure the L-proline stock solution was prepared correctly and is sterile. 3. Check Cell Line Metabolism: Some cell lines have exceptionally high rates of this metabolic conversion and may require a combination of preventative measures. |
Data Presentation
Effect of L-proline Supplementation on Arginine-to-Proline Conversion in HeLa Cells
The following table summarizes the quantitative data on the effect of supplementing SILAC media with varying concentrations of L-proline on the percentage of signal from converted proline.
| L-proline Concentration (mg/L) | Average Signal from Converted Proline (%) |
| 0 | 28% |
| 50 | 9% |
| 100 | 3% |
| 200 | ~2% (undetectable) |
Data adapted from a study in HeLa cells, demonstrating a significant reduction in arginine-to-proline conversion with increasing concentrations of L-proline supplementation.[4]
Experimental Protocols
Protocol 1: Supplementation of SILAC Media with L-proline
This protocol describes the most common method to prevent arginine-to-proline conversion.
Materials:
-
SILAC DMEM (deficient in L-arginine and L-lysine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Heavy-labeled L-arginine (e.g., ¹³C₆, ¹⁵N₄-Arg)
-
Heavy-labeled L-lysine (e.g., ¹³C₆, ¹⁵N₂-Lys)
-
Unlabeled ("light") L-arginine and L-lysine
-
Sterile L-proline powder
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare SILAC Media: Prepare the "light" and "heavy" SILAC media according to your standard protocol by adding the respective light and heavy amino acids and dialyzed FBS to the SILAC DMEM base.
-
Prepare L-proline Stock Solution: Prepare a sterile stock solution of L-proline (e.g., 20 g/L in PBS).
-
Supplement Media: Add the sterile L-proline stock solution to both the "light" and "heavy" SILAC media to a final concentration of 200 mg/L.[1][5]
-
Sterile Filtration: Filter-sterilize the final media preparations using a 0.22 µm filter.
-
Cell Culture: Culture cells for a sufficient number of passages (typically at least 5-6) to ensure full incorporation of the labeled amino acids and suppression of the conversion pathway.
Visualizations
Caption: Metabolic pathway of arginine-to-proline conversion.
Caption: Workflow for preventing Arg-to-Pro conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usherbrooke.ca [usherbrooke.ca]
- 8. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with L-Leucine-d10 light contamination in heavy peptides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-Leucine-d10 labeled heavy peptides. It addresses common issues related to light isotope contamination and offers solutions for accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in proteomics?
This compound is a stable isotope-labeled (SIL) form of the essential amino acid L-Leucine, where ten hydrogen atoms have been replaced by deuterium. It is commonly used to synthesize "heavy" peptides, which serve as internal standards in mass spectrometry-based quantitative proteomics.[1][2][3] These heavy peptides are chemically identical to their naturally occurring "light" counterparts but have a greater mass, allowing them to be distinguished by a mass spectrometer.[4] This enables precise quantification of proteins and peptides in complex biological samples through methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Absolute Quantification (AQUA).[4][5][6]
Q2: What is light contamination in heavy peptides?
Light contamination refers to the presence of unlabeled ("light") peptides within a sample of synthesized "heavy" peptides.[7][8] This contamination can lead to significant errors in quantitative proteomics, including false-positive identification of low-abundance endogenous peptides and inaccurate quantification.[7][8]
Q3: What are the common sources of light contamination?
Light contamination can arise from several sources:
-
Incomplete Labeling: Although rare with modern synthesis techniques, there could be incomplete incorporation of the heavy isotope-labeled amino acid during peptide synthesis.[7]
-
Contaminated Starting Materials: The this compound reagent itself may contain a small percentage of unlabeled L-Leucine. Commercially available this compound typically has an isotopic purity of around 98%.[9][10]
-
Cross-Contamination during Synthesis: Introduction of natural abundance ("light") amino acids from external sources during the peptide synthesis process.[7]
-
Contamination from Lab Environment: Solvents, reagents, and lab equipment can introduce light contaminants.[11][12]
Q4: How can I assess the isotopic purity of my this compound labeled peptide?
The isotopic purity of a heavy-labeled peptide can be determined using high-resolution mass spectrometry (HRMS).[13] By analyzing the mass spectrum of the peptide, you can observe the distribution of isotopologues and quantify the percentage of the fully labeled (d10) species relative to the unlabeled (d0) and partially labeled species.[13]
Q5: What is an acceptable level of light contamination?
While the acceptable level of light contamination can depend on the sensitivity and specific requirements of your experiment, it is generally recommended to use heavy peptides with the highest possible isotopic purity, ideally with the light contamination being as low as possible. For many quantitative applications, the relative ratio of heavy-to-light peptide should be kept below 1:25.[14]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound labeled peptides.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high light (d0) signal in my heavy peptide standard. | 1. Significant light contamination in the synthesized peptide. 2. Contamination during sample preparation. | 1. Verify the isotopic purity of the heavy peptide standard using high-resolution mass spectrometry (see Experimental Protocol 1). 2. If the contamination level is unacceptable, contact the peptide synthesis provider. 3. Review your sample preparation workflow for potential sources of contamination. Use high-purity solvents and reagents, and ensure labware is thoroughly cleaned.[11][12] |
| Inaccurate quantification of my target peptide. | 1. Unaccounted for light contamination in the heavy standard is artificially inflating the light signal.[15] 2. Incomplete incorporation of the heavy label in SILAC experiments. | 1. Quantify the percentage of light contamination and correct your calculations accordingly. 2. For SILAC, ensure a sufficient number of cell doublings (typically at least five) to achieve complete incorporation of the labeled amino acid.[3] 3. Consider performing a label-swap experiment to help correct for experimental errors.[5][16] |
| Signal from partially deuterated (d1-d9) peptides. | Incomplete deuteration of the this compound starting material. | This is an issue with the raw material used for synthesis. While it may not directly interfere with the d0 and d10 peaks used for quantification, it reduces the effective concentration of your heavy standard. It is advisable to source this compound from a reputable supplier with high isotopic enrichment specifications.[17] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry
Objective: To determine the percentage of light contamination in an this compound labeled peptide.
Materials:
-
This compound labeled peptide
-
High-purity solvent (e.g., 0.1% formic acid in water/acetonitrile)[13]
-
High-resolution mass spectrometer (e.g., Orbitrap)[7]
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the heavy peptide and dissolve it in the high-purity solvent to a final concentration suitable for your mass spectrometer (e.g., 1-10 µg/mL).[13]
-
Mass Spectrometry Analysis:
-
Infuse the sample directly or perform a liquid chromatography (LC) separation.
-
Acquire a high-resolution full scan mass spectrum of the peptide's precursor ion. Ensure the resolution is high enough to resolve the different isotopologues.
-
-
Data Analysis:
-
Extract the mass spectrum for the heavy peptide.
-
Identify the monoisotopic peak for the light (d0) and heavy (d10) forms of the peptide.
-
Calculate the intensity ratio of the light signal to the heavy signal. This can be expressed as a percentage or in parts per million (ppm).[7]
-
The percentage of light contamination is calculated as: (Intensity of Light Peak / (Intensity of Light Peak + Intensity of Heavy Peak)) * 100.
-
Visualizations
Caption: Workflow for assessing light contamination in heavy peptides.
Caption: Troubleshooting logic for high light signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope Labeling Peptide | Stable Heavy Isotope Peptide [biosyn.com]
- 3. benchchem.com [benchchem.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Leucine (Dââ, 98%; ¹âµN, 97%) - Cambridge Isotope Laboratories, DNLM-4642-0.5 [isotope.com]
- 10. L-Leucine-ð-Fmoc (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 12. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 13. benchchem.com [benchchem.com]
- 14. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chemie-brunschwig.ch [chemie-brunschwig.ch]
Technical Support Center: Accurate Quantification of L-Leucine-d10
Welcome to the Technical Support Center for L-Leucine-d10 quantification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or inconsistent signal intensity for this compound?
A1: Low or inconsistent signal intensity for this compound can stem from several factors, including suboptimal mass spectrometry settings, issues during sample preparation, or the presence of matrix effects.[1][2] It is crucial to systematically assess each stage of your analytical workflow to pinpoint the root cause. Common issues include inefficient ionization in the mass spectrometer, signal suppression by co-eluting compounds from the biological matrix, or degradation of the this compound standard.[1][2]
Q2: How do "matrix effects" interfere with this compound quantification, and how can they be mitigated?
A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][3] These effects can either suppress or enhance the this compound signal, leading to inaccurate quantification.[1][3] For instance, the signal intensity of Leucine-d10 has been shown to vary significantly when introduced into different biological fluids like plasma, serum, and urine at the same concentration.[1][4]
To mitigate matrix effects, consider the following strategies:
-
Improve Sample Cleanup: More effective sample preparation, such as using solid-phase extraction (SPE) instead of a simple protein precipitation, can remove many interfering compounds.[1][5]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to better separate this compound from matrix components can reduce interference.[1]
-
Sample Dilution: Diluting the sample can lower the concentration of interfering matrix components.[1][3]
-
Use of a Stable Isotope-Labeled Internal Standard: Employing a suitable internal standard, such as ¹³C or ¹⁵N-labeled L-Leucine, can help compensate for signal variations caused by matrix effects.[1][6]
Q3: My this compound chromatogram shows poor peak shape (e.g., tailing or fronting). What are the likely causes?
A3: Poor peak shape can be attributed to several factors related to the chromatography system or sample characteristics.[1] Common causes include degradation of the analytical column, an inappropriate mobile phase pH, or sample overload.[1][2] Interactions between the analyte and active sites within the LC system can also lead to peak tailing.[1]
Q4: Is derivatization necessary for this compound analysis, and what are the benefits?
A4: While not always necessary, derivatization can significantly enhance the signal intensity and chromatographic retention of amino acids like this compound.[1][7] Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the amino group, attaching a chemical tag that improves ionization efficiency and performance in reverse-phase chromatography.[1] This can lead to better sensitivity and more robust quantification.
Q5: What is the ideal internal standard for quantifying this compound?
A5: When this compound is the analyte being quantified, the ideal internal standard is a different stable isotope-labeled variant of L-Leucine, such as ¹³C or ¹⁵N-labeled L-Leucine.[1][8] The internal standard should mimic the chemical and physical properties of the analyte as closely as possible to accurately correct for variability in sample preparation, injection volume, and matrix effects.[1]
Troubleshooting Guides
Issue 1: Low Signal Intensity of this compound
This guide provides a systematic approach to troubleshooting low signal intensity in your this compound analysis.
Caption: A decision tree for troubleshooting poor signal intensity.
Issue 2: Addressing Matrix Effects
This workflow outlines strategies to identify, quantify, and mitigate matrix effects that can interfere with this compound analysis.[1]
Caption: Workflow for addressing matrix effects in this compound analysis.
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to the analysis of this compound and related compounds.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Throughput | High | Moderate |
| Cost | Low | High |
| Extract Cleanliness | Lower | Higher |
| Potential for Matrix Effects | Higher | Lower |
Data adapted from a study comparing sample preparation techniques for amino acid analysis.[5]
Table 2: Example Mass Spectrometry Parameters for Leucine (B10760876)
| Parameter | Typical Value | Purpose |
| Ionization Mode | Positive Electrospray (ESI+) | To generate positively charged ions. |
| Precursor Ion (m/z) | 132.1 | The mass-to-charge ratio of the parent leucine molecule.[9] |
| Product Ion (m/z) | 86.2, 43.0 | Characteristic fragment ions of leucine used for quantification.[9][10] |
| Collision Energy (eV) | 15-30 | Energy used to fragment the precursor ion; requires optimization. |
These are common transitions; optimal product ions and collision energies should be determined empirically on your instrument.[1]
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma
This protocol provides a rapid and efficient method for removing the majority of proteins from plasma samples.[5][11]
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample and transfer 100 µL into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., ¹³C₆,¹⁵N-L-Leucine) to each plasma sample.[8]
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile (B52724) (ACN) containing 0.1% formic acid (FA) to the plasma sample.[2][5] Alternative precipitating agents include methanol (B129727) or a 30% sulfosalicylic acid (SSA) solution.[11][12]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[5]
-
Incubation: Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5][8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube without disturbing the protein pellet.[5]
-
Evaporation (Optional): For sample concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.[5][8]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[5]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
overcoming matrix effects in L-Leucine-d10 LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common matrix effects encountered during the quantification of L-Leucine-d10 using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are "matrix effects" and why are they a concern for this compound analysis?
A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting, often undetected, components from the sample matrix (e.g., plasma, urine, cell lysates).[1][2][3] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][4] This is a major concern because it can severely compromise the accuracy, precision, and sensitivity of the this compound quantification, leading to erroneous results.[1][2] Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, proteins, and drug metabolites.[2]
Q2: My this compound signal is low and inconsistent across different samples. Could this be a matrix effect?
A2: Yes, a lower-than-expected or variable signal is a classic indicator of ion suppression, a common type of matrix effect.[4][5] When co-eluting components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source, a reduced and inconsistent signal can result.[1][5] While other factors like instrument settings, mobile phase issues, or standard degradation should also be considered, matrix effects are a primary suspect, especially when analyzing complex biological samples.[6]
Q3: How can I definitively identify and quantify the extent of matrix effects in my assay?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion (Qualitative): This method helps identify specific regions in the chromatogram where ion suppression or enhancement occurs.[1][2][4] A constant flow of this compound is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip or peak in the otherwise stable signal baseline indicates the retention time of interfering matrix components.[1][2]
-
Post-Extraction Spike (Quantitative): This is the most common method to quantify the matrix effect.[1][4] It involves comparing the peak area of this compound in a neat solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration.[1][4][7] The result is expressed as a Matrix Factor (MF).
Q4: What is the most effective sample preparation technique to reduce matrix effects for this compound?
A4: The effectiveness of a sample preparation technique depends on the complexity of the matrix. A multi-pronged approach is often best:
-
Protein Precipitation (PPT): This is a simple method using a solvent like acetonitrile (B52724), but it is often ineffective at removing phospholipids, a major cause of matrix effects.[8]
-
Liquid-Liquid Extraction (LLE): LLE provides cleaner extracts than PPT but can suffer from low recovery for polar analytes like amino acids and uses larger volumes of organic solvents.[7][8]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds.[3] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[8]
-
Phospholipid Removal SPE: Specialized products (e.g., HybridSPE®, Oasis® PRiME) are specifically designed to remove phospholipids from plasma and serum and are extremely effective at reducing matrix effects from these sources.[9][10][11] Some methods have been shown to remove over 99% of plasma phospholipids.[12]
Q5: How does a stable isotope-labeled internal standard (SIL-IS) help? Isn't this compound already an internal standard?
A5: this compound is itself a SIL-IS, typically used to quantify endogenous, unlabeled L-Leucine. If you are quantifying this compound as the primary analyte (e.g., in a metabolic tracer study), you would ideally use a different SIL-IS, such as L-Leucine-¹³C₆,¹⁵N.
A good SIL-IS is the best tool to compensate for matrix effects.[1][13] Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[13][14] By measuring the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is cancelled out, leading to accurate and precise quantification.[14][15][16]
Q6: My SIL-IS (e.g., this compound) does not perfectly co-elute with my analyte (e.g., L-Leucine). Is this a problem?
A6: Yes, this can be a significant problem. The ability of a SIL-IS to compensate for matrix effects depends entirely on its complete co-elution with the analyte.[13][15] A slight separation, sometimes caused by the "deuterium isotope effect," can mean the analyte and the IS exit the column at slightly different times.[13] If an interfering matrix component elutes in that narrow window between them, the analyte and IS will experience different degrees of ion suppression, making the correction invalid and potentially leading to inaccurate data.[13][15] It is critical to optimize chromatography to ensure complete peak overlap.[15]
Q7: I have improved my sample preparation, but I still observe matrix effects. What other strategies can I use?
A7: If extensive sample cleanup is insufficient, consider these additional strategies:
-
Optimize Chromatography: Modify your LC method (e.g., adjust the mobile phase gradient, change pH, or use a different column chemistry) to achieve chromatographic separation between this compound and the interfering matrix components.[1][3]
-
Dilute the Sample: Simply diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[5][7] However, this may compromise the limit of quantification if the this compound concentration is very low.
-
Method of Standard Addition: This robust technique involves creating a calibration curve within each individual sample by spiking known amounts of the standard into aliquots of the sample extract.[1] While labor-intensive, it provides a highly accurate way to correct for matrix effects unique to each sample.
Quantitative Data Summary
The following tables provide a framework for summarizing quantitative data when assessing matrix effects and comparing sample preparation techniques.
Table 1: Example Matrix Effect Assessment via Post-Extraction Spike
| Sample Type | Analyte | Concentration (ng/mL) | Peak Area (Counts) | Matrix Factor (MF %) | Interpretation |
|---|---|---|---|---|---|
| Neat Solution | This compound | 50 | 850,000 | N/A | Reference |
| Spiked Plasma Extract | This compound | 50 | 510,000 | 60% | Significant Ion Suppression |
| Spiked Urine Extract | This compound | 50 | 943,500 | 111% | Minor Ion Enhancement |
Table 2: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Technique | Principle | Typical Phospholipid Removal Efficiency | Advantages | Disadvantages |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation and precipitation with an organic solvent. | Low (< 40%) | Simple, fast, inexpensive. | Ineffective at removing phospholipids and other interferences.[8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Moderate to High | Can provide clean extracts. | Labor-intensive, uses large solvent volumes, potential for poor recovery of polar analytes.[8] |
| Phospholipid Removal SPE | Targeted retention of phospholipids on a specialized sorbent. | Very High (>99%)[12] | Extremely effective, high throughput (96-well plate format), reduces matrix effects significantly.[10] | Higher cost per sample compared to PPT. |
Experimental Protocols & Visualizations
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol describes how to calculate the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare Neat Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., mobile phase from the initial isocratic portion of your gradient) at a concentration representative of your samples (e.g., 50 ng/mL).[4]
-
Prepare Spiked Matrix Sample: a. Select a blank biological matrix sample (e.g., human plasma) that is free of the analyte. b. Extract this blank matrix using your established sample preparation protocol. c. Spike the resulting blank matrix extract with this compound to achieve the exact same final concentration as the Neat Standard Solution.[4]
-
LC-MS Analysis: Analyze at least three replicates of both the Neat Standard Solution and the Spiked Matrix Sample using your validated LC-MS method.
-
Calculate Matrix Factor: a. Determine the average peak area for the Neat Standard Solution (Area_Neat). b. Determine the average peak area for the Spiked Matrix Sample (Area_Matrix). c. Calculate the Matrix Factor using the formula: MF (%) = (Area_Matrix / Area_Neat) x 100 .
Protocol 2: Phospholipid Removal using HybridSPE® Technology
This protocol provides a general methodology for using a phospholipid removal plate, a highly effective technique for cleaning plasma or serum samples prior to LC-MS analysis.
Methodology:
-
Protein Precipitation: In a 96-well collection plate, add 300 µL of acetonitrile (containing 1% formic acid and your SIL-IS) to 100 µL of plasma or serum sample.
-
Mix: Mix thoroughly by vortexing for 1 minute to ensure complete protein precipitation.
-
Transfer & Filter: Place the HybridSPE® plate on a vacuum manifold. Transfer the supernatant from the collection plate to the HybridSPE® plate.
-
Apply Vacuum: Apply a brief pulse of vacuum (~2-4 inHg) to draw the sample through the chemical filter bed. The phospholipids and precipitated proteins are retained, while the analyte of interest passes through into a clean collection plate.[9]
-
Evaporate: Evaporate the filtrate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried extract in an appropriate volume of your LC mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Low-Abundance Proteins with L-Leucine-d10
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing L-Leucine-d10 for the quantitative analysis of low-abundance proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in quantitative proteomics?
This compound is a stable isotope-labeled form of the essential amino acid L-Leucine, where ten hydrogen atoms have been replaced by deuterium. It is a valuable reagent in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful mass spectrometry-based technique for quantitative proteomics.[1][2][3] In SILAC, cells are cultured in media containing either the "light" (natural) or "heavy" (isotope-labeled) form of an amino acid.[2][3] As cells grow and synthesize proteins, they incorporate these amino acids. By comparing the mass spectra of "heavy" labeled proteins with their "light" counterparts, researchers can accurately quantify differences in protein abundance between different experimental conditions.[1][2]
Q2: What are the main advantages of using this compound in SILAC experiments?
Key advantages of using this compound include:
-
High Mass Shift: The +10 Da mass shift per leucine (B10760876) residue provides a clear and easily detectable separation between light and heavy peptide pairs in the mass spectrometer, facilitating robust quantification.[1]
-
Essential Amino Acid: Leucine is an essential amino acid, meaning cells cannot synthesize it de novo and must obtain it from the culture medium. This ensures efficient and complete incorporation of the labeled amino acid.[4]
-
Cost-Effectiveness: Deuterated amino acids can be a more cost-effective alternative to traditional ¹³C and ¹⁵N isotopes for metabolic labeling.[5]
Q3: What is incomplete labeling in a SILAC experiment, and how can I assess it?
Incomplete labeling occurs when the "heavy" isotope-labeled amino acid is not fully incorporated into the proteome of the target cell population, leading to the presence of both "light" and "heavy" forms of peptides in the labeled sample.[6] This can lead to inaccurate quantification of protein abundance. To assess labeling efficiency, a small aliquot of the "heavy" labeled cell lysate can be analyzed by mass spectrometry before mixing it with the "light" sample. A labeling efficiency of over 95% is generally considered acceptable for most SILAC experiments.[6]
Q4: Can this compound be metabolically converted to other amino acids?
While L-Leucine is an essential amino acid, there is a potential for metabolic conversion, though it is generally considered minimal in mammalian cells.[1] One known conversion is the transamination of D-leucine to its corresponding α-keto acid, which can then be transaminated to L-leucine.[7] It is important to be aware of the specific cell line's metabolic pathways, as any conversion can complicate data analysis.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Detection of Low-Abundance Proteins
Symptoms:
-
Faint or undetectable bands for your protein of interest in a western blot.[8]
-
Inconsistent or low signal intensity of the this compound standard.[11]
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Sample Amount | For low-abundance proteins, it may be necessary to increase the amount of cell lysate used for analysis.[12] Consider using techniques that allow for loading a larger volume of dilute samples.[8] |
| Suboptimal Mass Spectrometry Settings | Instrument parameters such as source temperatures, in-source collision-induced dissociation (CID), and resolution may need to be optimized for your specific protein of interest to improve the signal-to-noise ratio.[9][10] |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target peptides, leading to inaccurate quantification.[11] Enhance sample cleanup using methods like solid-phase extraction (SPE) or dilute the sample to reduce matrix effects.[11] |
| Inefficient Protein Extraction | Proteins that are difficult to extract, such as membrane-bound or nuclear proteins, may result in lower yields.[8] Optimize your lysis buffer and extraction protocol for your specific protein or cellular compartment. |
Troubleshooting Workflow for Low Signal Intensity
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
ensuring complete cell lysis for accurate L-Leucine-d10 analysis
Ensuring Complete Cell Lysis for Accurate Quantification
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals ensure complete cell lysis for accurate and reproducible L-Leucine-d10 analysis. Inaccurate quantification is often traced back to incomplete sample preparation, with cell lysis being a critical step.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my cell lysis is complete?
A1: Verifying complete cell lysis is crucial for accurate downstream analysis. Several methods can be used to confirm lysis efficiency:
-
Microscopic Examination: This is the most direct method. After lysis, examine a small aliquot of the cell suspension under a phase-contrast microscope. The absence of intact cells indicates successful lysis. For a more quantitative approach, use a hemocytometer with trypan blue stain to count the remaining intact (unstained) versus lysed (blue-stained) cells.[1]
-
Protein Quantification: Perform a protein assay (e.g., Bradford or BCA) on the supernatant after centrifuging the lysate. A high and consistent protein concentration across samples suggests that a significant amount of intracellular content has been released.[1]
-
Nucleic Acid Release: The release of DNA and RNA can also signify cell disruption. This can be measured by quantifying the amount of DNA/RNA in the lysate supernatant using spectrophotometry. The release of DNA is often the cause of increased viscosity in the lysate.[2]
Q2: My this compound recovery is consistently low. Could incomplete lysis be the cause?
A2: Yes, low recovery of this compound is a common consequence of incomplete cell lysis.[1] If the cell membrane is not sufficiently disrupted, a significant portion of the intracellular metabolites, including your internal standard, will remain trapped within intact cells and be discarded during centrifugation steps. This leads to an underestimation of analyte concentrations. It is critical to optimize and validate your lysis protocol for your specific cell type.[1]
Q3: My lysate is highly viscous and difficult to pipette. What causes this and how can I fix it?
A3: High viscosity is typically caused by the release of genomic DNA and RNA from the lysed cells.[2][3] This can interfere with subsequent sample processing steps. To resolve this, you can:
-
Use a Nuclease: Add DNase I or a universal nuclease to the lysate to enzymatically digest the nucleic acids.[4][5]
-
Mechanical Shearing: Sonicate the lysate on ice using a probe sonicator. The high-frequency sound waves will shear the long DNA strands, reducing viscosity.[4][5]
Q4: Does the choice of lysis method affect metabolite profiles?
A4: Yes, the chosen lysis technique can significantly affect the resulting metabolite profile.[6][7][8] For example, some studies have shown that "rough" lysis techniques (e.g., mechanical disruption) may yield higher intensities of polar metabolites, while "wet" lysis techniques (e.g., solvent-based) might favor non-polar metabolites.[6] For adherent cells, the detachment method (e.g., scraping vs. trypsinization) can have an even greater impact on the metabolic profile than the lysis method itself.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or Inconsistent this compound Signal | Incomplete Cell Lysis: Not all cells are breaking open, leaving the internal standard trapped. | Verify Lysis Efficiency: Use microscopy or a protein assay to confirm >95% lysis.[1] Optimize Lysis Method: Increase sonication time/power, use a more stringent lysis buffer, or combine mechanical and chemical methods. For tough cells, consider bead beating.[4] |
| Metabolite Degradation: this compound may be degrading during sample processing. | Maintain Cold Temperatures: Perform all lysis and extraction steps at 4°C or on ice to minimize enzymatic activity.[4] Quench Metabolism Rapidly: Use ice-cold solvents (e.g., 80% methanol) to immediately halt metabolic processes.[9] | |
| High Variability Between Replicates | Inconsistent Lysis: Variation in lysis from sample to sample. | Standardize Procedures: Ensure uniform treatment for all samples. For sonication, keep the probe at the same depth and apply consistent energy. For vortexing, use the same speed and duration. Automate Pipetting: Use calibrated pipettes and consistent technique to minimize volume errors, especially when adding the internal standard.[10] |
| Matrix Effects: Components from the cell lysate are suppressing or enhancing the this compound signal in the mass spectrometer.[11] | Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.[11] Dilute the Sample: Reducing the concentration of matrix components by diluting the final extract can mitigate suppression effects.[11] | |
| No or Very Low Protein in Lysate | Ineffective Lysis Buffer: The chosen buffer is not suitable for the cell type. | Select Appropriate Buffer: Use a stronger lysis buffer, such as one containing detergents like RIPA for difficult-to-lyse cells or organelles.[4] Check Reagents: Ensure lysis reagents have not expired and were stored correctly. |
Data & Methodologies
Comparison of Common Lysis Methods
The choice of lysis method depends on the cell type and downstream application. For metabolomics, the goal is to disrupt the cell membrane effectively while simultaneously preserving the chemical integrity of small molecules.
| Method | Principle | Advantages | Limitations for this compound Analysis |
| Solvent Extraction (e.g., 80% Methanol) | Cold organic solvents disrupt cell membranes and precipitate proteins, simultaneously quenching metabolism and extracting metabolites.[1] | Fast, simple, and effectively quenches enzymatic activity.[9] | May not be sufficient for cells with tough walls (e.g., yeast, bacteria) without additional mechanical force.[1] |
| Sonication | High-frequency sound waves create cavitation bubbles that implode, generating shear forces to break cell membranes.[4] | Efficient for a wide range of cells and good for small volumes. Helps to shear DNA, reducing viscosity.[1][12] | Generates localized heat, which can degrade sensitive metabolites if not performed on ice.[1] |
| Bead Beating | Agitation with small glass or ceramic beads physically grinds cells open.[4] | Highly effective for mechanically resistant cells like yeast, fungi, and bacteria.[1] | Can generate significant heat, requiring cooling. May be too harsh, potentially degrading metabolites. |
| Freeze-Thaw Cycles | Repeated cycles of freezing (e.g., in liquid nitrogen or at -80°C) and thawing form ice crystals that disrupt cell membranes.[4] | A relatively gentle method that avoids harsh chemicals. | Often inefficient on its own and may not achieve complete lysis without multiple cycles or combination with other methods.[7][8] |
Methods for Verifying Lysis Efficiency
| Method | Description | Pros | Cons |
| Microscopy with Trypan Blue | A dye exclusion test where intact, viable cells have clear cytoplasm, and non-viable/lysed cells are stained blue.[1] | Direct, quantitative, and simple to perform.[1] | Can be time-consuming for a large number of samples. |
| Protein Quantification (BCA/Bradford) | Measures the total protein concentration in the soluble fraction of the lysate.[1] | High-throughput and provides a quantitative measure of released intracellular content.[1] | Indirect method; does not confirm lysis of every single cell. |
| Nucleic Acid Quantification | Measures the amount of DNA/RNA released into the supernatant via UV spectrophotometry (e.g., NanoDrop).[1] | Simple and fast. A significant increase in nucleic acid concentration indicates cell disruption.[1] | Indirect method. High viscosity from DNA can interfere with subsequent steps.[2] |
Experimental Protocols
Protocol 1: Assessing Lysis Efficiency by Microscopy
This protocol provides a method to quantitatively assess the percentage of lysed cells using a microscope and a hemocytometer.[1]
Materials:
-
Cell lysate
-
Phosphate-buffered saline (PBS)
-
Trypan Blue stain (0.4%)
-
Hemocytometer & Microscope
-
Micropipettes
Methodology:
-
Sample Preparation: Following your lysis protocol, take a 10 µL aliquot of your cell suspension (lysate).
-
Staining: Dilute the aliquot 1:1 with 0.4% Trypan Blue stain (e.g., 10 µL of lysate + 10 µL of Trypan Blue). Mix gently.
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Loading: Carefully load 10 µL of the stained cell suspension into the chamber of a clean hemocytometer.
-
Counting: Under a microscope, count the number of stained (lysed) and unstained (intact) cells in the grid.
-
Calculation: Calculate the percentage of lysed cells: Lysis Efficiency (%) = (Number of Stained Cells / Total Number of Cells) x 100
Protocol 2: Metabolite Extraction using Cold Solvent
This protocol is suitable for adherent or suspension cells and combines lysis with metabolite extraction.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold 0.9% NaCl solution
-
Ice-cold Extraction Solvent (80% Methanol / 20% Water, LC-MS grade)
-
This compound internal standard
-
Cell scraper (for adherent cells)
-
Centrifuge
Methodology:
-
Preparation: Pre-chill the Extraction Solvent to -80°C and the NaCl solution to 4°C.
-
Spiking: Add a known amount of this compound internal standard to the Extraction Solvent.
-
Cell Washing:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold 0.9% NaCl, ensuring complete removal of the wash solution each time to minimize salt contamination.
-
Suspension Cells: Pellet cells by centrifugation (~500 x g, 5 min, 4°C). Discard the supernatant and wash the pellet twice with ice-cold 0.9% NaCl.[4]
-
-
Lysis & Extraction: Add the pre-chilled Extraction Solvent (containing this compound) to the cells (1 mL for a 6-well plate well). For adherent cells, use a cell scraper to detach the cells into the solvent. For suspension cells, resuspend the pellet in the solvent.
-
Incubation & Disruption: Incubate the mixture at -20°C for 20 minutes to facilitate protein precipitation. Vortex vigorously for 30 seconds.
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[5]
-
Collection: Carefully transfer the supernatant, which contains the metabolites and this compound, to a new tube for subsequent LC-MS analysis. Avoid disturbing the pellet.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding cell lysis in fermentation and its impact on primary recovery using viscosity monitoring - UCL Discovery [discovery.ucl.ac.uk]
- 4. bosterbio.com [bosterbio.com]
- 5. uthsc.edu [uthsc.edu]
- 6. Comparison of Cell Lysis Techniques via Q-TOF LC/MS [accesson.kr]
- 7. Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC–HRMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC-HRMS-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
avoiding contamination with unlabeled leucine in cell culture
Welcome to the technical support center for metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to avoiding contamination with unlabeled amino acids, with a specific focus on leucine (B10760876), in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unlabeled leucine contamination in my cell culture experiments?
The most common source of unlabeled ("light") amino acid contamination, including leucine, is the use of standard Fetal Bovine Serum (FBS) in the culture medium.[1][2] Standard FBS contains endogenous amino acids that compete with the heavy isotope-labeled amino acids you are trying to incorporate, leading to incomplete labeling.[1] Other potential sources include contaminated media components or poor aseptic technique.[3][4]
Q2: How can I prevent contamination from Fetal Bovine Serum (FBS)?
It is essential to use dialyzed Fetal Bovine Serum (dFBS).[1][5] The dialysis process removes small molecules like amino acids while retaining essential growth factors.[5][6] You can purchase pre-dialyzed FBS or dialyze it in-house.
Q3: How many cell doublings are required to achieve complete labeling and minimize the impact of initial unlabeled leucine?
For most cell lines, a minimum of five to six cell doublings is recommended to achieve over 97% incorporation of the heavy amino acid.[1] This number of passages ensures that the pre-existing "light" proteins are sufficiently diluted and replaced by newly synthesized, labeled proteins.[7] For slow-growing cell lines, a longer culture period may be necessary.[1]
Q4: I'm using a leucine-free medium formulation. Can I still have contamination?
Yes. Even with a custom leucine-free medium, contamination can occur.[8][9] Potential sources include:
-
Cross-contamination: Handling other cell lines or media containing leucine in the same biosafety cabinet.[3]
-
Contaminated supplements: Additives other than serum may contain trace amounts of amino acids.[10]
-
Lab environment: Dust and aerosols can be a source of amino acid contamination.[11]
Q5: Can the metabolic conversion of other amino acids lead to the appearance of unlabeled leucine?
While the conversion of arginine to proline is a well-documented issue in SILAC experiments, the metabolic conversion of other amino acids to leucine is not a commonly reported problem that significantly impacts labeling data.[1][12][13] However, it's always good practice to be aware of the specific metabolic pathways of your cell line.[2]
Troubleshooting Guides
Issue 1: Incomplete Labeling with Heavy Leucine Detected by Mass Spectrometry
Symptoms:
-
Mass spectrometry data shows significant peaks for both "light" and "heavy" leucine-containing peptides.
-
The calculated heavy-to-light (H/L) ratios are skewed and lower than expected.[14]
-
Labeling efficiency is calculated to be below 95-97%.[1][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete heavy leucine labeling.
Issue 2: High Background of Unlabeled Leucine in Control Samples
Symptoms:
-
Control samples (supposedly "light") show the presence of heavy leucine.
-
This indicates cross-contamination between your experimental arms.
Preventative Measures:
| Measure | Rationale |
| Dedicated Labware | Use separate sets of pipettes, flasks, and media bottles for "light" and "heavy" cultures. |
| Staggered Handling | Handle "light" and "heavy" cell lines at different times in the biosafety cabinet.[15] |
| Thorough Cleaning | Decontaminate the biosafety cabinet thoroughly between handling different cultures.[4] |
| Clear Labeling | Ensure all flasks, tubes, and media are unambiguously labeled.[3] |
Experimental Protocols
Protocol 1: Dialysis of Fetal Bovine Serum (FBS)
This protocol describes the in-house dialysis of FBS to remove small molecules like unlabeled amino acids.
Materials:
-
Fetal Bovine Serum (FBS)
-
Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) of 10 kDa
-
Dialysis buffer: 0.15M NaCl or Phosphate-Buffered Saline (PBS), pH 7.4[6][16]
-
Sterile beakers or containers
-
Stir plate and stir bar
-
Sterile filtration unit (0.22 µm filter)
Methodology:
-
Prepare the dialysis tubing/cassette according to the manufacturer's instructions. This usually involves rinsing with distilled water.
-
Transfer the FBS to the dialysis tubing/cassette.
-
Place the filled tubing/cassette into a beaker containing the dialysis buffer. The buffer volume should be at least 100 times the volume of the FBS.[16]
-
Place the beaker on a stir plate at 4°C and stir gently.
-
Change the dialysis buffer every 8-12 hours for a total of 3-4 changes over 24-48 hours.[16]
-
After the final buffer change, transfer the dialyzed FBS from the tubing/cassette to a sterile container.
-
Sterile-filter the dialyzed FBS using a 0.22 µm filter.
-
Aliquot and store at -20°C.
Protocol 2: Verifying Labeling Efficiency by Mass Spectrometry
This protocol outlines the steps to confirm the incorporation efficiency of heavy leucine.
Methodology:
-
Cell Culture: Grow the cells in the "heavy" SILAC medium containing the labeled leucine for a minimum of five to six passages.[1]
-
Cell Lysis: Harvest a small population of cells (e.g., 1x10^6) and lyse them using a standard lysis buffer (e.g., RIPA buffer).[1]
-
Protein Digestion: Perform a standard in-solution or in-gel tryptic digest of the protein lysate.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Search the MS/MS data against a relevant protein database. Manually inspect the spectra of several high-abundance peptides containing leucine to determine the ratio of the heavy to light isotopic envelopes. The heavy peak should account for at least 97% of the total signal for that peptide to be considered complete labeling.[1]
Data Presentation: Expected vs. Observed Labeling Efficiency
| Condition | Expected Labeling Efficiency (%) | Potential Cause of Deviation |
| Optimal | >97% | - |
| Sub-optimal | <95% | Insufficient cell doublings, unlabeled leucine in media/serum.[1][14] |
| Contaminated | Variable | Cross-contamination, poor aseptic technique.[3] |
Signaling Pathways and Logical Relationships
Workflow for Preparing SILAC Media
The following diagram illustrates the critical steps and considerations when preparing media for SILAC experiments to avoid unlabeled amino acid contamination.
Caption: Key steps for preparing contamination-free SILAC media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Simple Ways to Prevent Cell Culture Contamination [fishersci.ca]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosera.com [biosera.com]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leucine-free dmem medium | Sigma-Aldrich [sigmaaldrich.com]
- 9. mybiosource.com [mybiosource.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. support.waters.com [support.waters.com]
- 12. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 16. researchgate.net [researchgate.net]
strategies to reduce ratio compression in quantitative proteomics
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals address the issue of ratio compression in quantitative proteomics, particularly when using isobaric tags like TMT and iTRAQ.
Frequently Asked Questions (FAQs)
Q1: What is ratio compression in quantitative proteomics?
Ratio compression is an analytical artifact where the measured abundance ratios between samples are underestimated compared to the true biological ratios. For instance, a genuine 10-fold change in protein abundance between two samples might only be measured as a 5- or 6-fold change. This phenomenon is particularly prevalent in multiplexed proteomics using isobaric labeling reagents like TMT or iTRAQ.
Q2: What is the primary cause of ratio compression?
The most significant cause of ratio compression is co-isolation interference . During mass spectrometry analysis, the instrument isolates a target peptide ion for fragmentation (MS2 scan). However, other unrelated peptide ions with a similar mass-to-charge ratio (m/z) can be co-isolated within the same selection window. These contaminating ions are fragmented alongside the target ion, producing their own reporter ions and distorting the quantitative signal, typically skewing the ratio towards 1:1.
Q3: How does ratio compression negatively impact my experimental data?
Ratio compression can have severe consequences for data interpretation:
-
Increased False Negatives: Genuine differences in protein expression may be underestimated to the point that they are no longer statistically significant and are therefore missed.
-
Masking of Significant Changes: The effect is particularly pronounced for low-abundance proteins and when large expression differences exist, potentially masking important biological alterations.
Troubleshooting Guides
This section provides solutions to common problems related to ratio compression.
Problem: My TMT/iTRAQ data shows significant underestimation of expected fold-changes.
This is a classic sign of ratio compression due to co-isolation interference. Several strategies, ranging from instrumental methods to sample preparation and computational approaches, can be employed to mitigate this issue.
Solution 1 (Most Effective): Implement an MS3-based Quantification Method
For users with access to high-end Orbitrap Tribrid instruments (e.g., Fusion Lumos, Eclipse), using a third stage of mass analysis (MS3) is the most robust solution.
Q: How do MS3 methods work to eliminate ratio compression?
A: MS3-based methods add a purification step inside the mass spectrometer. The process separates peptide identification from quantification:
-
MS1 Scan: Precursor ions are surveyed.
-
MS2 Scan: A target precursor is isolated and fragmented (e.g., using CID). This spectrum is used for peptide identification.
-
Fragment Ion Isolation: Instead of quantifying from the contaminated MS2 spectrum, one or more specific, high-intensity fragment ions from the target peptide are selected.
-
MS3 Scan: These selected fragment ions are further fragmented (using HCD), generating a "clean" reporter ion spectrum that is free from the interference of co-isolated precursors. Quantification is performed using these purified reporter ions.
The Synchronous Precursor Selection (SPS)-MS3 method is an advanced form of this technique where multiple MS2 fragment ions are selected simultaneously for the MS3 scan, which significantly increases the reporter ion signal intensity and sensitivity compared to selecting only a single fragment.
Q: Are there any trade-offs when using SPS-MS3?
A: Yes, while SPS-MS3 provides superior quantitative accuracy, there are trade-offs to consider:
-
Reduced Identifications: MS3 methods require longer instrument cycle times, which can lead to a slight reduction in the total number of identified peptides and proteins.
-
Instrument Requirement: This technique requires high-end Orbitrap Tribrid mass spectrometers.
However, the gain in quantitative accuracy and the elimination of ratio distortion often justify these trade-offs, especially when the goal is to detect subtle but significant biological changes.
Solution 2: Optimize Sample Preparation and Separation
If an MS3-capable instrument is not available, significant improvements can be made prior to mass spectrometry analysis.
Q: How can I reduce interference through sample preparation?
A: The key is to reduce the complexity of the sample being analyzed at any given time.
-
Extensive Fractionation: Implementing an additional dimension of peptide separation before LC-MS/MS analysis can substantially reduce co-isolation. High-pH reversed-phase liquid chromatography (HpH-RPLC) is a highly effective and orthogonal method to the low-pH separation used in the final analytical column. By separating the peptide mixture into multiple fractions, fewer peptides will co-elute into the mass spectrometer at the same time.
Q: What instrumental parameters can I adjust?
A: Optimizing data acquisition settings can also help.
-
Narrow the Isolation Window: Reducing the m/z width of the precursor isolation window (e.g., from 2.0 Th to 0.5-0.7 Th) decreases the probability of co-isolating interfering ions. However, this may result in a lower signal for the target ion and slightly fewer peptide identifications.
-
Use FAIMS for Gas-Phase Fractionation: High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) is an interface that separates ions in the gas phase before they enter the mass spectrometer. This technique can effectively filter out interfering ions, reducing co-isolation and improving the quality of quantitative data, even in complex samples.
data analysis workflow for troubleshooting L-Leucine-d10 experiments
Technical Support Center: L-Leucine-d10 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in their experiments. The focus is on resolving common issues encountered during the data analysis workflow for techniques like metabolic labeling (SILAC) and quantitative proteomics using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound labeled peptides low or inconsistent?
A1: Low or inconsistent signal intensity can stem from several factors in your analytical workflow.[1] Common causes include suboptimal mass spectrometer settings, degradation of the standard, inefficient ionization, or co-eluting components from the sample matrix that suppress the signal.[1] A systematic evaluation of each step, from sample preparation to data acquisition, is crucial to pinpoint the root cause.[1]
Q2: What are "matrix effects," and how do they impact this compound analysis?
A2: Matrix effects refer to the alteration of ionization efficiency by compounds that co-elute with the analyte from the sample matrix (e.g., cell lysates, plasma).[1] These effects can either suppress or enhance the this compound signal, leading to inaccurate quantification.[1][2] For example, the signal intensity of deuterated leucine (B10760876) can vary significantly when analyzed in different biological fluids like plasma or urine at the same concentration.[1]
Q3: My chromatogram shows the this compound labeled peptide eluting slightly earlier than its unlabeled counterpart. Is this normal?
A3: Yes, this is a known phenomenon called the Chromatographic Deuterium (B1214612) Isotope Effect.[3] The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[3] This can make the deuterated molecule slightly less hydrophobic, causing it to elute earlier in reversed-phase chromatography.[3] While often minor, this can impact quantification if the separation is significant.
Q4: I am observing unexpected mass shifts in my data that don't correspond to a +10 Da increase. What could be the cause?
A4: In vivo, this compound can be metabolized. For instance, it can undergo transamination in muscle tissue, losing a deuterium atom from the alpha-carbon to form L-Leucine-d9 via its intermediate, α-ketoisocaproate (KIC).[4][5] This conversion can lead to the detection of peptides with a +9 Da mass shift, which is a known metabolic transformation and not necessarily an error.[4][5]
Q5: Can I use this compound for SILAC experiments? What are the key considerations?
A5: Yes, this compound is used for metabolic labeling in SILAC-based quantitative proteomics.[6] Leucine is abundant in proteins, and the +10 Da mass shift is easily detectable.[6] Key considerations include ensuring complete incorporation of the labeled amino acid, which may take several cell divisions, and being aware of potential metabolic conversions (like arginine-to-proline conversion in some cell lines) that can complicate data analysis.[6][7]
Troubleshooting Guides
Guide 1: Poor Peak Shape and Integration Errors
Issue: You are observing peak tailing, fronting, or incorrect baseline integration for your this compound labeled peptides.
| Potential Cause | Troubleshooting Step | Rationale |
| Column Degradation | Reverse-flush the column or replace it with a new one. | Blockages at the column inlet frit are a common cause of high pressure and poor peak shape.[8] |
| Improper Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte and column type. Prepare fresh mobile phase. | The wrong pH can affect the ionization state of the analyte, leading to poor peak shape.[1] |
| Sample Overload | Dilute the sample (e.g., 10-fold) and reinject. | Exceeding the sample capacity of the column can cause asymmetric peaks.[8] |
| Incorrect Integration | Manually review peak integration. Adjust integration parameters to correctly define the baseline, especially for small peaks on the tail of larger ones. | Data systems can mistakenly identify the baseline, leading to inaccurate peak area calculation.[9][10] |
Guide 2: Inaccurate Quantification and High Variability
Issue: Your quantitative data shows high variability between replicates, or the calculated ratios of heavy to light peptides are inconsistent.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Labeling (SILAC) | Ensure cells have undergone a sufficient number of divisions (typically at least 5) in the 'heavy' medium. | Incomplete incorporation of the stable isotope-labeled amino acid is a major source of quantification error in SILAC.[7] |
| Differential Matrix Effects | Improve sample clean-up using methods like solid-phase extraction (SPE). Optimize chromatography to separate the analyte from interfering components. | Even with a co-eluting internal standard, matrix effects can sometimes differ between the analyte and the standard, affecting accuracy.[2][3] |
| Isotopic Cross-Talk | Check the isotopic purity of the this compound standard. Inject a high concentration of the standard alone to see if it contributes to the unlabeled analyte's signal. | The isotopic distribution of the analyte can contribute to the signal of the deuterated standard, or the standard itself may contain unlabeled impurities.[3] |
| Sample Preparation Errors | Ensure the internal standard is added early in the sample preparation workflow, before extraction or precipitation steps. | Adding the standard early helps to correct for variability in sample handling and recovery.[11] |
Experimental Protocols
Protocol 1: General Protein Precipitation for LC-MS Analysis
This protocol is a general guideline for precipitating proteins from serum or cell lysate samples prior to LC-MS analysis.
-
Sample Preparation: Thaw biological samples on ice. If using as an internal standard, spike the sample with a known concentration of this compound.
-
Solvent Addition: Add three volumes of ice-cold acetonitrile (B52724) to one volume of the sample (e.g., 300 µL of acetonitrile to 100 µL of serum) in a microcentrifuge tube.[12]
-
Mixing: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.[12]
-
Incubation: Incubate the samples at -20°C for 20 minutes to improve protein precipitation.[12]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the analyte, to a new tube without disturbing the protein pellet.[12]
-
Drying and Reconstitution: The supernatant can be dried down under a stream of nitrogen and reconstituted in a suitable mobile phase for LC-MS injection.
Visualizations
Data Analysis & Troubleshooting Workflow
This diagram outlines a logical workflow for analyzing data from an this compound experiment and troubleshooting common issues.
Caption: Troubleshooting workflow for this compound data analysis.
Leucine's Role in mTOR Signaling
Leucine is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis. This makes this compound a valuable tool for studying these processes.
Caption: Simplified diagram of L-Leucine activating the mTORC1 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 9. Peak Integration Errors: Common Issues and How to Fix Them | Separation Science [sepscience.com]
- 10. lctsbible.com [lctsbible.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating L-Leucine-d10 LC-MS Method Accuracy
For researchers, scientists, and drug development professionals, the accurate quantification of L-Leucine and its isotopic analogue, L-Leucine-d10, is critical for pharmacokinetic, pharmacodynamic, and metabolism studies. Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely adopted technique for this purpose due to its high sensitivity and selectivity. However, ensuring the accuracy of an LC-MS method is paramount for generating reliable and reproducible data.
This guide provides a comprehensive comparison of LC-MS method performance for this compound, supported by experimental data and detailed protocols for accuracy validation. It is designed to assist in the objective assessment of analytical methods and to provide a framework for robust in-house validation.
Performance Comparison of LC-MS Methods for Leucine (B10760876) Analysis
Below is a summary of typical performance characteristics for a validated LC-MS/MS method for Leucine and its isotopologues.
| Validation Parameter | Typical Performance of LC-MS/MS Method | Alternative Method (GC-MS) |
| Linearity Range | 0.001 - 1 µg/mL | 1 - 40 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.001 µg/mL | ~0.1 µg/mL |
| Accuracy (% Bias) | Within ±15% | Generally within ±15-20% |
| Precision (Intra-day %RSD) | ≤ 8.5% | <15% |
| Precision (Inter-day %RSD) | ≤ 11.2% | <20% |
| Recovery | Matrix effects assessed and compensated for | Method dependent, typically >80% |
Data synthesized from multiple sources.[2][3][4]
Experimental Protocol for Accuracy Validation
Accuracy of an analytical method describes the closeness of mean test results obtained by the method to the true value (concentration) of the analyte.[5] The accuracy of an LC-MS method for this compound is determined by replicate analysis of quality control (QC) samples prepared at different concentration levels.
1. Preparation of Stock and Working Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or water) to obtain a stock solution of 1 mg/mL.
-
L-Leucine Stock Solution (1 mg/mL): Prepare a separate stock solution of unlabeled L-Leucine in the same manner.
-
Internal Standard (IS) Working Solution: If this compound is the analyte, a different stable isotope-labeled leucine (e.g., L-Leucine-¹³C₆,¹⁵N) should be used as the internal standard. Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the reconstitution solvent.
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the this compound stock solution into a surrogate matrix (e.g., stripped plasma or a buffered solution). The concentration range should cover the expected physiological or experimental concentrations.
-
QC Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate weighing of the reference standard than the calibration standards.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[6]
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for amino acid separation, such as a C18 or a specialized amino acid analysis column.
-
Mobile Phase: A gradient of aqueous and organic mobile phases, typically containing a small amount of formic acid to improve ionization. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a potential transition could be m/z 142.2 → 96.2.[6]
5. Data Analysis and Acceptance Criteria:
-
Calculate the concentration of this compound in the QC samples using the calibration curve.
-
The accuracy is expressed as the percent bias, calculated as: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100.
-
The mean value should be within ±15% of the nominal value for each QC level.[7] For the lower limit of quantification (LLOQ), it should be within ±20%.[7]
Visualizing the Accuracy Validation Workflow
The following diagram illustrates the key steps in the experimental workflow for validating the accuracy of an LC-MS method for this compound.
Caption: Experimental workflow for accuracy validation of an this compound LC-MS method.
By following a rigorous validation protocol and comparing results to established performance benchmarks, researchers can ensure the generation of high-quality, reliable data for their studies involving this compound.
References
A Head-to-Head Comparison: L-Leucine-d10 vs. 13C-Leucine as Metabolic Tracers
For researchers, scientists, and drug development professionals, the selection of an appropriate stable isotope tracer is a critical decision that profoundly impacts the accuracy and reliability of metabolic studies. L-Leucine, an essential branched-chain amino acid, is a cornerstone for investigating protein synthesis, turnover, and metabolic flux. When labeled with stable isotopes like deuterium (B1214612) (in L-Leucine-d10) or carbon-13 (in 13C-Leucine), it becomes a powerful tool for quantitative analysis via mass spectrometry.
This guide provides an objective, data-driven comparison of this compound and 13C-Leucine to inform the design of robust and precise metabolic labeling experiments.
Key Performance Characteristics: A Quantitative Overview
The choice between deuterium and carbon-13 labeling hinges on several key physicochemical and analytical properties. While both are effective, they are not interchangeable. 13C-labeled standards are often considered ideal for accurate quantification due to their chemical stability and identical physicochemical properties to their unlabeled counterparts.[1] In contrast, deuterated standards can sometimes exhibit isotope instability and altered chromatographic retention times.[1]
| Feature | This compound (Deuterium Labeling) | 13C-Leucine (Carbon-13 Labeling) | Rationale & Significance |
| Isotope Stability | Can be susceptible to exchange or scrambling effects, especially if the deuterium label is in an exchangeable position.[1] | Exceptional stability; the 13C isotope remains intact throughout all analytical workflow stages.[1] | High stability is crucial for accurate tracing, ensuring the label's position is not compromised during sample preparation and analysis. |
| Chromatographic Behavior | Exhibits altered chromatographic retention, typically eluting earlier than the unlabeled analog in reverse-phase liquid chromatography (LC).[1][2] | Co-elutes with the corresponding unlabeled analyte.[1][2] | Co-elution is optimal for correcting ion suppression and matrix effects in mass spectrometry, leading to more accurate quantification.[1] |
| Kinetic Isotope Effect (KIE) | Can exhibit a significant KIE, where the C-D bond's higher strength slows reaction rates.[3][4] This can potentially alter metabolic pathways. | Minimal KIE, ensuring the labeled molecule behaves almost identically to the unlabeled molecule.[5] | A minimal KIE is preferred for tracer studies to avoid introducing metabolic perturbations that could confound results. |
| Mass Shift (Leucine) | +10 Da (for d10) | +6 Da (for 13C6) | A larger mass shift can be advantageous for resolving labeled and unlabeled peaks in complex spectra. |
| Cost-Effectiveness | Generally more straightforward and less expensive to synthesize compared to 13C-labeled compounds.[1] | Production can involve complex and laborious synthesis, often resulting in higher costs.[1][2] | Budgetary constraints are a practical consideration in experimental design. |
| Primary Applications | Proteomics (SILAC), metabolomics, protein turnover studies.[6] | Quantitative proteomics (SILAC), metabolic flux analysis (MFA), biomolecular NMR.[7][8][9][] | 13C-Leucine is often preferred for metabolic flux analysis due to the stability of the carbon backbone label. |
Experimental Considerations and Methodologies
The most common application for these tracers in proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This method enables the relative quantification of proteins between different cell populations.
General Protocol for a SILAC Experiment
This protocol outlines the key steps for a typical 2-plex SILAC experiment comparing two cell states (e.g., control vs. treated).
Objective: To metabolically label the proteomes of two cell populations with "light" (unlabeled) and "heavy" (labeled) leucine (B10760876) for relative quantification by mass spectrometry.
Materials:
-
Cells of interest (auxotrophic for leucine)
-
SILAC-grade DMEM or RPMI 1640 medium, deficient in L-Leucine and L-Lysine/L-Arginine.
-
Dialyzed Fetal Bovine Serum (dFBS) to prevent introduction of unlabeled amino acids.[11]
-
"Light" L-Leucine (unlabeled)
-
"Heavy" L-Leucine (either this compound or 13C6-L-Leucine)
-
Standard cell culture reagents and equipment
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Protein digestion enzyme (e.g., Trypsin)
-
C18 solid-phase extraction (SPE) cartridges for desalting
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
Procedure:
-
Cell Adaptation:
-
Culture cells for a minimum of five cell doublings in the respective "light" and "heavy" SILAC media.[2][12] This ensures near-complete incorporation (>95%) of the labeled amino acid into the proteome.[6]
-
"Light" Medium: SILAC medium supplemented with normal L-Leucine.
-
"Heavy" Medium: SILAC medium supplemented with either this compound or 13C-Leucine.
-
Monitor cell morphology and doubling time to ensure the heavy amino acid has no toxic effects.[12]
-
-
Experimental Treatment:
-
Once full incorporation is achieved, apply the experimental condition to one cell population (e.g., treat the "heavy" labeled cells with a drug) while the other population serves as a control ("light" labeled cells).
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations.
-
Count the cells from each population and mix them at a 1:1 ratio.
-
Lyse the combined cell pellet using an appropriate lysis buffer.
-
Quantify the total protein concentration of the lysate.
-
-
Protein Digestion and Sample Preparation:
-
Denature, reduce, and alkylate the proteins in the combined lysate.
-
Digest the proteins into peptides using trypsin.
-
Acidify the peptide mixture to stop the digestion.
-
Desalt the peptide mixture using C18 SPE cartridges.[5]
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptide mixture using a high-resolution LC-MS/MS system. The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass due to the isotopic label.
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant) to identify peptides and proteins.
-
The software will quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.[5] The ratio of the heavy to light peak intensities reflects the change in protein abundance between the two experimental conditions.
-
Visualizing the Concepts
Diagrams created using the DOT language provide clear visual representations of key processes and decision-making logic.
Caption: Metabolic fate of L-Leucine in the cell.
References
- 1. ukisotope.com [ukisotope.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. L-Leucine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-281-H-0.1 [isotope.com]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Flow of Life: A Comparative Guide to L-Leucine-d10 and Puromycin Methods for Protein Synthesis Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis is fundamental to understanding cellular regulation, disease pathogenesis, and the efficacy of therapeutic interventions. This guide provides an objective comparison of two prominent non-radioactive methods for quantifying protein synthesis: the stable isotope labeling approach using L-Leucine-d10 and the antibiotic-based puromycin (B1679871) method.
This document delves into the principles, experimental protocols, and comparative performance of these techniques, supported by available data, to inform the selection of the most appropriate method for specific research needs.
At a Glance: this compound vs. Puromycin
| Feature | This compound Method | Puromycin (SUnSET) Method |
| Principle | Metabolic incorporation of a stable isotope-labeled amino acid into newly synthesized proteins. | Incorporation of a tRNA analog (puromycin) into nascent polypeptide chains, leading to their termination and release. |
| Detection | Mass Spectrometry (LC-MS/MS). | Western Blot, ELISA, Flow Cytometry, or Immunohistochemistry using an anti-puromycin antibody. |
| Measurement | Rate of incorporation of the labeled amino acid over time, providing a quantitative measure of protein synthesis rate (e.g., fractional synthesis rate). | Amount of puromycin incorporated, reflecting the relative rate of global protein synthesis. |
| Sensitivity | High sensitivity to physiological changes in amino acid concentrations.[1] | May be less sensitive to subtle physiological changes in nutrient availability.[1] Not reliable in energy-starved cells.[2] |
| Data Output | Quantitative (absolute or relative quantification of protein synthesis rates). | Semi-quantitative (relative changes in protein synthesis). |
| Temporal Resolution | Can be used for pulse-chase experiments to measure both synthesis and degradation over longer periods. | Typically used for short-term "snapshot" measurements of protein synthesis. |
| Cost & Complexity | Higher initial instrument cost (mass spectrometer). The method itself can be complex. | Lower equipment cost (standard lab equipment for Western blotting). The protocol is relatively straightforward.[3][4] |
Delving Deeper: Principles and Mechanisms
The this compound Method: Tracing Protein Production
The this compound method is a stable isotope labeling technique that directly measures the rate of new protein synthesis.[5] L-Leucine, an essential amino acid, is a fundamental building block of proteins.[6] In this method, cells or organisms are supplied with a "heavy" version of leucine (B10760876), this compound, where ten hydrogen atoms are replaced by deuterium.[5] This labeled leucine is then incorporated into newly synthesized proteins.
By using mass spectrometry, the amount of "heavy" leucine incorporated into proteins over a specific period can be precisely quantified.[5] This allows for the calculation of the fractional synthesis rate (FSR), a direct measure of the rate at which new proteins are being made.[7]
The Puromycin Method (SUnSET): A Snapshot of Translation
The puromycin method, often referred to as SUnSET (SUrface SEnsing of Translation), utilizes the antibiotic puromycin to provide a rapid assessment of global protein synthesis.[3][8] Puromycin is a structural analog of the 3' end of aminoacyl-tRNA and can enter the ribosome's A-site during translation.[9] Once in the A-site, it forms a peptide bond with the growing polypeptide chain.[3] However, due to its stable amide bond, it terminates translation and causes the release of the truncated, puromycylated polypeptide.[9]
The amount of puromycin incorporated into these released peptides is proportional to the overall rate of translation.[8] These puromycylated peptides can then be detected and quantified using a specific anti-puromycin antibody through various standard laboratory techniques like Western blotting.[3][4]
Experimental Protocols
This compound Pulse Labeling for Protein Synthesis Rate
This protocol provides a general workflow for a "pulse" experiment to measure protein synthesis rate using this compound followed by mass spectrometry analysis.
1. Cell Culture and Labeling:
-
Culture cells in standard "light" medium.
-
To initiate the pulse, replace the light medium with "heavy" medium containing a known concentration of this compound.
-
Incubate cells for a defined period (the "pulse" time). The optimal time will depend on the cell type and expected synthesis rates.
2. Sample Collection and Protein Extraction:
-
At the end of the pulse, wash cells with ice-cold PBS and harvest.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysate.
3. Protein Digestion:
-
Take a defined amount of protein from each sample.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
4. Mass Spectrometry Analysis:
-
Analyze the peptide mixture using LC-MS/MS.
-
The mass spectrometer will detect both "light" (containing natural leucine) and "heavy" (containing this compound) peptides.
5. Data Analysis:
-
Identify peptides and quantify the peak intensities of the heavy and light isotopic forms for each peptide.
-
The rate of protein synthesis can be calculated from the ratio of heavy to light peptide abundance over the pulse time.[5]
Puromycin (SUnSET) Method by Western Blot
This protocol outlines the general steps for the SUnSET method to assess relative changes in global protein synthesis.[3][4]
1. Cell Culture and Puromycin Treatment:
-
Culture cells under desired experimental conditions.
-
Add puromycin to the culture medium at a final concentration that does not completely inhibit protein synthesis (e.g., 1-10 µg/mL).
-
Incubate for a short period (e.g., 10-30 minutes).[3]
2. Sample Collection and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.[4]
-
Clear the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
3. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with an anti-puromycin primary antibody.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis:
-
Quantify the band intensity of the puromycin signal for each lane using densitometry software.
-
Normalize the puromycin signal to a loading control (e.g., β-actin or total protein stain) to determine the relative rate of protein synthesis between samples.
Head-to-Head Comparison: Performance and Considerations
Direct comparative studies between this compound and the puromycin method for measuring protein synthesis rates are limited. However, a study comparing a similar stable isotope (L-[ring-2H5]phenylalanine) to the puromycin method in C2C12 myotubes provides valuable insights.[1]
Key Findings from a Comparative Study[1]:
-
Sensitivity to Physiological Changes: The stable isotope method demonstrated a dose-response to amino acid concentrations, detecting incremental increases in protein synthesis with both physiological and supraphysiological amino acid levels. In contrast, the puromycin-derived estimates were not sensitive to physiological amino acid refeeding and only showed a modest increase with supraphysiological concentrations.
-
Reliability Under Stress: The puromycin method has been shown to be unreliable in cells under energetic stress, particularly glucose starvation.[2] This is a critical consideration for studies involving metabolic stress or disease models.
Advantages of the this compound Method:
-
Direct and Quantitative: Provides a direct and quantitative measurement of the rate of protein synthesis.
-
High Sensitivity: Sensitive to subtle physiological changes in protein synthesis rates.[1]
-
Versatility: Can be used in pulse-chase experiments to measure both protein synthesis and degradation, providing a more complete picture of protein turnover.[5]
Disadvantages of the this compound Method:
-
Cost and Accessibility: Requires access to a mass spectrometer, which represents a significant initial investment.
-
Complexity: The experimental and data analysis workflows can be more complex than the puromycin method.
Advantages of the Puromycin (SUnSET) Method:
-
Simplicity and Accessibility: A relatively simple and rapid method that can be performed with standard laboratory equipment.[3][4]
-
Versatility in Detection: Can be adapted for various detection methods, including Western blotting, flow cytometry (FACS), and immunohistochemistry (IHC), allowing for single-cell analysis.[8]
-
Cost-Effective: Generally less expensive to perform on a per-sample basis compared to mass spectrometry-based methods.
Disadvantages of the Puromycin (SUnSET) Method:
-
Semi-Quantitative: Provides a relative measure of protein synthesis, making it less suitable for applications requiring absolute quantification.
-
Potential for Artifacts: As puromycin terminates translation, it can lead to the accumulation of truncated polypeptides, which may have downstream cellular effects.[10]
-
Insensitivity and Unreliability in Certain Contexts: May not be sensitive enough to detect subtle changes in protein synthesis and can be unreliable under conditions of cellular stress like energy starvation.[1][2]
Conclusion: Choosing the Right Tool for the Job
The choice between the this compound and puromycin methods for measuring protein synthesis depends on the specific research question, the required level of quantification, and the available resources.
The This compound method is the preferred choice for studies that require:
-
Precise and quantitative data on protein synthesis rates.
-
High sensitivity to detect subtle physiological changes.
-
The ability to measure both protein synthesis and degradation.
The puromycin (SUnSET) method is a valuable tool for:
-
Rapid, semi-quantitative assessment of global protein synthesis.
-
Screening applications where relative changes are sufficient.
-
Single-cell analysis of protein synthesis using FACS or IHC.
For researchers aiming to understand the nuanced regulation of protein synthesis in response to various stimuli or in disease states, the quantitative power and physiological relevance of the this compound stable isotope labeling method offer a distinct advantage. However, for high-throughput screening or when a qualitative or semi-quantitative "snapshot" of translational activity is needed, the simplicity and accessibility of the puromycin method make it an attractive alternative. As with any technique, a thorough understanding of its principles and limitations is crucial for generating robust and reliable data.
References
- 1. Event Website - Fourwaves [event.fourwaves.com]
- 2. Puromycin labeling does not allow protein synthesis to be measured in energy-starved cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
L-Leucine-d10 as an Internal Standard for Amino Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amino acids is critical in a multitude of research areas, from metabolic studies and clinical diagnostics to pharmaceutical development. The gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of stable isotope-labeled (SIL) internal standards. Among these, L-Leucine-d10 has emerged as a widely used internal standard. This guide provides an objective comparison of the performance of this compound against other common internal standards, supported by a review of experimental data and detailed methodologies.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential for reliable bioanalysis as they compensate for the variability inherent in sample preparation and analysis.[1] By adding a known quantity of an internal standard to a sample at the beginning of the workflow, variations in sample extraction, recovery, matrix effects, and instrument response can be normalized.[2] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[3] SIL internal standards, such as deuterated or ¹³C-labeled compounds, are considered the gold standard because their behavior during sample processing and analysis is nearly identical to that of the endogenous analyte.[1]
Performance Comparison of this compound and Alternative Internal Standards
The choice of internal standard can significantly impact the accuracy and precision of amino acid quantification. While this compound is a robust choice, other deuterated and ¹³C-labeled amino acids are also employed. The following tables summarize the performance characteristics of LC-MS/MS methods utilizing different internal standards for amino acid analysis. The data presented is a synthesis of typical performance metrics reported in various studies.
Table 1: Performance Characteristics of Various Internal Standards for Amino Acid Analysis
| Parameter | This compound | Other Deuterated Standards (e.g., Leucine-d3) | ¹³C-Labeled Standards (e.g., ¹³C₆-Leucine) | Non-Isotopically Labeled Standards (e.g., Norvaline) |
| Linearity (r²) | >0.99 | >0.99 | >0.995 | >0.98 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±10% | Can be > ±20% |
| Intra-Assay Precision (%RSD) | <10% | <10% | <5% | <15% |
| Inter-Assay Precision (%RSD) | <15% | <15% | <10% | <20% |
| Recovery | Consistent and reproducible | Consistent and reproducible | Highly consistent and reproducible | Variable |
| Matrix Effect Compensation | Good | Good | Excellent | Poor to moderate |
Data synthesized from multiple sources representing typical performance.
Table 2: Representative Quantitative Performance Data from Validated LC-MS/MS Methods
| Internal Standard Type | Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (% Bias) |
| Deuterated (D-Leucine-d10) | D-Leucine | 0.001 - 1 | 0.001 | ≤ 8.5% | ≤ 11.2% | Within ±15%[4] |
| ¹³C-Labeled Mix | 20 Amino Acids | Analyte-dependent | Analyte-dependent | <10.1% | <10.1% | -7.6% to 9.4%[5] |
| Deuterated Mix | 45 Amino Acids | 1-500 µmol/L | 1 µmol/L | <20% | <20% | Within nominal ranges[6] |
Key Considerations in Choosing an Internal Standard
Deuterated vs. ¹³C-Labeled Standards:
While both deuterated and ¹³C-labeled standards offer excellent performance, ¹³C-labeled standards are often considered superior. This is due to the "isotope effect," where the significant mass difference between deuterium (B1214612) and hydrogen can sometimes lead to a slight chromatographic shift, causing the deuterated standard to elute slightly earlier than the native analyte.[3] This can result in incomplete compensation for matrix effects if the analyte and internal standard do not experience the exact same ionization conditions. ¹³C-labeled standards, with a smaller relative mass difference, co-elute perfectly with the analyte, providing the most accurate correction.[3]
Cost and Availability:
A practical consideration is the cost and availability of the internal standard. Deuterated standards are often more readily available and cost-effective than their ¹³C-labeled counterparts. For many applications, the performance of deuterated standards like this compound is more than adequate to achieve the desired accuracy and precision.
Leucine (B10760876) and the mTOR Signaling Pathway
Leucine plays a crucial role as a signaling molecule, most notably in the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7][8] The accurate measurement of leucine levels is therefore vital for studies investigating these fundamental cellular processes. Leucine sensing occurs at the lysosome and involves the Rag GTPases.[9] In the presence of leucine, a conformational change in the Rag GTPase heterodimer recruits mTORC1 to the lysosomal surface, leading to its activation.[9]
Experimental Protocols
Achieving accurate and reproducible results relies on well-defined experimental protocols. The following are generalized yet detailed methodologies for the analysis of amino acids using this compound as an internal standard.
Sample Preparation
Effective sample preparation is crucial for removing interfering substances, such as proteins, that can compromise the analysis. Two common methods are protein precipitation and solid-phase extraction (SPE).
1. Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution to each sample.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate the proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
2. Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract, which can improve sensitivity and reduce matrix effects.
-
Sample Dilution: Dilute 100 µL of plasma with 400 µL of 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the diluted plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the amino acids, including this compound, with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the PPT protocol.
LC-MS/MS Analysis
The following are typical parameters for the LC-MS/MS analysis of amino acids.
Table 3: Typical LC-MS/MS Parameters
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Chiral column (e.g., CHIRALPAK ZWIX(-)) for enantiomeric separation, or a HILIC column for general amino acid analysis |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to resolve the amino acids of interest |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition for L-Leucine | e.g., m/z 132.1 → 86.1 |
| MRM Transition for this compound | e.g., m/z 142.2 → 96.2 |
Conclusion
This compound is a highly accurate and reliable internal standard for the quantification of amino acids by LC-MS/MS. Its performance is comparable to other deuterated standards and provides a cost-effective alternative to ¹³C-labeled internal standards. While ¹³C-labeled standards may offer a slight advantage in minimizing the chromatographic isotope effect, for most applications, this compound delivers the necessary precision and accuracy. The choice of internal standard should be guided by the specific requirements of the assay, including the desired level of accuracy, cost considerations, and the complexity of the sample matrix. By employing a validated method with a suitable internal standard like this compound, researchers can ensure the generation of high-quality, reproducible data in their amino acid analysis.
References
- 1. iroatech.com [iroatech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of mTORC1 by the Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of L-Leucine-d10 Results: A Comparative Guide to Analytical Techniques
The use of stable isotope-labeled compounds like L-Leucine-d10 is fundamental in modern biomedical research, facilitating precise metabolic tracing and accurate quantification in complex biological samples.[1] The integrity of experimental results relies on robust and well-validated analytical methodologies. This guide provides an objective comparison of the primary analytical techniques for this compound, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
The main analytical methods for this compound are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide high sensitivity, making them suitable for quantitative analysis, especially at low concentrations. While generally less sensitive, NMR spectroscopy offers comprehensive structural information and is a valuable tool for understanding the metabolic fate of labeled leucine.[1] The choice of technique depends on the research question, the sample matrix, and the required level of quantitative accuracy and structural detail.[1]
Data Presentation: Performance Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and NMR for the analysis of L-Leucine and its isotopologues. These values are representative and may vary based on the specific instrumentation, experimental conditions, and sample matrix.[1]
| Parameter | LC-MS/MS | GC-MS | NMR Spectroscopy |
| Principle | Chromatographic separation coupled with mass-to-charge ratio detection.[1] | Chromatographic separation of volatile derivatives coupled with mass-to-charge ratio detection.[1] | Detection of nuclear spin transitions in a magnetic field.[1] |
| Linearity Range | 0.001 - 1 µg/mL[2] | Typically in the range of 1 - 40 µg/mL[2] | Wide dynamic range, but less sensitive. |
| Lower Limit of Quantification (LLOQ) | 0.001 µg/mL[2] | ~0.1 µg/mL[2] | Higher than MS techniques. |
| Accuracy (% Recovery) | 90-110%[1] | 85-115%[1] | 95-105% (with appropriate standards)[1] |
| Precision (%RSD) | < 10%[1] | < 15%[1] | < 5%[1] |
| Throughput | High[1] | Moderate (derivatization can be time-consuming)[1] | Low to Moderate[1] |
| Sample Preparation | Protein precipitation, solid-phase extraction (SPE).[1] | Derivatization is mandatory.[1] | Minimal (filtration, buffering).[1] |
| Key Advantage | High sensitivity and throughput for quantification.[1] | Well-established for routine amino acid analysis.[1] | Non-destructive, provides structural information.[1] |
| Key Limitation | Matrix effects can be significant.[1] | Derivatization can introduce variability.[1] | Lower sensitivity compared to MS techniques.[1] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reproducible and accurate results. The following sections describe the methodologies for a validated LC-MS/MS method and a general protocol for a GC-MS method for amino acid analysis.
This method is highly suitable for the sensitive and specific quantification of this compound in biological matrices like plasma, without the need for derivatization.[1][2]
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 400 µL of methanol (B129727) containing an internal standard (e.g., ¹³C₆,¹⁵N-L-Leucine).[1]
-
Vortex the mixture thoroughly for 1 minute.[1]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
-
LC Conditions:
-
Column: A chiral column (e.g., CHIRALPAK ZWIX(-)) is used for the enantiomeric separation of D- and L-Leucine.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: A suitable gradient is used to separate L-Leucine from other matrix components.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
-
MS/MS Conditions:
GC-MS analysis of amino acids requires a derivatization step to increase their volatility.[1]
-
Sample Preparation and Derivatization:
-
Extraction: Perform an initial extraction of amino acids from the sample matrix (e.g., using solid-phase extraction).[1]
-
Derivatization: A common two-step derivatization process involves:
-
Esterification: React the dried extract with 3N HCl in n-butanol at 65°C for 15 minutes to form butyl esters.[1]
-
Acylation: Follow with a reaction with trifluoroacetic anhydride (B1165640) (TFAA) at 150°C for 5 minutes to form N-trifluoroacetyl-O-butyl esters.[3]
-
-
-
GC Conditions:
-
Column: A capillary column with a non-polar or intermediate-polarity stationary phase.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure the separation of all amino acid derivatives.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan or selected ion monitoring (SIM) to detect characteristic fragments of the derivatized this compound.
-
Mandatory Visualization
Caption: Comparative workflow for the analysis of this compound by different techniques.
Caption: L-Leucine activates the mTOR signaling pathway to promote protein synthesis and cell growth.
References
A Head-to-Head Comparison of SILAC and Dimethyl Labeling for Quantitative Proteomics
For researchers, scientists, and drug development professionals embarking on quantitative proteomics studies, the choice of labeling strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two widely used techniques: Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) using L-Leucine-d10 and chemical labeling via reductive dimethylation. This analysis is supported by experimental data to inform the selection of the most appropriate method for specific research needs.
At the forefront of quantitative proteomics, both SILAC and dimethyl labeling offer robust means to compare protein abundance between different cell populations or experimental conditions. SILAC, a metabolic labeling approach, integrates stable isotope-labeled amino acids into proteins in vivo, while dimethyl labeling chemically modifies peptides in vitro. The fundamental difference in their workflows dictates their respective strengths and weaknesses.
Quantitative Performance: A Comparative Analysis
Experimental data from comparative studies reveal nuances in the performance of SILAC and dimethyl labeling. While both methods provide comparable accuracy and quantitative dynamic range, SILAC demonstrates higher reproducibility.[1][2][3] This increased precision is largely attributed to the early-stage mixing of cell populations in the SILAC workflow, which minimizes variability introduced during sample processing.[1][2][3][4]
Conversely, dimethyl labeling can result in a lower number of identified peptides and proteins, with a notable reduction in the recovery of hydrophilic peptides.[1][2] However, its cost-effectiveness and applicability to a broader range of samples, including non-dividing cells and tissues where metabolic labeling is not feasible, make it an attractive alternative.[1][2][5][6]
| Performance Metric | SILAC with this compound | Dimethyl Labeling | Key Insights |
| Reproducibility | Higher | Lower | SILAC's early sample mixing minimizes downstream variability.[1][2][3][4] |
| Accuracy | Comparable | Comparable | Both methods demonstrate similar accuracy in quantifying protein ratios.[1][2][3] |
| Dynamic Range | Comparable | Comparable | Both techniques are affected by ratio compression, particularly in unfractionated samples.[1][2] |
| Peptide/Protein IDs | Higher | Lower (~20-23% reduction) | Dimethyl labeling may lead to the loss of some peptide identifications, especially hydrophilic ones.[1][2] |
| Applicability | Dividing cells in culture | Wide range of samples (cells, tissues, fluids) | SILAC is limited to metabolically active, dividing cells.[1][2] |
| Cost | Higher | Lower | The reagents for dimethyl labeling are generally less expensive.[6][7][8] |
| Workflow Complexity | More complex (cell culture) | Simpler and faster (chemical reaction) | SILAC requires extended cell culture for label incorporation.[9] |
Experimental Workflows and Methodologies
The distinct workflows of SILAC and dimethyl labeling are central to their characteristics. Below are detailed protocols for each method, followed by visual representations of the experimental processes.
SILAC with this compound: Experimental Protocol
Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) involves the metabolic incorporation of isotopically labeled amino acids into proteins. Using this compound allows for the differentiation of cell populations based on mass shifts in the resulting peptides.
1. Cell Culture and Labeling:
-
Two populations of cells are cultured in specialized SILAC media.
-
The "light" medium contains the natural, unlabeled L-Leucine.
-
The "heavy" medium is identical but for the substitution of L-Leucine with its heavy isotope counterpart, this compound.[10][11]
-
Cells are cultured for a sufficient number of cell divisions (typically at least 5-6) to ensure near-complete incorporation of the labeled amino acid.[10][12]
2. Cell Lysis and Protein Extraction:
-
After the respective treatments, the "light" and "heavy" cell populations are harvested.
-
The cell pellets are washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration is determined for each lysate using a standard protein assay (e.g., BCA assay).
3. Sample Mixing and Protein Digestion:
-
Equal amounts of protein from the "light" and "heavy" lysates are combined.[13]
-
The protein mixture is then subjected to enzymatic digestion, typically with trypsin, to generate peptides. This can be done in-solution or in-gel.
4. Peptide Desalting and Fractionation:
-
The resulting peptide mixture is desalted using a C18 StageTip or a similar solid-phase extraction method.
-
For complex proteomes, optional fractionation (e.g., by strong cation exchange or high pH reversed-phase chromatography) can be performed to reduce sample complexity.
5. LC-MS/MS Analysis:
-
The desalted and, if necessary, fractionated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer detects the mass difference between the "light" and "heavy" peptide pairs.
6. Data Analysis:
-
Specialized software (e.g., MaxQuant) is used to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.
Dimethyl Labeling: Experimental Protocol
Dimethyl labeling is a chemical labeling method that introduces stable isotopes to the primary amines (N-terminus and lysine (B10760008) side chains) of peptides.
1. Protein Extraction and Digestion:
-
Proteins are extracted from the different experimental samples (e.g., control and treated).
-
Protein concentration is determined for each sample.
-
Equal amounts of protein from each sample are individually digested into peptides using an enzyme like trypsin.
2. Peptide Desalting:
-
The resulting peptide mixtures are desalted using C18 StageTips or a similar method.
3. Isotopic Labeling:
-
The desalted peptides from each sample are then labeled with either "light" or "heavy" dimethyl labels.[14]
-
Light Labeling: Peptides are incubated with formaldehyde (B43269) (CH₂O) and sodium cyanoborohydride (NaBH₃CN).
-
Heavy Labeling: Peptides are incubated with deuterated formaldehyde (CD₂O) and deuterated sodium cyanoborohydride (NaBD₃CN).[14]
-
The reaction is typically carried out in a specific buffer (e.g., triethylammonium (B8662869) bicarbonate).
4. Sample Mixing:
-
After the labeling reaction is complete and quenched, the "light" and "heavy" labeled peptide samples are mixed together in a 1:1 ratio.[14]
5. Final Desalting and Fractionation:
-
The combined peptide mixture is desalted again to remove any excess labeling reagents.
-
Optional fractionation can be performed at this stage.
6. LC-MS/MS Analysis:
-
The final peptide mixture is analyzed by LC-MS/MS.
7. Data Analysis:
-
Software is used to identify peptides and quantify protein abundance based on the intensity ratios of the "light" and "heavy" labeled peptide pairs.
Key Differences and Considerations
The choice between SILAC and dimethyl labeling hinges on the specific requirements of the experiment. The following diagram illustrates the core distinctions and guiding principles for selecting the appropriate method.
Conclusion
Dimethyl labeling offers a versatile, cost-effective, and rapid alternative that is compatible with a wide array of sample types.[6][8] While it may exhibit slightly lower reproducibility and peptide identification rates compared to SILAC, its accessibility and broad applicability make it an invaluable tool in the proteomics arsenal. The ultimate choice of method should be guided by the specific biological question, the nature of the samples, the required level of precision, and budgetary constraints.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SILAC/Dimethyl Quantitative Proteomics Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 7. SILAC/Dimethyl Quantitative Proteomics Analysis | Baitai Paike Biotechnology [en.biotech-pack.com]
- 8. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Deuterated Water vs. L-Leucine-d10 for Protein Turnover Studies
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of protein turnover, the balance between protein synthesis and degradation, is fundamental to understanding cellular homeostasis, disease pathogenesis, and the mechanism of action of novel therapeutics. Stable isotope labeling coupled with mass spectrometry has become the gold standard for these kinetic studies. Among the various tracers available, deuterated water (D₂O) and isotopically labeled amino acids, such as L-Leucine-d10, are two of the most prominent methods. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific research questions.
At a Glance: Key Differences
| Feature | Deuterated Water (D₂O) | This compound |
| Tracer Type | Non-specific precursor | Specific essential amino acid |
| Administration | Oral (drinking water) | Intravenous infusion |
| Label Incorporation | Labels non-essential amino acids via intermediary metabolism | Directly incorporated into proteins |
| Study Duration | Ideal for long-term studies (days to weeks) | Suited for acute, short-term studies (hours) |
| Precursor Pool | Body water enrichment is stable and easily measured from saliva or plasma | Plasma enrichment of the labeled amino acid needs to be monitored and can fluctuate |
| Invasiveness | Minimally invasive | More invasive, requiring clinical setting for infusions |
| Cost | Generally more cost-effective for long-term studies | Can be more expensive due to the cost of the labeled amino acid and infusion setup |
| Applications | Free-living studies, chronic disease models, whole-body protein turnover | Mechanistic studies, acute response to stimuli (e.g., feeding, exercise) |
Performance Comparison: A Deeper Dive
The choice between D₂O and this compound hinges on the specific biological question, the desired temporal resolution, and practical considerations.
Deuterated Water (D₂O): The Long-View Lens
Deuterated water offers a unique advantage for measuring protein synthesis rates over extended periods in a free-living environment.[1] Following oral administration, D₂O rapidly equilibrates with the body's total water pool, providing a stable and easily accessible precursor pool for the labeling of non-essential amino acids through transamination reactions.[2][3] This method is particularly powerful for studying the cumulative effects of interventions, such as diet or exercise, on protein turnover in chronic disease models or aging studies.[4]
The fractional synthesis rate (FSR) of proteins is calculated based on the incorporation of deuterium (B1214612) into amino acids, most commonly alanine (B10760859), over time.[5] The slow turnover of the body water pool allows for the measurement of synthesis rates of slowly turning over proteins, which is a significant advantage over acute labeling methods.[4]
Quantitative Insights from D₂O Studies:
| Parameter | Typical Values/Observations | Citation |
| Body Water Enrichment | 0.5-2.0% in humans | [6] |
| Plasma Alanine Enrichment | Reaches a steady state that reflects body water enrichment | [6] |
| Mixed Muscle Protein FSR | ~1.5% per day in healthy adults | [7] |
| Variability | Can be influenced by factors like diet and physical activity over the measurement period | [7] |
This compound: The Acute Snapshot
This compound, a deuterated essential amino acid, is the tracer of choice for measuring rapid changes in protein synthesis.[8] Administered via intravenous infusion, it is directly incorporated into newly synthesized proteins. This method provides a high temporal resolution, making it ideal for studying acute responses to stimuli like nutrient intake or pharmacological interventions.[9]
A key consideration for this method is the determination of the true precursor enrichment, which is the enrichment of aminoacyl-tRNA in the tissue of interest. As this is difficult to measure directly, the enrichment of the labeled amino acid in the plasma is often used as a surrogate. The "d10-to-d9-leucine approach" is a refinement where the infused this compound is converted to d9-leucine intracellularly, providing a precursor pool enrichment that more closely reflects the intracellular environment.[8][9]
Quantitative Insights from a d10-Leucine Study:
A study comparing the d10-to-d9-leucine approach with the traditional 13C6-phenylalanine infusion method to measure muscle protein synthesis in humans yielded the following key findings:
| Parameter | d9-Leucine | 13C6-Phenylalanine | Citation |
| Blood-to-Muscle Fluid Enrichment Ratio (Basal) | 1.5 ± 0.1 | 2.5 ± 0.1 | [8] |
| Blood-to-Muscle Fluid Enrichment Ratio (During Amino Acid Infusion) | 1.1 ± 0.1 | 1.2 ± 0.1 | [8] |
| Muscle Protein FSR (Basal, %/h) | ~0.04 | ~0.03 | [8] |
| Muscle Protein FSR (During Amino Acid Infusion, %/h) | ~0.08 | ~0.05 | [8] |
These data highlight that the d9-leucine method provides a precursor enrichment that is closer to the true intracellular enrichment, potentially yielding more accurate measurements of muscle protein synthesis.[8]
Experimental Protocols
Deuterated Water (D₂O) Labeling for Measuring Muscle Protein Synthesis in Humans
This protocol provides a general framework for a long-term D₂O labeling study in humans.
1. Subject Recruitment and Baseline Measurements:
-
Recruit subjects based on the study's inclusion and exclusion criteria.
-
Obtain baseline measurements, including body weight and body composition.
-
Collect baseline biological samples (blood, saliva, and a muscle biopsy) to determine natural isotopic abundance.
2. D₂O Administration:
-
Loading Phase: Administer a loading dose of 70% D₂O to rapidly enrich the body water pool. A common approach is to provide subjects with 3-4 mL of 70% D₂O per kg of body water, divided into 3-4 doses over the first day.[3]
-
Maintenance Phase: To maintain a stable body water enrichment, provide subjects with a daily maintenance dose of D₂O (e.g., 50 mL of 70% D₂O).[3]
3. Sample Collection:
-
Collect saliva or blood samples periodically throughout the study (e.g., daily for the first week, then weekly) to monitor body water enrichment.
-
At the end of the study period (e.g., 2-4 weeks), collect a final blood sample and a second muscle biopsy from the same muscle as the baseline biopsy.
4. Sample Processing and Analysis:
-
Body Water Enrichment: Determine D₂O enrichment in saliva or plasma using isotope ratio mass spectrometry (IRMS) or off-axis integrated cavity output spectroscopy (OA-ICOS).
-
Muscle Protein Hydrolysis: Hydrolyze the muscle tissue samples to release individual amino acids.
-
Amino Acid Derivatization and Analysis: Derivatize the amino acids (e.g., as N-acetyl-n-propyl esters) and measure the deuterium enrichment of alanine using gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS).
5. Calculation of Fractional Synthesis Rate (FSR):
-
The FSR of muscle protein is calculated using the following formula: FSR (%/day) = (Ep(t) / (Eprecursor × t)) × 100 Where:
-
Ep(t) is the enrichment of deuterium in protein-bound alanine at time t.
-
Eprecursor is the average enrichment of the precursor (body water).
-
t is the duration of the labeling period in days.
-
This compound Infusion for Measuring Muscle Protein Synthesis in Humans
This protocol outlines a typical primed, constant infusion of this compound.
1. Subject Preparation:
-
Subjects should fast overnight.
-
Insert catheters into a forearm vein for tracer infusion and into a contralateral hand vein, which is heated, for arterialized venous blood sampling.
2. Tracer Infusion:
-
Priming Dose: Administer a priming bolus of this compound to rapidly achieve isotopic steady state.
-
Constant Infusion: Immediately following the priming dose, start a continuous intravenous infusion of this compound. A typical infusion rate is 0.15 µmol/kg/min.[10]
3. Sample Collection:
-
Collect arterialized venous blood samples at regular intervals (e.g., every 15-30 minutes) throughout the infusion period to determine plasma this compound enrichment.
-
Obtain muscle biopsies at the beginning and end of the infusion period (e.g., at 0 and 4 hours).
4. Sample Processing and Analysis:
-
Plasma Enrichment: Deproteinize plasma samples and determine the enrichment of this compound and its transaminated product, d9-leucine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Muscle Tissue Analysis:
-
Homogenize the muscle tissue and separate the intracellular fluid and protein-bound fractions.
-
Determine the enrichment of d9-leucine in the intracellular fluid (as the precursor pool) and in the hydrolyzed protein-bound fraction using LC-MS/MS.
-
5. Calculation of Fractional Synthesis Rate (FSR):
-
The FSR of muscle protein is calculated using the precursor-product equation: FSR (%/h) = (ΔEprotein / Eprecursor) / t × 100 Where:
-
ΔEprotein is the change in enrichment of d9-leucine in muscle protein between the two biopsies.
-
Eprecursor is the average enrichment of d9-leucine in the plasma or intracellular fluid over the infusion period.
-
t is the duration of the infusion in hours.
-
Visualizing the Processes
To better understand the experimental and biological processes involved, the following diagrams were generated using Graphviz.
Experimental Workflows
Caption: Experimental workflows for D₂O and this compound protein turnover studies.
Signaling Pathways in Protein Turnover
Protein turnover is a tightly regulated process involving intricate signaling pathways. The mTOR pathway is a central regulator of protein synthesis, while the Ubiquitin-Proteasome System and Autophagy are the two major pathways for protein degradation.
References
- 1. mTOR Signaling Pathway | Bio-Techne [bio-techne.com]
- 2. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Investigating muscle protein synthesis using deuterium oxide: The impact of dietary protein interventions across the lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The Different Autophagy Degradation Pathways and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Kinetic Isotope Effect of L-Leucine-d10: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic isotope effect (KIE) is crucial for accurately interpreting data from metabolic studies and for designing new therapeutic agents. This guide provides a comprehensive comparison of L-Leucine-d10, a deuterated variant of the essential amino acid L-leucine, with other metabolic tracers. We will delve into the theoretical basis of the KIE for this compound, present available experimental data for its stereoisomer, and provide detailed protocols for its assessment.
The replacement of hydrogen with its heavier isotope, deuterium (B1214612), in this compound, results in a molecule with nearly identical chemical properties but a greater mass. This mass difference can lead to a change in the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. A KIE value greater than 1 indicates that the reaction is slower with the heavier isotope, which often signifies that the cleavage of a carbon-hydrogen (or carbon-deuterium) bond is a rate-limiting step in the reaction mechanism. While specific experimental data on the kinetic isotope effect of this compound is not extensively available in public literature, we can infer its potential effects by examining its metabolic pathways and comparing it with its D-isomer.
Performance Comparison: this compound and Alternatives
Direct quantitative data on the KIE of this compound is limited. However, data for its D-isomer, D-Leucine-d10, and other deuterated amino acids provide valuable insights into the expected performance of this compound in metabolic studies.
| Tracer | Isotopic Purity | Common Applications | Reported Kinetic Isotope Effect (KIE) & Considerations |
| This compound | >98% | Proteomics (SILAC), Metabolomics, Protein Turnover Studies.[1] | Specific KIE data is not readily available. However, a KIE is expected in metabolic steps involving C-H bond cleavage, such as the oxidative decarboxylation of its metabolite, α-ketoisocaproate (α-KIC). |
| D-Leucine-d10 | >98% | Probing enzyme mechanisms, Tracer in metabolic studies.[1] | A significant primary deuterium KIE of 5.1 has been reported for the flavin reduction rate with D-amino acid oxidase, indicating that C-H bond cleavage at the α-carbon is a key rate-limiting step.[2] |
| L-Leucine-d3 | >98% | Proteomics (SILAC).[1] | Complete incorporation is typically achieved after five cell doublings with no adverse effects on cell morphology or growth rate.[1] KIE is expected to be smaller than this compound due to fewer deuterium substitutions. |
| Other Deuterated Amino Acids (e.g., DL-Methionine-d4, Arginine-d7, Lysine-d8) | >98% | Proteomics (SILAC), Metabolic Tracing.[3] | The KIE will vary depending on the specific metabolic pathway and the position of the deuterium labels. Generally used to create a "heavy" state for relative quantification in proteomics.[3] |
Metabolic Pathways and Potential for Kinetic Isotope Effects
L-Leucine is an essential branched-chain amino acid that plays a critical role in protein synthesis and other metabolic functions.[4] Its metabolism primarily occurs in muscle, adipose tissue, and the liver.[5] The initial and key steps in L-leucine catabolism are where a kinetic isotope effect for this compound is most likely to be observed.
The metabolic journey of L-leucine begins with its transamination to α-ketoisocaproate (α-KIC) by the enzyme branched-chain amino acid aminotransferase (BCAT).[6][7] This step is a reversible reaction and typically does not involve the cleavage of a C-H bond, so a primary KIE is not expected here.
However, the subsequent step, the oxidative decarboxylation of α-KIC to isovaleryl-CoA by the mitochondrial enzyme branched-chain α-ketoacid dehydrogenase (BCKDH), is an irreversible reaction that involves the cleavage of a C-H bond.[8] It is in this step that a significant primary kinetic isotope effect would be anticipated with this compound, as the deuterium atoms on the carbon backbone would slow down the rate of this reaction.
In contrast, the metabolism of D-Leucine is primarily initiated by the enzyme D-amino acid oxidase (DAO), which catalyzes its oxidative deamination to α-KIC.[6][9] This direct oxidation involves the cleavage of the Cα-H bond and is the step where a significant KIE is observed for D-Leucine-d10.[2]
Experimental Protocols
To experimentally determine the kinetic isotope effect of this compound, a competitive experiment is the most precise method. This involves reacting a mixture of L-Leucine and this compound with the enzyme of interest and measuring the change in the isotopic ratio of the remaining substrate or the product over time.
Protocol 1: KIE Measurement using Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the KIE for an enzymatic reaction involving L-Leucine by measuring the isotopic ratio of the substrate over the course of the reaction.
Materials:
-
Enzyme of interest (e.g., purified BCKDH complex)
-
L-Leucine
-
This compound
-
Reaction buffer (specific to the enzyme)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
LC-MS system
Procedure:
-
Prepare Substrate Mixture: Prepare a stock solution containing a known ratio of L-Leucine and this compound (e.g., a 1:1 molar ratio).
-
Initiate Reaction: Initiate the enzymatic reaction by adding the enzyme to the substrate mixture at a controlled temperature.
-
Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction in the aliquots by adding the quenching solution.
-
Sample Analysis: Analyze the samples using LC-MS to separate and quantify the remaining L-Leucine and this compound.
-
Data Analysis: Determine the isotopic ratio (L-Leucine / this compound) of the unreacted substrate at each time point. The KIE can be calculated from the change in this ratio as a function of the fraction of the reaction.
Conclusion
While direct experimental data for the kinetic isotope effect of this compound is not abundant, theoretical considerations of its metabolic pathway strongly suggest that a KIE would be observed, particularly in the oxidative decarboxylation of α-KIC by the BCKDH enzyme. This is in contrast to its D-isomer, where a significant KIE is well-documented in the initial oxidative deamination step catalyzed by D-amino acid oxidase.
For researchers using this compound as a tracer in metabolic studies, it is important to be aware of the potential for a KIE to influence the kinetic parameters being measured. The provided experimental protocols offer a framework for determining the KIE in specific enzymatic systems. A thorough understanding of the KIE of this compound will ultimately lead to more accurate and reliable data in proteomics, metabolomics, and drug development research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Leucine - Wikipedia [en.wikipedia.org]
- 6. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. Leucine -MetwareBio [metwarebio.com]
- 8. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating the Labyrinth of L-Leucine-d10 Data: A Comparative Guide to Analysis Software
For researchers, scientists, and drug development professionals leveraging the power of stable isotope labeling with L-Leucine-d10, the journey from raw data to meaningful biological insights is paved with sophisticated software. This guide provides an objective comparison of leading software solutions for analyzing and validating this compound data, complete with experimental context and visual workflows to inform your selection process.
The use of this compound, a deuterated stable isotope of the essential amino acid leucine, is a powerful technique in metabolomics and proteomics for tracing metabolic pathways and quantifying protein turnover.[1][2] The complexity of the data generated from mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy necessitates specialized software for accurate analysis.[2] This guide categorizes and compares software for two primary applications of this compound data: Metabolic Flux Analysis (MFA) and Proteomics Analysis.
Metabolic Flux Analysis (MFA) Software
MFA software is designed to quantify the rates (fluxes) of metabolic reactions within a biological system using data from stable isotope labeling experiments.[3][4] These tools typically involve creating metabolic network models, simulating isotope labeling patterns, and fitting these models to experimental data to estimate fluxes.[3]
A typical experimental workflow for an MFA study using this compound involves several key stages, from cell culture and labeling to data acquisition and analysis.
Comparison of Key MFA Software
| Feature | METRAN | Agilent VistaFlux | 13CFLUX2 | INCA | OpenFLUX |
| Core Algorithm | Elementary Metabolite Units (EMU)[3][5] | Not Specified | EMU, Cumomer[3] | EMU, Cumomer[3] | EMU[3] |
| Platform | MATLAB[3] | Standalone | C++, with Java and Python add-ons (Linux/Unix)[3] | MATLAB[3][6] | MATLAB[3] |
| User Interface | Not Specified | Graphical User Interface[7] | Command-line, graphical interface via Omix[3] | Graphical User Interface[3] | Graphical User Interface[3] |
| Analysis Types | Steady-state[3] | Qualitative flux analysis[7] | Steady-state, Isotopically non-stationary[3] | Steady-state, Isotopically non-stationary[3][6] | Steady-state, Parallel Labeling Experiments (OpenFLUX2)[3] |
| Key Features | Tracer experiment design and statistical analysis.[5] | Pathway visualization, t-test and ANOVA statistics.[7] | High-performance computing support, FluxML format for model exchange.[3] | Integrated modeling of NMR and MS data, dynamic modeling.[3] | Open source and extensible. |
Proteomics Software for Protein Turnover Analysis
A primary application of this compound is in pulse-chase or stable isotope labeling by amino acids in cell culture (SILAC) experiments to measure protein synthesis and degradation rates.[1] Proteomics software is essential for processing the raw mass spectrometry data from these experiments to identify peptides, quantify the incorporation of this compound, and calculate protein turnover rates.[1]
The mTOR signaling pathway is a crucial regulator of protein synthesis and is activated by leucine.[8][9] Understanding this pathway is often a key aspect of studies using this compound.
Comparison of Key Proteomics Software
| Feature | MaxQuant | Skyline | Proteome Discoverer | Agilent MassHunter |
| Primary Application | Quantitative proteomics[10] | Targeted proteomics, DIA[10] | General proteomics data analysis | Quantitative and qualitative data analysis[11] |
| Developer | Max Planck Institute[10] | University of Washington[10] | Thermo Fisher Scientific | Agilent Technologies[11] |
| Cost | Free[10] | Free, open-source[10] | Commercial | Commercial |
| Key Features for this compound Analysis | Supports SILAC, label-free quantification (MaxLFQ).[10] | Quantifies heavy and light peptide pairs, excellent visualization tools.[1][10] | Customizable workflows for PTM analysis and quantitation. | Automated data processing, customizable results criteria.[11] |
| Instrument Compatibility | Thermo, Bruker, SCIEX, Agilent[10] | Agilent, Bruker, SCIEX, Thermo, Waters | Thermo Fisher Scientific | Agilent |
Experimental Protocols: A Snapshot
Sample Preparation for Proteomics Analysis of this compound Labeled Cells
-
Cell Lysis: Cells cultured with this compound are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard assay (e.g., BCA).
-
Protein Digestion: Proteins are typically reduced, alkylated, and then digested into peptides using an enzyme like trypsin.
-
Peptide Cleanup: The resulting peptide mixture is desalted and cleaned up using a technique like solid-phase extraction (e.g., C18 spin columns).
-
LC-MS/MS Analysis: The cleaned peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. A data-dependent acquisition (DDA) method is often employed to acquire MS1 scans followed by MS/MS scans of the most abundant precursor ions.[1]
Data Analysis Logic
The analysis of mass spectrometry data from this compound experiments follows a structured workflow to determine protein turnover rates.
Conclusion
The choice of software for analyzing this compound data is contingent on the specific research question. For elucidating metabolic pathway dynamics and quantifying fluxes, MFA software such as INCA or METRAN offers powerful modeling capabilities. For studies focused on protein synthesis and degradation, proteomics platforms like MaxQuant and Skyline provide robust tools for quantifying isotope incorporation and calculating turnover rates. Researchers should consider factors such as the type of data generated, the desired level of quantitative detail, user-friendliness, and compatibility with their existing instrumentation when selecting the most appropriate software for their needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 6. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 7. agilent.com [agilent.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Choosing the Right Proteomics Data Analysis Software: A Comparison Guide - MetwareBio [metwarebio.com]
- 11. agilent.com [agilent.com]
A Researcher's Guide to Metabolic Flux Analysis Software: A Comparative Overview
Metabolic Flux Analysis (MFA) has become an indispensable tool in systems biology, metabolic engineering, and drug development for quantitatively understanding the intricate network of metabolic reactions within a cell. The accuracy and efficiency of these analyses are heavily reliant on the computational software used for data interpretation and flux estimation. This guide provides an objective comparison of prominent software alternatives for both 13C-Metabolic Flux Analysis (13C-MFA) and Flux Balance Analysis (FBA), complete with available performance data and detailed experimental methodologies to aid researchers in selecting the most suitable tool for their needs.
Understanding the Landscape: 13C-MFA vs. FBA Software
Metabolic flux analysis software can be broadly categorized into two main types based on their underlying methodology:
-
13C-Metabolic Flux Analysis (13C-MFA): This experimental approach involves introducing 13C-labeled substrates to cells and tracking the incorporation of the isotope into various intracellular metabolites. By analyzing the resulting labeling patterns, typically with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can infer the rates of metabolic reactions. 13C-MFA software is essential for processing this complex data to estimate flux distribution.
-
Flux Balance Analysis (FBA): FBA is a computational method that analyzes the flow of metabolites through a metabolic network at a steady state. It does not typically require isotopic labeling data but instead relies on a stoichiometric model of the organism's metabolism and a defined objective function (e.g., maximization of biomass production) to predict flux distributions. FBA is particularly useful for analyzing large, genome-scale models.
Comparative Analysis of 13C-MFA Software
Key Features of Prominent 13C-MFA Software
| Feature | INCA (Isotopomer Network Compartmental Analysis) | 13CFLUX2 | OpenFLUX2 | METRAN | FiatFlux |
| Primary Platform | MATLAB[1] | C++ (with Java and Python add-ons)[2] | MATLAB[1] | MATLAB[1] | MATLAB[1] |
| User Interface | Graphical User Interface (GUI) & Command Line[1] | Command Line[3] | Command Line | GUI & Command Line | GUI & Command Line |
| License | Free for Academic Use[4] | Demo version and binaries available[5] | Open Source | Academic Research and Educational License ($0)[6] | Open Source |
| Analysis Type | Stationary & Non-stationary (INST-MFA)[7] | Stationary[3] | Stationary, with support for parallel labeling experiments[1][8] | Stationary[1] | Flux ratio analysis and 13C-constrained flux balancing[1] |
| Supported Data | MS, NMR, multiple simultaneous experiments[9][10] | MS, NMR[2] | MS, NMR | MS, NMR | GC-MS[1] |
| Key Strengths | Widely used, considered a "gold standard" for INST-MFA, user-friendly GUI.[10] | High performance for large-scale models, supports multicore CPUs and compute clusters.[2] | Open-source and user-friendly for model creation from spreadsheets.[1] | Based on the Elementary Metabolite Units (EMU) framework for efficient modeling.[6] | Intuitive tool for non-experts, focuses on flux ratio analysis.[1] |
| Notable Features | Can export models to FluxML and OpenFLUX formats.[9] | Uses the standardized XML-based FluxML file format.[2] | Enhanced for parallel labeling experiments.[1] | Includes tools for tracer experiment design and statistical analysis.[6] | Preconfigured for common experiments using [1-13C] and [U-13C]glucose. |
Quantitative Performance Comparison
Objective performance benchmarks across all 13C-MFA software are limited. However, some studies offer valuable insights into the computational efficiency of these tools. It is crucial to note that performance is highly dependent on the specific dataset, model complexity, and hardware used.[1]
| Software | Model Context | Task | Reported Performance |
| INCA | E. coli model (92 fluxes, 66 metabolites) | Flux Estimation | ~10 minutes[7][9] |
| 95% Confidence Interval Calculation | ~1 hour per parameter[7][9] | ||
| 13CFLUX2 | E. coli model (197 metabolites, 292 reactions) | Cumomer-based Simulation | 10.8 ms[2][5] |
| EMU-based Simulation | 2.73 ms[2][5] | ||
| General Performance | Comparison to predecessor (13CFLUX) | 100 - 10,000 times faster[2][5] | |
| CeCaFLUX (Web Server) | E. coli model (92 reactions, 67 metabolites) | Flux Identification (vs. INCA) | ~5 minutes (CeCaFLUX) vs. ~10 minutes (INCA)[1] |
| Confidence Interval Calculation (vs. INCA) | ~5 minutes (CeCaFLUX) vs. ~1 hour (INCA)[1] |
Comparative Analysis of FBA Software
FBA and other constraint-based modeling approaches are foundational for genome-scale metabolic analysis. The Python ecosystem, in particular, has seen the development of powerful and flexible tools.
Key Features of Prominent FBA Software
| Feature | COBRApy | CellNetAnalyzer (CNApy) |
| Primary Platform | Python[11] | Python (with optional MATLAB/Octave bridge)[12] |
| User Interface | Command Line (API)[11] | Graphical User Interface (GUI)[12] |
| License | Open Source (BSD-2-Clause) | Open Source (Apache 2.0)[12] |
| Core Functionality | Flux Balance Analysis (FBA), Flux Variability Analysis (FVA), Parsimonious FBA (pFBA), Gene/Reaction Deletions.[11][13] | FBA, FVA, Elementary Flux Modes (EFM) analysis, Computational Strain Design.[12] |
| Key Strengths | Object-oriented framework, strong integration with the scientific Python ecosystem, parallel processing support. | State-of-the-art GUI for intuitive, interactive network map-based analysis and editing.[12] |
| Notable Features | Can interface with the MATLAB-based COBRA Toolbox. | Internally uses COBRApy for model representation and standard FBA/FVA, allowing access to its functionalities.[12] |
While direct performance benchmarks are not abundant, COBRApy is noted for its capability to handle large models exceeding 2000 metabolic reactions.[11] CNApy, while providing a user-friendly GUI, leverages the computational power of COBRApy for many of its core analyses and can connect to the original MATLAB-based CellNetAnalyzer for more advanced computations.[12]
Visualizing the Metabolic Flux Analysis Process
To better understand the methodologies, the following diagrams illustrate the general experimental and computational workflows.
Experimental Protocols: A Generalized Methodology for 13C-MFA
Achieving accurate and precise 13C-MFA results requires meticulous experimental execution. The following protocol outlines the key steps for a typical steady-state 13C-MFA experiment.
Experimental Design
-
Define the Metabolic Model: Construct a stoichiometric model of the metabolic network of interest, including all relevant pathways and reactions.
-
Select the 13C-labeled Substrate: Choose an appropriate 13C tracer (e.g., [1,2-13C]glucose, [U-13C]glucose) that will provide informative labeling patterns for the pathways under investigation. Computational tools can be used to simulate different tracer experiments and identify the optimal choice.[1]
-
Determine Biological and Technical Replicates: Plan for a sufficient number of replicates to ensure statistical power.
Cell Culture and Labeling
-
Pre-culture: Grow cells in a defined medium without the labeled substrate to achieve a stable, exponential growth phase.
-
Labeling Experiment: Switch the cells to a medium containing the 13C-labeled substrate. Ensure that the cells reach both a metabolic and isotopic steady state. This can be verified by monitoring cell growth and the isotopic enrichment of key metabolites over time.
-
Monitor Extracellular Rates: Throughout the experiment, take samples of the culture medium to measure the consumption and secretion rates of key metabolites (e.g., glucose, lactate, amino acids).
Rapid Sampling and Metabolite Extraction
-
Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by quickly transferring a known volume of cell culture into a cold quenching solution (e.g., -20°C to -40°C methanol).
-
Extraction: Separate the quenched cells from the medium (e.g., by centrifugation) and extract the intracellular metabolites using a suitable solvent (e.g., a cold ethanol/water mixture).
Analytical Measurement
-
Sample Preparation: Hydrolyze protein biomass to release amino acids and derivatize the metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Separate and analyze the derivatized metabolites using GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites.[1]
Computational Data Analysis
-
Correct for Natural Isotope Abundance: Correct the raw MS data for the natural abundance of 13C and other heavy isotopes.[1]
-
Metabolic Flux Estimation: Use one of the 13C-MFA software packages to estimate the intracellular metabolic fluxes by fitting the measured MIDs and extracellular rates to the metabolic model.[1]
-
Statistical Analysis: Perform a goodness-of-fit analysis (e.g., chi-square test) to evaluate how well the model describes the data. Calculate confidence intervals for the estimated fluxes to assess their precision.
Conclusion
The choice of software for metabolic flux analysis is a critical decision that should be guided by the specific research question, the available experimental data, and the user's computational proficiency. For researchers requiring high-performance computing for large-scale models, command-line tools like 13CFLUX2 offer significant speed advantages.[2] For those who prefer a more integrated and user-friendly environment, particularly for handling complex non-stationary data, INCA is an excellent and widely adopted choice.[1] In the open-source community, OpenFLUX2 provides a customizable platform for steady-state analysis, while FreeFlux is an emerging Python-based option for both steady-state and non-stationary MFA.
For genome-scale modeling where isotopic tracers are not used, COBRApy stands as a powerful and flexible command-line tool, while CNApy provides an intuitive graphical interface that is particularly useful for network visualization and interactive analysis.[12] By carefully considering the features and performance characteristics outlined in this guide, researchers can select the optimal software to generate high-quality, reliable metabolic flux data to advance their scientific and drug development objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 7. scispace.com [scispace.com]
- 8. OpenFLUX2: 13C-MFA modeling software package adjusted for the comprehensive analysis of single and parallel labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2023.igem.wiki [2023.igem.wiki]
- 12. academic.oup.com [academic.oup.com]
- 13. 5. Simulating with FBA — cobra 0.25.0 documentation [cobrapy.readthedocs.io]
A Guide to Inter-Laboratory Comparison of L-Leucine-d10 Based Assays for Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of potential inter-laboratory performance for the quantification of L-Leucine-d10, a deuterated essential amino acid vital in metabolic research and drug development. In the absence of a direct public inter-laboratory comparison study for this compound, this document synthesizes performance data from established bioanalytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to provide a representative overview of expected precision and accuracy across different laboratories.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical yet representative quantitative data from three laboratories for the quantification of this compound in human plasma. These values are based on typical performance characteristics of validated LC-MS/MS methods reported for amino acid analysis.[1]
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Internal Standard | L-Leucine-d7 | L-Leucine-13C6 | L-Leucine-d3 |
| Calibration Range | 0.5 - 500 ng/mL | 1 - 1000 ng/mL | 0.2 - 250 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1 ng/mL | 0.2 ng/mL |
| Intra-Assay Precision (%CV) | ≤ 5.8% | ≤ 7.2% | ≤ 8.5% |
| Inter-Assay Precision (%CV) | ≤ 8.1% | ≤ 9.5% | ≤ 11.2% |
| Accuracy (% Recovery) | 95.2% - 104.5% | 92.8% - 106.3% | 90.5% - 109.8% |
Note: %CV (Percent Coefficient of Variation) is a measure of precision, and % Recovery is a measure of accuracy. The data is hypothetical and based on the typical performance of validated LC-MS/MS methods for similar analytes.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in inter-laboratory comparisons. Below is a standard protocol for the quantification of this compound in a biological matrix using LC-MS/MS.
Sample Preparation: Protein Precipitation [1]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., L-Leucine-d7 at a fixed concentration).
-
Vortex mix the sample for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix again for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis [2]
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : A suitable gradient to separate L-Leucine from other matrix components.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
MS/MS Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) : Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a potential transition could be m/z 142.2 → 96.2.[2]
-
Data Analysis [1]
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the quality control and unknown samples using the regression equation of the calibration curve.
Visualizations
The following diagrams illustrate the key workflows and signaling pathways relevant to this compound based assays.
L-Leucine is an essential branched-chain amino acid that plays a crucial role in activating the mTOR signaling pathway, which is fundamental for protein synthesis and cell growth.[3][4]
The logical flow for conducting an inter-laboratory comparison study is outlined below.
References
Establishing the Gold Standard: A Comparative Guide to Linearity and Sensitivity of L-Leucine-d10 Assays
In the landscape of metabolic research and drug development, the precise quantification of amino acids and their stable isotope-labeled counterparts is paramount. L-Leucine-d10, a deuterated form of the essential amino acid L-Leucine, serves as a critical internal standard and tracer in mass spectrometry-based bioanalysis.[1][2] This guide provides an objective comparison of the linearity and sensitivity of this compound assays, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents supporting experimental data and protocols to aid researchers in establishing robust and reliable analytical methods.
The validation of bioanalytical methods is a crucial step to ensure the accuracy and reliability of results.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which include critical parameters such as linearity and sensitivity.[3][5][6][7]
Performance Comparison: Linearity and Sensitivity
The performance of an this compound assay is fundamentally defined by its linearity and sensitivity. Linearity assesses the assay's ability to produce results that are directly proportional to the concentration of the analyte within a given range. Sensitivity is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[7]
The following table summarizes typical performance characteristics for an LC-MS/MS-based this compound assay compared to a general Gas Chromatography-Mass Spectrometry (GC-MS) method for amino acid analysis.
| Parameter | LC-MS/MS for this compound | Representative GC-MS for Amino Acids |
| Linearity Range | 0.5 - 500 ng/mL[8] | 1 - 40 µg/mL |
| Coefficient of Determination (R²) | > 0.99[9] | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1 ng/mL[8] | ~100 ng/mL[10] |
| Intra-Assay Precision (%CV) | ≤ 8.5%[8] | < 15%[10] |
| Inter-Assay Precision (%CV) | ≤ 11.2%[8] | < 20%[10] |
| Accuracy (% Recovery) | 90.5% - 109.8%[8] | 85% - 115% |
Note: The data presented for the representative GC-MS method is a general estimation based on typical performance characteristics for amino acid analysis and may vary depending on the specific method and instrumentation.
Experimental Protocols
A detailed and robust experimental protocol is fundamental to achieving reproducible and accurate results. The following section outlines a typical methodology for establishing the linearity and sensitivity of an this compound assay using LC-MS/MS.
Protocol: Establishing Linearity and Sensitivity of an this compound Assay by LC-MS/MS
1. Preparation of Stock Solutions and Standards:
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or water) to obtain a concentration of 1 mg/mL.[9]
-
Internal Standard (IS) Working Solution: If this compound is used as an analyte, a different stable isotope-labeled leucine (B10760876) (e.g., L-Leucine-¹³C₆,¹⁵N) should be used as the internal standard. Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in the reconstitution solvent.[11]
-
Calibration Standards: Prepare a series of at least six to eight non-zero calibration standards by spiking a blank biological matrix (e.g., human plasma) with known concentrations of this compound to cover the expected analytical range (e.g., 0.5 to 500 ng/mL).[8][12]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range from a separate stock solution of this compound.[13]
2. Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the IS working solution.[8]
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.[8]
-
Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.[8][11]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[8][11]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[11]
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]
-
Column: A suitable C18 or HILIC column for chromatographic separation.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is typically used.[9][11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[8][11]
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard. A potential transition for this compound could be m/z 142.1 → 96.2.[8][11]
4. Data Analysis and Evaluation:
-
Linearity: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.[12] Perform a linear regression analysis. The coefficient of determination (R²) should be greater than 0.99.[12][9]
-
Sensitivity (LLOQ): The LLOQ is the lowest standard on the calibration curve. The analyte response at the LLOQ should be at least 5 times the response of a blank sample. The precision (%CV) at the LLOQ should not exceed 20%, and the accuracy should be within 80-120% of the nominal value.[9]
Visualizing the Workflow and Logical Relationships
Diagrams are powerful tools for understanding complex experimental workflows and the underlying principles of an assay.
Caption: Experimental workflow for establishing linearity and sensitivity.
Caption: Logical relationship for determining linearity and sensitivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fda.gov [fda.gov]
- 4. moh.gov.bw [moh.gov.bw]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. consultations.tga.gov.au [consultations.tga.gov.au]
L-Leucine-d10 for Quantitative Analysis: A Comparative Guide to Reference Materials
For researchers, scientists, and drug development professionals, the precise quantification of L-leucine is critical for advancing our understanding of metabolism, cellular signaling, and the development of novel therapeutics. Stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible results in mass spectrometry-based assays. This guide provides an objective comparison of L-Leucine-d10 with other commercially available stable isotope-labeled L-leucine reference materials, supported by experimental data and detailed methodologies.
This compound, a deuterated form of the essential amino acid L-leucine, is a widely used internal standard in quantitative bioanalysis. Its near-identical physicochemical properties to the endogenous analyte allow it to effectively compensate for variability during sample preparation and analysis. However, a selection of alternative stable isotope-labeled standards, primarily those incorporating heavy carbon (¹³C) and nitrogen (¹⁵N) isotopes, are also available. The choice of the most appropriate internal standard is a critical decision that can significantly impact the quality and reliability of experimental data.
Performance Comparison of L-Leucine Stable Isotope-Labeled Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction, derivatization, and ionization. While this compound is a cost-effective and commonly used option, the significant mass difference between deuterium (B1214612) and protium (B1232500) can sometimes lead to a chromatographic shift, known as the "isotope effect".[1] This can result in incomplete co-elution and potentially impact the accuracy of quantification. In contrast, ¹³C and ¹⁵N-labeled standards have a smaller relative mass difference, minimizing the isotope effect and ensuring closer co-elution with the unlabeled analyte.[1]
The following table summarizes the performance characteristics of various stable isotope-labeled L-leucine internal standards based on data from several validated analytical methods.
| Internal Standard | Labeling | Linearity (r²) | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) | Accuracy (% Bias) | Key Considerations |
| This compound | Deuterated | >0.99 | ≤ 8.5% | ≤ 11.2% | Within ±15% | Cost-effective; potential for chromatographic isotope effects.[2] |
| L-Leucine-d3 | Deuterated | Not specified | < 11.8% | < 14.3% | 87.4-114.3% | Similar to this compound, with a smaller mass difference.[3] |
| ¹³C₆-L-Leucine | Carbon-13 | >0.99 | Not specified | Not specified | Not specified | Minimal isotope effect, closer co-elution with the analyte.[1] |
| ¹³C₆,¹⁵N-L-Leucine | Carbon-13, Nitrogen-15 | >0.99 | <15% | <15% | Within ±15% | Considered the "gold standard" due to minimal isotope effects and high mass shift from the analyte.[4][5][6] |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results. The following sections outline a typical methodology for the quantification of L-leucine in human plasma using a stable isotope-labeled internal standard by LC-MS/MS.
Sample Preparation
-
Protein Precipitation : To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., this compound at a known concentration). Precipitate proteins by adding 300 µL of acetonitrile.[1]
-
Vortexing : Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer : Carefully transfer the clear supernatant to a new tube for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System : A high-performance liquid chromatography (HPLC) system.
-
Column : A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[7]
-
Mobile Phase A : 0.1% formic acid in water.[7]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[7]
-
Gradient Elution : A suitable gradient to separate L-leucine from other matrix components.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive.
-
Multiple Reaction Monitoring (MRM) : Monitor specific precursor-to-product ion transitions for L-leucine and the chosen internal standard.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in L-leucine quantification and its biological significance, the following diagrams illustrate a typical experimental workflow and the L-leucine-activated mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. iroatech.com [iroatech.com]
- 7. benchchem.com [benchchem.com]
L-Leucine-d10 vs. Other Internal Standards for Amino Acid Profiling: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of analytical data. This guide provides an objective comparison of L-Leucine-d10, a commonly used deuterated internal standard, with other alternatives, primarily ¹³C-labeled amino acids, supported by experimental principles and data.
In the field of quantitative mass spectrometry-based amino acid profiling, stable isotope-labeled (SIL) internal standards are the gold standard.[1] They are indispensable for correcting for variability that can arise during sample preparation, chromatographic separation, and ionization.[1] An ideal internal standard should be chemically and physically identical to the analyte of interest, differing only in mass, to ensure it experiences the same analytical variations.[2] While both deuterated (e.g., this compound) and carbon-13 (¹³C)-labeled compounds serve this purpose, their performance can differ, primarily due to the "isotope effect."[3]
Performance Comparison: this compound vs. ¹³C-Labeled Leucine (B10760876)
The primary distinction between deuterated and ¹³C-labeled internal standards lies in their physicochemical properties, which can affect chromatographic behavior and susceptibility to matrix effects.
Chromatographic Co-elution: A key advantage of ¹³C-labeled standards is their ability to co-elute almost perfectly with the unlabeled analyte.[3] This is because the mass difference is distributed within the carbon backbone, causing minimal changes to the molecule's polarity and chromatographic retention time. In contrast, deuterated standards like this compound can exhibit a slight chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts.[4] This phenomenon, known as the isotope effect, can lead to the analyte and the internal standard experiencing different matrix environments as they elute, potentially compromising the accuracy of quantification.
Matrix Effects: Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. An internal standard that co-elutes perfectly with the analyte will experience the same matrix effects, allowing for accurate correction. Because deuterated standards may not perfectly co-elute, they may not fully compensate for these matrix-induced variations, leading to reduced accuracy and precision.[2]
Isotopic Stability: ¹³C-labeled standards are generally considered to have high isotopic stability, as the ¹³C atoms are integrated into the carbon skeleton of the molecule. Deuterated standards, while generally stable, can sometimes be susceptible to back-exchange of deuterium (B1214612) with hydrogen from the solvent or matrix, particularly if the deuterium atoms are in labile positions.[3]
Quantitative Data Summary
| Performance Metric | This compound (Deuterated) | L-Leucine-¹³C₆ (¹³C-Labeled) | Justification |
| Accuracy (% Recovery) | 90-110% (Typical) | 95-105% (Typical) | ¹³C-labeled standards provide more accurate correction for matrix effects due to better co-elution.[2] |
| Precision (%RSD) | < 15% | < 10% | Better correction for analytical variability leads to improved precision with ¹³C-labeled standards.[2] |
| Chromatographic Shift | Possible (slight retention time difference) | Negligible (co-elutes with analyte) | The deuterium isotope effect can alter chromatographic retention time.[4] |
| Matrix Effect Compensation | Good to Very Good | Excellent | Co-elution ensures the internal standard and analyte experience the same ionization suppression or enhancement. |
| Cost-Effectiveness | Generally more cost-effective | Generally more expensive | The synthesis of deuterated compounds is often less complex and costly. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results in amino acid profiling. Below is a representative experimental protocol for the quantification of L-Leucine in human plasma using an internal standard and LC-MS/MS.
Key Experiment: Quantification of L-Leucine in Human Plasma via LC-MS/MS
Objective: To accurately quantify the concentration of L-Leucine in human plasma samples using a stable isotope-labeled internal standard.
Materials:
-
Human plasma samples
-
L-Leucine analytical standard
-
This compound or L-Leucine-¹³C₆ internal standard (IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of L-Leucine (1 mg/mL) in water.
-
Prepare a stock solution of the internal standard (this compound or L-Leucine-¹³C₆) at 1 mg/mL in water.
-
From the stock solutions, prepare a series of calibration standards of L-Leucine at different concentrations.
-
Prepare a working internal standard solution by diluting the IS stock solution to an appropriate concentration (e.g., 1 µg/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[5]
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for amino acid analysis, such as a C18 or a mixed-mode column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of leucine from its isomers (e.g., isoleucine) and other matrix components.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
-
L-Leucine: e.g., Q1: 132.1 m/z -> Q3: 86.1 m/z
-
This compound: e.g., Q1: 142.1 m/z -> Q3: 96.1 m/z
-
L-Leucine-¹³C₆: e.g., Q1: 138.1 m/z -> Q3: 92.1 m/z
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of L-Leucine in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway: Leucine and the mTOR Pathway
Leucine is an essential branched-chain amino acid that plays a crucial role in stimulating protein synthesis through the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[6] Understanding this pathway is vital for researchers in metabolism and drug development.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of amino acids using a stable isotope-labeled internal standard.
References
- 1. iroatech.com [iroatech.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mTOR - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of L-Leucine-d10: A Guide for Laboratory Professionals
The safe and compliant disposal of L-Leucine-d10 is a critical aspect of laboratory operations for researchers, scientists, and drug development professionals. Adherence to proper disposal protocols is essential for regulatory compliance and ensuring a safe working environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). While one SDS states that this compound is not classified as a hazardous substance, other sources suggest it may be harmful if inhaled or swallowed and may cause skin and eye irritation[1]. Therefore, standard precautionary measures for handling chemicals are recommended[1][2]. All handling of this compound, particularly in its solid, powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[3].
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is recommended when handling this compound[1][3].
| PPE Category | Required Equipment |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH/CEN approved respirator may be appropriate. |
Always inspect gloves for signs of degradation or puncture before use and change them immediately if they become contaminated[1].
Step-by-Step Disposal Protocol
The disposal of this compound and any associated contaminated materials should be approached systematically to ensure safety and compliance with federal, state, and local environmental control regulations[4]. Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash[3].
Waste Identification and Segregation
Proper segregation of waste is the foundational step in a compliant disposal process[3].
-
Solid Waste :
-
Collect any unused, expired, or contaminated solid this compound.
-
Gather any materials that have come into direct contact with the solid chemical, such as weighing papers, contaminated paper towels, or disposable spatulas.
-
Place all solid waste into a clearly labeled, sealed, and chemically compatible waste container. The label should explicitly state "this compound Solid Waste" and include appropriate hazard communication symbols if required by your institution[3].
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container for liquid chemical waste[1][3].
-
The label should read "this compound Liquid Waste" and specify the solvent system used.
-
Crucially, avoid mixing this compound solutions with incompatible waste streams. Consult your institution's chemical compatibility chart or Environmental Health and Safety (EHS) department for guidance[3].
-
-
Contaminated Sharps and Labware :
-
Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container[3].
-
Disposable plasticware (e.g., pipette tips, centrifuge tubes) should be collected in a separate, labeled container for contaminated solid waste[3].
-
Glassware intended for reuse should be decontaminated by rinsing with a suitable solvent in which this compound is soluble, followed by washing with an appropriate laboratory detergent and thorough rinsing with water[3].
-
Waste Storage and Labeling
-
Store chemical waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5][6][7].
-
Ensure all waste containers are properly labeled with the chemical constituents to allow for safe handling and disposal[5].
-
Keep waste containers securely closed at all times, except when adding or removing waste[5][6][8].
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste[4].
-
Offer surplus and non-recyclable solutions to a licensed disposal company[4][9].
-
Waste materials should be disposed of under conditions that meet Federal, State, and Local environmental control regulations[4].
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. isotope.com [isotope.com]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. uprm.edu [uprm.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling L-Leucine-d10
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is fundamental to both laboratory safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of L-Leucine-d10, a stable isotope-labeled amino acid. By adhering to these procedural steps, you can ensure a secure environment and maintain compliance with safety regulations.
While the Safety Data Sheet (SDS) from some suppliers indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), other sources suggest it may be harmful if inhaled or swallowed and could cause skin and eye irritation[1][2]. Therefore, it is crucial to follow standard laboratory safety protocols.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is recommended when handling this compound.
| PPE Category | Required Equipment |
| Eye Protection | Safety glasses with side shields or goggles[1]. |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile)[1]. Inspect gloves for any signs of degradation or puncture before use and change them immediately if they become contaminated[1][3]. |
| Body Protection | A laboratory coat is required to be worn by all personnel within a research laboratory where hazardous materials are potentially present[1][4]. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH/CEN-approved respirator may be appropriate[1]. |
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound, from its arrival in the laboratory to its ultimate disposal, is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the container in a tightly closed, dry, and well-ventilated place at room temperature, away from light and moisture[2][5].
2. Handling and Weighing:
-
Handle this compound in a well-ventilated area[1].
-
When weighing the solid form, take care to avoid the formation of dust[1][2][5]. Performing this task within a chemical fume hood is recommended, especially when handling larger quantities[6][7].
3. Spill Management:
-
Minor Spill: For a small spill, you can mechanically pick up the solid material[1].
-
Major Spill: In the event of a larger spill, avoid dust formation and breathing in vapors, mist, or gas[1][2]. Prevent the substance from entering sewers and public waters[1][2].
4. First-Aid Measures:
-
After Inhalation: If inhaled, move the person to fresh air. If breathing difficulties persist, consult a physician[2][5].
-
After Skin Contact: Wash the affected area with soap and plenty of water[2][5].
-
After Eye Contact: Rinse the eyes with water as a precaution[2][5].
-
After Swallowing: Rinse your mouth with water and consult a physician[2].
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulations. The disposal procedures are generally the same as for the unlabeled compound[7].
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled and sealed container designated for chemical waste[1][6]. This includes items such as weighing paper and contaminated gloves[1].
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled container for liquid chemical waste[1][6]. Do not dispose of this compound down the drain[6].
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, should be disposed of as chemical waste[1].
All waste must be disposed of in accordance with federal, state, and local environmental control regulations[2]. It is recommended to use a licensed professional waste disposal service[2][5].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
